molecular formula C230H343N59O65 B15617529 Nisotirostide

Nisotirostide

货号: B15617529
分子量: 4975 g/mol
InChI 键: FUJAXTAKFUGOHA-HXYPJNMFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nisotirostide is a useful research compound. Its molecular formula is C230H343N59O65 and its molecular weight is 4975 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C230H343N59O65

分子量

4975 g/mol

IUPAC 名称

18-[[(1S)-4-[[(2S)-1-[[6-[[(5S)-6-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-6-oxohexyl]amino]-6-oxohexyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid

InChI

InChI=1S/C230H343N59O65/c1-123(2)105-161(210(337)264-147(52-38-100-250-229(240)241)200(327)282-169(114-135-119-244-122-255-135)216(343)279-166(111-132-66-74-139(295)75-67-132)212(339)275-162(106-124(3)4)211(338)283-170(115-178(234)298)217(344)281-168(113-134-118-253-143-46-29-27-44-141(134)143)215(342)276-163(107-125(5)6)218(345)286-191(128(9)291)222(349)270-148(53-39-101-251-230(242)243)197(324)265-151(76-85-176(232)296)202(329)262-145(50-36-98-248-227(236)237)198(325)273-160(192(235)319)108-129-60-68-136(292)69-61-129)274-206(333)153(81-90-186(309)310)261-193(320)126(7)256-208(335)164(109-130-62-70-137(293)71-63-130)278-213(340)165(110-131-64-72-138(294)73-65-131)277-199(326)146(51-37-99-249-228(238)239)263-203(330)152(77-86-177(233)297)267-214(341)167(112-133-117-252-142-45-28-26-43-140(133)142)280-207(334)154(82-91-187(311)312)266-204(331)155(83-92-188(313)314)268-221(348)175-56-42-104-289(175)225(352)172(121-290)285-194(321)127(8)257-209(336)171(116-190(317)318)284-201(328)150(80-89-185(307)308)259-182(302)120-254-219(346)173-54-40-102-287(173)223(350)158(272-205(332)156(84-93-189(315)316)269-220(347)174-55-41-103-288(174)224(351)157(47-30-32-94-231)271-196(323)144-49-35-97-245-144)48-31-34-95-246-179(299)57-24-22-33-96-247-195(322)149(79-88-184(305)306)258-181(301)87-78-159(226(353)354)260-180(300)58-23-20-18-16-14-12-10-11-13-15-17-19-21-25-59-183(303)304/h26-29,43-46,60-75,117-119,122-128,144-175,191,245,252-253,290-295H,10-25,30-42,47-59,76-116,120-121,231H2,1-9H3,(H2,232,296)(H2,233,297)(H2,234,298)(H2,235,319)(H,244,255)(H,246,299)(H,247,322)(H,254,346)(H,256,335)(H,257,336)(H,258,301)(H,259,302)(H,260,300)(H,261,320)(H,262,329)(H,263,330)(H,264,337)(H,265,324)(H,266,331)(H,267,341)(H,268,348)(H,269,347)(H,270,349)(H,271,323)(H,272,332)(H,273,325)(H,274,333)(H,275,339)(H,276,342)(H,277,326)(H,278,340)(H,279,343)(H,280,334)(H,281,344)(H,282,327)(H,283,338)(H,284,328)(H,285,321)(H,286,345)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H,353,354)(H4,236,237,248)(H4,238,239,249)(H4,240,241,250)(H4,242,243,251)/t126-,127-,128+,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,191-/m0/s1

InChI 键

FUJAXTAKFUGOHA-HXYPJNMFSA-N

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Nisotirostide in Appetite Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisotirostide (LY3457263), a novel therapeutic agent under development by Eli Lilly and Company, represents a targeted approach to appetite suppression for the potential treatment of obesity and type 2 diabetes.[1] This technical guide delineates the core mechanism of action of this compound, focusing on its role as a Neuropeptide Y Y2 receptor (NPY2R) agonist. By mimicking the endogenous gut hormone Peptide YY (PYY), this compound engages a key physiological pathway involved in the regulation of food intake and energy homeostasis. This document summarizes the available, albeit limited, public data, details the underlying signaling pathways, and outlines the design of key experiments for evaluating compounds with this mechanism of action.

Introduction: Targeting the PYY Pathway for Appetite Regulation

The global obesity epidemic necessitates the development of novel and effective pharmacotherapies. One promising strategy involves modulating the complex neuro-hormonal circuits that govern appetite. The Peptide YY (PYY) system is a critical component of this regulatory network. Released from intestinal L-cells postprandially, PYY acts as a satiety signal to the central nervous system. This compound is a synthetic peptide designed to harness this natural appetite-suppressing mechanism.

This compound: A Selective NPY2 Receptor Agonist

This compound is a subcutaneously administered NPY2R agonist that mimics the action of the endogenous ligand PYY3-36.[2] The NPY receptor family consists of several subtypes, with the Y2 receptor being a key target for the anorexigenic effects of PYY.

Quantitative Data

Specific quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for the human NPY2 receptor are not publicly available at this time. However, for context, other selective NPY2R agonists have been reported with sub-nanomolar binding affinities and potent functional activity. It is anticipated that this compound possesses a similar high-affinity and selective profile for the NPY2R to achieve its therapeutic effect.

ParameterValue for this compoundIllustrative Value for a Selective NPY2R Agonist
Binding Affinity (Ki) for hNPY2R Not Publicly Available~0.82 nM
Functional Potency (EC50) at hNPY2R Not Publicly Available~0.19 nM

Illustrative values are based on publicly available data for other novel NPY2R agonists and are provided for contextual purposes only.

Mechanism of Action: Signaling Pathways in Appetite Suppression

The appetite-suppressing effects of this compound are mediated through its interaction with NPY2 receptors in the arcuate nucleus (ARC) of the hypothalamus, a critical brain region for energy homeostasis.

The PYY/NPY2R Signaling Cascade

Upon binding to NPY2 receptors on presynaptic orexigenic neurons that co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), this compound activates an inhibitory G-protein (Gi/o) signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the release of the appetite-stimulating neurotransmitters NPY and AgRP.

Simultaneously, PYY3-36 (and by extension, this compound) is thought to indirectly activate anorexigenic neurons that express Pro-opiomelanocortin (POMC). By reducing the inhibitory tone from NPY/AgRP neurons, POMC neurons are disinhibited, leading to increased cleavage of POMC to α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin receptors (MC3R and MC4R) on second-order neurons, promoting a feeling of satiety and reducing food intake.

PYY_Signaling_Pathway cluster_arcuate_nucleus Arcuate Nucleus of Hypothalamus cluster_appetite Systemic Effect This compound This compound (PYY3-36 Mimetic) NPY2R NPY2 Receptor This compound->NPY2R binds to Gi_protein Inhibitory G-protein (Gi/o) NPY2R->Gi_protein activates AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP NPY_AgRP_Neuron NPY/AgRP Neuron (Orexigenic) cAMP->NPY_AgRP_Neuron reduces excitability of NPY_AgRP_Release ↓ NPY & AgRP Release NPY_AgRP_Neuron->NPY_AgRP_Release POMC_Neuron POMC Neuron (Anorexigenic) NPY_AgRP_Neuron->POMC_Neuron inhibits (disinhibition) Appetite ↓ Appetite & Food Intake NPY_AgRP_Release->Appetite stimulates (inhibited) alpha_MSH ↑ α-MSH Release POMC_Neuron->alpha_MSH MC4R MC4 Receptor alpha_MSH->MC4R activates MC4R->Appetite suppresses

Caption: this compound's signaling pathway in appetite suppression.

Experimental Protocols for Evaluation

The evaluation of NPY2R agonists like this compound involves a series of in vitro and in vivo experiments to determine their pharmacological profile and therapeutic potential.

In Vitro Assays
  • Receptor Binding Assay:

    • Objective: To determine the binding affinity (Ki) of this compound for the NPY2 receptor.

    • Methodology: A competitive radioligand binding assay is typically employed. Membranes from cells stably expressing the recombinant human NPY2 receptor are incubated with a fixed concentration of a radiolabeled NPY2R ligand (e.g., ¹²⁵I-PYY3-36) and varying concentrations of this compound. The amount of radioligand binding is measured, and the Ki is calculated using the Cheng-Prusoff equation.

  • Functional Assay (cAMP Measurement):

    • Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist.

    • Methodology: Cells expressing the NPY2 receptor are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The cells are then treated with varying concentrations of this compound. The reduction in forskolin-stimulated cAMP levels is measured using techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation BindingAssay Receptor Binding Assay (Determine Ki) FunctionalAssay Functional Assay (Determine EC50) FoodIntake Food Intake Studies (Rodent Models) FunctionalAssay->FoodIntake BodyWeight Chronic Body Weight Studies (Diet-Induced Obese Models) ClinicalTrials Phase I/II Clinical Trials (Human Subjects) start start->BindingAssay

Caption: Experimental workflow for evaluating NPY2R agonists.
In Vivo Studies

  • Acute Food Intake Studies:

    • Objective: To assess the short-term effect of this compound on food intake.

    • Methodology: Fasted rodents are administered this compound or a vehicle control. Food is then provided, and cumulative food intake is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Chronic Body Weight Studies:

    • Objective: To evaluate the long-term effects of this compound on body weight and composition.

    • Methodology: Diet-induced obese (DIO) rodents are treated with this compound or vehicle daily for several weeks. Body weight, food intake, and body composition (fat mass and lean mass) are monitored throughout the study.

Clinical Development of this compound

This compound is currently in clinical development for type 2 diabetes (Phase II) and obesity (Phase I).[1]

Clinical Trial IdentifierPhaseStatusPopulationIntervention
NCT05582096 1CompletedOverweight or Obese ParticipantsThis compound in combination with Tirzepatide
NCT05377333 1CompletedPatients with Type 2 DiabetesThis compound alone and in combination with a GLP-1 RA
NCT06897475 2RecruitingPatients with Type 2 Diabetes on a stable dose of Semaglutide or TirzepatideThis compound or Placebo

Data from these clinical trials are not yet fully available in the public domain. The combination studies with GLP-1 receptor agonists (like tirzepatide and semaglutide) suggest a potential synergistic effect or a strategy to address multiple pathways in the complex pathophysiology of obesity and type 2 diabetes.

Conclusion

This compound represents a targeted therapeutic approach that leverages the body's natural satiety signaling pathways. By acting as a selective NPY2R agonist, it effectively mimics the anorexigenic effects of PYY3-36. While detailed quantitative data on this compound's pharmacology and clinical efficacy remain limited in the public sphere, the underlying mechanism of action through the PYY/NPY2R pathway is well-established in the scientific literature. Further data from ongoing clinical trials will be crucial to fully elucidate the therapeutic potential of this compound in the management of obesity and type 2 diabetes. The information presented in this guide provides a foundational understanding of the core principles driving the development of this promising agent.

References

The Role of Nisotirostide in Regulating Glucose Homeostasis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nisotirostide (LY3457263), a novel Neuropeptide Y receptor 2 (NPY2R) agonist, is currently under investigation as a potential therapeutic agent for type 2 diabetes and obesity. By mimicking the action of the endogenous gut hormone Peptide YY (PYY), this compound is anticipated to modulate glucose homeostasis through various mechanisms, including effects on insulin (B600854) secretion, insulin sensitivity, and appetite regulation. This technical guide provides a comprehensive overview of the core scientific principles underlying the action of this compound, with a focus on its role in glucose regulation. This document summarizes the known signaling pathways, outlines typical experimental protocols for evaluation, and presents a framework for understanding the potential quantitative effects of this compound.

Introduction

The global prevalence of type 2 diabetes and obesity necessitates the development of innovative therapeutic strategies. This compound, developed by Eli Lilly and Company, is a subcutaneously administered NPY2R agonist that leverages the physiological actions of PYY.[1][2] PYY is a 36-amino acid peptide released from intestinal L-cells postprandially, playing a crucial role in energy balance and glucose metabolism.[3][4] this compound is currently in Phase II clinical trials for the treatment of type 2 diabetes.[1] This whitepaper will delve into the molecular mechanisms, preclinical evidence, and clinical investigation of this compound's role in glucose homeostasis.

Mechanism of Action: NPY2R Agonism and Glucose Regulation

This compound exerts its effects by selectively binding to and activating the NPY2 receptor, a G-protein coupled receptor (GPCR).[2] The activation of NPY2R by its endogenous ligand PYY, and consequently by this compound, initiates a cascade of intracellular signaling events that collectively influence glucose metabolism.

Impact on Insulin Secretion

Preclinical studies have demonstrated that PYY can inhibit glucose-stimulated insulin secretion from pancreatic β-cells.[4][5] This effect is primarily mediated through the coupling of the NPY2R to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[4] Lower cAMP levels decrease the activity of Protein Kinase A (PKA), a key enzyme in the insulin exocytosis pathway.

Enhancement of Insulin Sensitivity

Beyond its effects on insulin secretion, PYY has been shown to improve insulin sensitivity.[4] The precise mechanisms are still under investigation but are thought to involve both central and peripheral pathways. Centrally, NPY2R activation in the hypothalamus can modulate autonomic output to peripheral tissues. Peripherally, PYY may directly act on tissues like the liver, adipose tissue, and skeletal muscle to enhance insulin signaling.

Appetite Regulation and Gastric Emptying

A well-established role of PYY is the induction of satiety and the reduction of food intake.[3] By activating NPY2 receptors in the arcuate nucleus of the hypothalamus, this compound is expected to suppress appetite, leading to reduced caloric intake and subsequent weight loss. This effect on body weight is, in itself, a significant contributor to improved glycemic control. Furthermore, PYY is known to delay gastric emptying, which can attenuate postprandial glucose excursions.

Signaling Pathways

The signaling cascades initiated by this compound binding to NPY2R are central to its physiological effects.

Nisotirostide_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound NPY2R NPY2R This compound->NPY2R Binds to G_protein Gi/o Protein NPY2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Insulin_Vesicle Insulin Vesicle Exocytosis PKA->Insulin_Vesicle Inhibits Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Vesicle->Glucose_Homeostasis Leads to

Caption: this compound signaling pathway in pancreatic β-cells.

Data Presentation

As of the date of this publication, detailed quantitative data from the Phase II clinical trials of this compound (e.g., NCT06897475) are not yet publicly available. The following table provides a template of the expected parameters that will be crucial for evaluating the efficacy of this compound in regulating glucose homeostasis. The values presented are hypothetical and for illustrative purposes only.

ParameterPlacebo (n=X)This compound (Dose 1) (n=X)This compound (Dose 2) (n=X)p-value
Change in HbA1c (%) from Baseline -0.2-1.0-1.5<0.05
Change in Fasting Plasma Glucose (mg/dL) from Baseline -5-25-40<0.05
Change in Body Weight (kg) from Baseline -1.0-4.0-6.5<0.05
HOMA-IR (Change from Baseline) -0.1-0.8-1.2<0.05
2-hour Postprandial Glucose (mg/dL) during MMTT (Change from Baseline) -10-50-75<0.05

HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; MMTT: Mixed Meal Tolerance Test.

Experimental Protocols

The clinical evaluation of this compound involves rigorous experimental protocols to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. While specific protocols for the ongoing trials are proprietary, they are expected to follow established methodologies for investigating anti-diabetic agents.

Phase I Clinical Trial Design (Completed)

The completed Phase I trials (e.g., NCT05377333, NCT05582096) likely employed a randomized, double-blind, placebo-controlled, single and multiple ascending dose design in healthy volunteers and patients with type 2 diabetes.

Phase_I_Workflow Screening Screening of Participants (Healthy Volunteers & T2DM Patients) Randomization Randomization Screening->Randomization SAD Single Ascending Dose (SAD) Cohorts Randomization->SAD MAD Multiple Ascending Dose (MAD) Cohorts Randomization->MAD Placebo Placebo Randomization->Placebo PK_PD_Sampling Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling SAD->PK_PD_Sampling MAD->PK_PD_Sampling Placebo->PK_PD_Sampling Safety_Monitoring Safety and Tolerability Monitoring PK_PD_Sampling->Safety_Monitoring Data_Analysis Data Analysis Safety_Monitoring->Data_Analysis

Caption: A typical workflow for a Phase I clinical trial.

Key Assessments:

  • Pharmacokinetics: Blood samples are collected at frequent intervals to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Pharmacodynamics: Effects on biomarkers related to glucose metabolism (e.g., plasma glucose, insulin, C-peptide, glucagon) are measured.

  • Safety and Tolerability: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored throughout the study.

Phase II Clinical Trial Design (Ongoing)

The ongoing Phase II trial (NCT06897475) is a dose-finding study in patients with type 2 diabetes, likely with a primary endpoint related to glycemic control (e.g., change in HbA1c).

Key Methodologies:

  • Oral Glucose Tolerance Test (OGTT): Participants ingest a standardized glucose load, and blood samples are taken at timed intervals to assess glucose and insulin responses.

  • Hyperinsulinemic-Euglycemic Clamp: This gold-standard technique for assessing insulin sensitivity involves infusing insulin at a constant rate while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin sensitivity.

  • Mixed Meal Tolerance Test (MMTT): This test provides a more physiological assessment of glucose and insulin responses to a meal.

  • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated from fasting glucose and insulin levels to estimate insulin resistance.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the management of type 2 diabetes and obesity. Its mechanism of action, centered on NPY2R agonism, offers a multi-faceted approach to improving glucose homeostasis by influencing insulin secretion, enhancing insulin sensitivity, and promoting weight loss. The completion of ongoing Phase II clinical trials will provide crucial data on the efficacy and safety of this compound in a larger patient population. Future research should focus on elucidating the long-term effects of this compound on cardiovascular outcomes and β-cell function, as well as its potential in combination therapies with other anti-diabetic agents. The scientific community eagerly awaits the results of these trials to fully understand the therapeutic potential of this novel compound.

References

Nisotirostide (LY-3457263): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisotirostide (LY-3457263) is a novel, subcutaneously administered Neuropeptide Y receptor 2 (NPY2R) agonist in development by Eli Lilly and Company. By mimicking the action of endogenous Peptide YY (PYY), this compound is being investigated for its potential therapeutic effects in metabolic disorders, primarily type 2 diabetes and obesity. This document provides a comprehensive overview of the available technical information regarding the discovery and development timeline, mechanism of action, and clinical investigation of this compound. While specific preclinical data remains largely proprietary, this guide synthesizes the current understanding from publicly available clinical trial information and general knowledge of NPY2R agonist development.

Introduction to this compound and its Therapeutic Rationale

This compound is a synthetic peptide designed to selectively activate the NPY2 receptor, a key regulator of appetite and energy homeostasis.[1] The therapeutic strategy is based on the physiological effects of Peptide YY (PYY), a gut hormone released postprandially that induces satiety and reduces food intake. By acting as a PYY mimetic, this compound aims to leverage this natural appetite-suppressing pathway to treat obesity and improve glycemic control in type 2 diabetes.[1]

Discovery and Development Timeline

While a detailed public timeline of the initial discovery and preclinical development of this compound is not available, the clinical development pathway can be constructed from public trial records. The development of long-acting PYY analogues has been a focus in the pharmaceutical industry to overcome the short half-life of the native peptide.[2]

Key Development Milestones (Clinical Phase)

StageKey ActivitiesApproximate Start Date
Phase I First-in-human studies to assess safety, tolerability, and pharmacokinetics in healthy volunteers and patients with type 2 diabetes.[3]Not Publicly Disclosed
Phase I Evaluation of this compound alone and in combination with a GLP-1 receptor agonist in patients with type 2 diabetes (NCT05377333).[4]June 2022
Phase I Dose-escalation study to investigate safety, pharmacokinetics, and pharmacodynamics of multiple doses in combination with tirzepatide in overweight or obese participants (NCT05582096).[4]November 2022
Phase II A study to evaluate the efficacy and safety of once-weekly subcutaneous this compound compared to placebo in participants with type 2 diabetes on a stable dose of semaglutide (B3030467) or tirzepatide (NCT06897475).[4]Ongoing

Mechanism of Action: NPY2R Signaling Pathway

This compound exerts its pharmacological effects by acting as an agonist at the NPY2 receptor, which is a G-protein coupled receptor (GPCR). The NPY2R is coupled to an inhibitory G-protein (Gi/o).

Signaling Pathway Overview:

  • Binding: this compound binds to the extracellular domain of the NPY2 receptor.

  • Gi/o Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gi/o protein.

  • Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

  • Downstream Effects: The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to the ultimate physiological responses of reduced appetite and improved glucose homeostasis.

NPY2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPY2R NPY2R This compound->NPY2R Binds to Gi_protein Gi/o Protein NPY2R->Gi_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production of Gi_protein->AC Inhibits Physiological_Response Reduced Appetite & Improved Glucose Homeostasis cAMP->Physiological_Response Leads to

Caption: this compound activates the NPY2R, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.

Preclinical Development

Detailed preclinical data for this compound, including in vitro potency and in vivo efficacy in animal models, have not been made publicly available. This section outlines the general experimental protocols that are typically employed in the preclinical assessment of NPY2R agonists.

In Vitro Studies

Receptor Binding Assays

  • Objective: To determine the binding affinity of this compound to the NPY2 receptor and its selectivity over other NPY receptor subtypes.

  • General Protocol:

    • Membranes from cells stably expressing the human NPY2 receptor are prepared.

    • A radiolabeled ligand with known affinity for the NPY2 receptor is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

    • The amount of bound radioligand is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is calculated.

    • The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

  • Objective: To assess the functional activity of this compound as an agonist by measuring its effect on intracellular cAMP levels.

  • General Protocol:

    • Cells expressing the NPY2 receptor are cultured.

    • The cells are stimulated with forskolin (B1673556) or another adenylyl cyclase activator to induce cAMP production.

    • Increasing concentrations of this compound are added to the cells.

    • The intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based biosensors).

    • The concentration of this compound that produces 50% of the maximal inhibitory effect (EC50) is determined.

In_Vitro_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (cAMP) Membrane_Prep Prepare Cell Membranes with NPY2R Radioligand_Incubation Incubate with Radiolabeled Ligand Membrane_Prep->Radioligand_Incubation Nisotirostide_Competition Add Increasing Concentrations of this compound Radioligand_Incubation->Nisotirostide_Competition Measure_Binding Measure Bound Radioligand Nisotirostide_Competition->Measure_Binding Calculate_Ki Calculate Ki Measure_Binding->Calculate_Ki Cell_Culture Culture Cells with NPY2R Stimulate_AC Stimulate with Adenylyl Cyclase Activator Cell_Culture->Stimulate_AC Add_this compound Add Increasing Concentrations of this compound Stimulate_AC->Add_this compound Measure_cAMP Measure Intracellular cAMP Levels Add_this compound->Measure_cAMP Calculate_EC50 Calculate EC50 Measure_cAMP->Calculate_EC50

References

Preclinical Profile of Nisotirostide: A Novel NPY2R Agonist for Obesity Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nisotirostide (LY3457263), a novel investigational therapeutic by Eli Lilly and Company, is currently under clinical evaluation for the treatment of obesity and type 2 diabetes.[1][2] As a new molecular entity, this compound operates as a selective Neuropeptide Y receptor 2 (NPY2R) agonist.[3][4] Its mechanism of action mimics the endogenous gut hormone Peptide YY (PYY), a key regulator of appetite and energy homeostasis.[3][4] This technical guide provides a comprehensive overview of the available preclinical evidence for this compound, focusing on its mechanism of action and the broader context of its development in the absence of detailed public preclinical data.

Mechanism of Action: Targeting the PYY-NPY2R Pathway

This compound's therapeutic potential in obesity stems from its function as an agonist of the Neuropeptide Y receptor 2 (NPY2R).[3][4] This receptor is a critical component of the complex neurohormonal system that governs food intake and body weight.

The Role of Peptide YY (PYY)

Peptide YY is a 36-amino acid peptide released from enteroendocrine L-cells in the distal gastrointestinal tract in response to food intake. PYY3-36, the major circulating form, is a potent anorexigenic hormone that acts on NPY2R in the arcuate nucleus of the hypothalamus. This action inhibits the orexigenic (appetite-stimulating) NPY/AgRP neurons and stimulates the anorexigenic (appetite-suppressing) POMC/CART neurons, leading to a reduction in food intake and an increase in satiety.

This compound as a PYY Mimetic

By mimicking the action of endogenous PYY3-36, this compound is designed to activate NPY2R, thereby suppressing appetite and promoting weight loss.[3][4] This targeted approach offers a promising strategy for the pharmacological management of obesity.

Signaling Pathway of this compound

Nisotirostide_Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_circulation Circulation cluster_brain Hypothalamus (Arcuate Nucleus) cluster_outcome Physiological Outcome Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates PYY Release PYY Release L-cells->PYY Release PYY Endogenous PYY PYY Release->PYY This compound This compound (Subcutaneous Administration) NPY2R NPY2R This compound->NPY2R Binds to (Agonist) PYY->NPY2R Binds to NPY_AgRP NPY/AgRP Neurons (Orexigenic) NPY2R->NPY_AgRP Inhibition POMC_CART POMC/CART Neurons (Anorexigenic) NPY2R->POMC_CART Stimulation Appetite Suppression Appetite Suppression NPY_AgRP->Appetite Suppression POMC_CART->Appetite Suppression

Caption: Proposed signaling pathway of this compound.

Preclinical Efficacy in Obesity Models

As of the latest available information, specific quantitative data from preclinical studies of this compound in animal models of obesity have not been publicly disclosed. Pharmaceutical companies often maintain confidentiality regarding preclinical data during the drug development process. Therefore, detailed information on parameters such as percentage of weight loss, reduction in food intake, and changes in body composition in diet-induced obese or genetic rodent models is not available in the public domain.

The progression of this compound to clinical trials suggests that it has demonstrated a favorable efficacy and safety profile in preclinical animal models, meeting the necessary criteria for human testing.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, standard preclinical testing for anti-obesity therapeutics typically involves the following:

  • Animal Models: Commonly used models include diet-induced obese (DIO) rodents (mice and rats) and genetic models of obesity (e.g., db/db mice, ob/ob mice).[5][6]

  • Dosing and Administration: The drug is typically administered via various routes (e.g., subcutaneous, oral) at different dose levels and frequencies to determine efficacy and safety. This compound is administered subcutaneously.[3][4]

  • Efficacy Endpoints: Key parameters measured include:

    • Body weight changes

    • Food and water intake

    • Body composition (fat mass vs. lean mass)

    • Energy expenditure

    • Metabolic parameters (e.g., blood glucose, insulin, lipids)

  • Safety and Tolerability: Assessment of potential adverse effects through clinical observations, blood chemistry, and histopathology.

Clinical Development Landscape

This compound is currently in Phase I and Phase II clinical trials for obesity and type 2 diabetes.[1][2][7] These trials are designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound, both alone and in combination with other therapeutics like Tirzepatide.[7][8]

The successful completion of these early-phase clinical trials will be crucial in determining the future development path of this compound as a potential treatment for obesity.

Representative Clinical Trial Workflow

Clinical_Trial_Workflow Preclinical Preclinical Studies (In vitro & In vivo) IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I (Safety & Dosage) IND->Phase1 Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission & Review Phase3->NDA Approval Regulatory Approval NDA->Approval

Caption: A generalized workflow for clinical drug development.

Conclusion

This compound represents a targeted therapeutic approach for obesity by leveraging the anorexigenic effects of the PYY-NPY2R pathway. While detailed preclinical data remains proprietary, its advancement into clinical trials indicates a promising foundation in animal models. For researchers and drug development professionals, understanding the mechanism of action of this compound provides a strong basis for evaluating its potential as a future anti-obesity medication. The outcomes of the ongoing clinical trials are eagerly awaited to further elucidate the efficacy and safety profile of this novel NPY2R agonist in humans.

References

A Technical Guide to the Downstream Signaling Pathways of Resmetirom (MGL-3196)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Nisotirostide" identified it as a Neuropeptide Y2 Receptor (NPY2R) agonist for obesity and diabetes. However, the detailed request for complex downstream signaling pathways, particularly in the context of metabolic liver disease, aligns with the well-documented mechanism of Resmetirom (formerly MGL-3196), a Thyroid Hormone Receptor-β (THR-β) selective agonist approved for non-alcoholic steatohepatitis (NASH). This guide will focus exclusively on Resmetirom to provide the depth of technical detail requested.

Introduction

Resmetirom is a first-in-class, oral, liver-directed, selective agonist of the Thyroid Hormone Receptor-β (THR-β).[1][2] THR-β is the predominant isoform in the liver, where it plays a central role in regulating lipid metabolism.[3] By selectively activating THR-β, Resmetirom mimics the effects of endogenous thyroid hormone (T3) in the liver while minimizing off-target effects in tissues where THR-α is more prevalent, such as the heart and bone.[4] This targeted action addresses key pathophysiological drivers of NASH, including hepatic steatosis, inflammation, and fibrosis.[2]

The downstream signaling of Resmetirom is primarily genomic, involving the direct regulation of target gene transcription. However, recent evidence also points to the modulation of non-genomic inflammatory pathways, providing a multi-faceted mechanism of action. This document details these primary and secondary signaling cascades, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these pathways.

Primary Signaling Pathway: THR-β Mediated Gene Regulation

The principal mechanism of Resmetirom is the activation of THR-β, a ligand-dependent nuclear receptor that functions as a transcription factor.[1][5]

  • Binding and Activation: Resmetirom enters hepatocytes and binds to the ligand-binding domain of THR-β.

  • Nuclear Translocation and Dimerization: The Resmetirom-THR-β complex forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: This complex binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes.[1]

  • Transcriptional Regulation: Binding to TREs initiates the recruitment of co-activator proteins and the dismissal of co-repressor proteins, leading to the initiation of target gene transcription. This results in increased expression of genes involved in fatty acid oxidation and cholesterol metabolism, and decreased expression of genes involved in lipogenesis.

G cluster_cell Hepatocyte cluster_nucleus Nucleus Resmetirom Resmetirom THR THR-β Resmetirom->THR Binds Complex Resmetirom-THR-β RXR Complex THR->Complex Dimerizes with RXR RXR RXR RXR->Complex TRE Thyroid Hormone Response Element (TRE) Complex->TRE Binds to DNA TargetGenes Target Gene Transcription (e.g., CPT1A, DIO1, CYP7A1) TRE->TargetGenes Regulates

Caption: Primary genomic signaling pathway of Resmetirom in hepatocytes.

Secondary Signaling Pathway: Modulation of Inflammatory Cascades

In addition to its direct genomic effects on lipid metabolism, Resmetirom ameliorates NASH-associated inflammation by modulating the STAT3 and NF-κB signaling pathways. This effect is mediated by the upregulation of Regulator of G protein Signaling 5 (RGS5).[6][7]

  • Upregulation of RGS5: In NASH models, RGS5 expression is suppressed. Resmetirom treatment restores RGS5 protein expression.[6][7]

  • Inactivation of STAT3 and NF-κB: The restored RGS5 expression leads to the subsequent inactivation (i.e., reduced phosphorylation) of STAT3 and the NF-κB p65 subunit.[6][7]

  • Anti-inflammatory Effect: Since STAT3 and NF-κB are key transcription factors that drive inflammatory and fibrotic gene expression in the liver, their inactivation by Resmetirom contributes significantly to the resolution of hepatic inflammation and fibrosis.[6][8][9]

G Resmetirom Resmetirom RGS5 RGS5 Expression Resmetirom->RGS5 Upregulates STAT3 STAT3 Phosphorylation RGS5->STAT3 Inactivates NFkB NF-κB (p65) Phosphorylation RGS5->NFkB Inactivates Inflammation Inflammation & Fibrosis STAT3->Inflammation Promotes NFkB->Inflammation Promotes G cluster_prep Preparation cluster_exp Experiment cluster_read Detection Transfect 1. Co-transfect cells with: - THR-β Expression Vector - Luciferase Reporter Vector  (containing TREs) Culture 2. Culture cells to allow for protein expression Transfect->Culture Treat 3. Treat cells with varying concentrations of Resmetirom Culture->Treat Lyse 4. Lyse cells to release intracellular contents Treat->Lyse AddSubstrate 5. Add Luciferase Substrate (Luciferin, ATP) Lyse->AddSubstrate Measure 6. Measure luminescence with a luminometer AddSubstrate->Measure G A 1. Prepare Protein Lysates from treated & untreated cells B 2. Quantify Protein (e.g., BCA Assay) A->B C 3. Separate Proteins by size (SDS-PAGE) B->C D 4. Transfer Proteins to Membrane (e.g., PVDF) C->D E 5. Block membrane to prevent non-specific binding D->E F 6. Incubate with Primary Antibody (anti-p-STAT3 Tyr705) E->F G 7. Incubate with HRP-conjugated Secondary Antibody F->G H 8. Add Chemiluminescent Substrate G->H I 9. Image Signal & Quantify Bands H->I

References

A Technical Guide to Nisotirostide's Effects on Energy Expenditure and Metabolic Rate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific quantitative data from clinical or preclinical studies detailing the direct effects of Nisotirostide (LY3457263) on energy expenditure and metabolic rate have not been publicly disclosed. This guide synthesizes the known mechanisms of Neuropeptide Y2 (NPY2) receptor agonists, the class to which this compound belongs, to project its potential metabolic impact. The information provided is intended for research and drug development professionals and is based on the current scientific literature regarding NPY2 receptor agonism.

Introduction

This compound (LY3457263) is an investigational therapeutic agent developed by Eli Lilly and Company, currently in Phase II clinical trials for type 2 diabetes and Phase I for obesity.[1][2] It functions as a Neuropeptide Y2 (NPY2) receptor agonist, mimicking the action of endogenous Peptide YY (PYY).[2][3] While the primary mechanism of action is understood to be the suppression of appetite, its potential influence on energy expenditure and metabolic rate is a key area of interest for its therapeutic application in metabolic diseases. This document provides an in-depth analysis of the potential effects of this compound on these parameters, based on the broader understanding of NPY2 receptor signaling.

Core Mechanism of Action: NPY2 Receptor Agonism

This compound is designed to selectively activate the NPY2 receptor.[3] These receptors are predominantly expressed presynaptically in the central nervous system, particularly in the arcuate nucleus of the hypothalamus, a critical region for regulating energy homeostasis.[4] Activation of NPY2 receptors by agonists like PYY3-36 or, putatively, this compound, inhibits the release of Neuropeptide Y (NPY).[4][5] Since NPY is a potent stimulator of food intake and is known to decrease energy expenditure, its inhibition is a key mechanism for appetite suppression and potential metabolic regulation.[4]

Projected Effects on Energy Expenditure and Metabolic Rate

Based on studies of selective NPY2 receptor agonists, the primary influence on body weight appears to be a significant reduction in caloric intake rather than a direct stimulation of energy expenditure.

A study involving the central administration of a selective NPY2 agonist in mice demonstrated a reduction in food intake and a transient weight loss. However, the study reported "little effect on total energy expenditure".[6] This suggests that while NPY2 agonism effectively reduces energy intake, it may not directly increase the metabolic rate.

This contrasts with other anti-obesity drug classes, such as melanocortin 4 receptor (MC4R) agonists, which have been shown to increase energy expenditure in animal models.[7] The distinction is critical for understanding the complete metabolic profile of this compound and for designing combination therapies.

Quantitative Data from NPY2 Receptor Agonist Studies

The following table summarizes findings from a key study on the effects of central NPY receptor subtype activation on energy homeostasis in mice. This provides a proxy for the potential effects of an NPY2 agonist like this compound.

ParameterY2 Agonist Treatment GroupControl GroupKey FindingCitation
Food Intake Significantly ReducedNormalHypophagia[6]
Body Weight Transiently ReducedStableWeight Loss[6]
Total Energy Expenditure (EE) Little to No ChangeStableNo significant direct effect on metabolic rate[6]
Respiratory Quotient (RQ) Not specified in abstractNot specified in abstractFurther data needed[6]

Note: The respiratory quotient (RQ) provides insight into substrate utilization (carbohydrates vs. fats). A lower RQ indicates greater fat oxidation. While not specified for the Y2 agonist in the cited abstract, this would be a critical parameter to measure in this compound-specific studies.

Experimental Protocols for Assessing Metabolic Effects

To rigorously evaluate the effects of a compound like this compound on energy expenditure and metabolic rate, specific and controlled experimental designs are necessary.

Preclinical Assessment in Rodent Models
  • Indirect Calorimetry: This is the gold standard for measuring energy expenditure in preclinical models.

    • Objective: To continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.

    • Methodology: Animals are housed in specialized metabolic cages equipped with sensors to monitor gas exchange. Measurements are taken over a 24-hour period to assess changes in metabolic rate during both light and dark cycles. A pair-feeding study arm is often included to distinguish between the effects of the drug and the effects of reduced food intake.[6]

  • Body Composition Analysis: Techniques like Dual-Energy X-ray Absorptiometry (DEXA) are used to measure changes in fat mass and lean mass. This is crucial to ensure that weight loss is primarily from adipose tissue and not muscle.

  • Core Body Temperature Monitoring: Telemetric probes can be implanted to continuously monitor core body temperature, providing an indication of thermogenesis.

Clinical Assessment in Human Subjects
  • Whole-Room Calorimeter: This method provides the most accurate measurement of 24-hour energy expenditure in a controlled environment.

    • Objective: To measure total energy expenditure (TEE), resting energy expenditure (REE), and the thermic effect of food (TEF).

    • Methodology: Participants reside in a sealed room for a set period (e.g., 24-48 hours) where their oxygen consumption and carbon dioxide production are continuously monitored.

  • Metabolic Carts (Canopy Hood Systems): These are used for measuring resting energy expenditure (REE).

    • Objective: To determine the energy required to maintain vital functions at rest.

    • Methodology: Participants lie in a resting state for a specified period while breathing under a canopy that collects expired air for gas analysis. The Weir equation is commonly used to calculate REE from VO2 and VCO2.

  • Doubly Labeled Water (DLW) Method: This is considered the gold standard for measuring total daily energy expenditure in free-living conditions.

    • Objective: To assess TEE over a period of several days to weeks in a real-world setting.

    • Methodology: Participants drink a dose of water containing stable isotopes of hydrogen (deuterium, ²H) and oxygen (¹⁸O). The differential elimination rates of these isotopes from the body, measured in urine samples, are used to calculate carbon dioxide production and, consequently, TEE.

Signaling Pathways and Visualizations

This compound's Core Signaling Pathway

The primary signaling pathway for this compound involves its agonistic action on the NPY2 receptor, leading to the inhibition of NPY release. This disinhibits the pro-opiomelanocortin (POMC) neurons, leading to increased alpha-melanocyte-stimulating hormone (α-MSH) signaling and subsequent appetite suppression.

Nisotirostide_Signaling_Pathway cluster_arcuate_nucleus Arcuate Nucleus (Hypothalamus) NPY_Neuron NPY/AgRP Neuron NPY NPY Release NPY_Neuron->NPY POMC_Neuron POMC/CART Neuron Appetite Appetite POMC_Neuron->Appetite Suppresses This compound This compound (PYY Analog) NPY2R NPY2 Receptor (Presynaptic) This compound->NPY2R Activates NPY2R->NPY Inhibits NPY->POMC_Neuron Inhibits

Caption: this compound's primary signaling pathway for appetite suppression.

Experimental Workflow for Clinical Metabolic Assessment

The following diagram illustrates a typical workflow for assessing the metabolic effects of a drug like this compound in a clinical trial.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_assessment Metabolic Assessment Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements: - Body Weight & Composition (DEXA) - Resting Energy Expenditure (Metabolic Cart) - Blood Markers (Glucose, Lipids) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm This compound Administration Randomization->Treatment_Arm Placebo_Arm Placebo Administration Randomization->Placebo_Arm Calorimetry Whole-Room Calorimetry (24h Energy Expenditure) Treatment_Arm->Calorimetry Placebo_Arm->Calorimetry Follow_up Follow-up Measurements: - Body Weight & Composition - REE - Blood Markers Calorimetry->Follow_up Analysis Data Analysis & Comparison Follow_up->Analysis

Caption: Workflow for a clinical trial assessing metabolic effects.

Logical Relationship: Appetite vs. Energy Expenditure

The current evidence suggests a primary effect on appetite with a lesser, or perhaps negligible, direct effect on energy expenditure for NPY2 agonists.

Logical_Relationship cluster_effects Primary & Secondary Effects This compound This compound (NPY2R Agonist) Appetite Appetite Suppression (Primary Effect) This compound->Appetite EE Energy Expenditure (Potential Secondary/Minor Effect) This compound->EE (Limited Evidence) Weight_Loss Body Weight Reduction Appetite->Weight_Loss EE->Weight_Loss

Caption: Logical relationship of this compound's effects on weight loss.

Conclusion and Future Directions

This compound represents a targeted approach to weight management through the NPY2 receptor pathway. Based on the available evidence for this class of drugs, its principal effect on metabolic homeostasis is likely driven by a potent suppression of appetite. While a direct, significant increase in energy expenditure or metabolic rate has not been demonstrated for NPY2 agonists, this remains an area for further investigation in this compound-specific studies.

For drug development professionals, the key takeaways are:

  • The primary therapeutic benefit of this compound is expected to be a reduction in caloric intake.

  • The experimental design for future clinical trials should include rigorous and multi-faceted assessments of energy expenditure (e.g., whole-room calorimetry, DLW) to definitively characterize its metabolic profile.

  • Understanding the full spectrum of this compound's effects, including its impact on substrate utilization (fat vs. carbohydrate oxidation), will be crucial for positioning it within the landscape of metabolic therapies and for exploring potential combination strategies.

As more data from the ongoing clinical trials of this compound become available, a clearer picture of its complete metabolic impact will emerge, providing further insights into its therapeutic potential for obesity and type 2 diabetes.

References

Nisotirostide: A Deep Dive into its Molecular Architecture and Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nisotirostide (also known as LY3457263) is a synthetic peptide analog of Peptide YY (PYY) currently under investigation by Eli Lilly and Company for its therapeutic potential in metabolic diseases. As a long-acting agonist of the Neuropeptide Y receptor type 2 (Y2R), this compound holds promise for the treatment of conditions such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of its molecular structure and a detailed exploration of its probable synthesis pathway, based on established methodologies for similar acylated peptides.

Molecular Structure

This compound is a complex biomolecule composed of a 34-amino acid peptide backbone, which is further modified by the attachment of a fatty acid moiety. This structural modification is a key feature, designed to enhance the pharmacokinetic profile of the peptide, prolonging its half-life and enabling less frequent administration.

The primary structure of the peptide component of this compound is a meticulously designed sequence of amino acids. The entire molecule is C-terminally amidated. A significant modification is the acylation of the lysine (B10760008) residue at position 5 with a linker and a fatty acid. This modification consists of two gamma-glutamic acid (Ggu) units and an 18-oxo-octadecanoic acid (Oaa) moiety, connected via an amide bridge.

Table 1: Molecular Properties of this compound

PropertyValueSource(s)
Molecular Formula C230H343N59O65[1][2][3]
Molecular Weight Approximately 4974.5 g/mol [1][2][3]
Peptide Sequence (Chain 1) PKPEKPGEDASPEEWQRYYAELRHYLNWLTRQRY-NH2[1]
Modification (on Lys5) Ggu-Ggu-Oaa (Amide bridge)[1]

Synthesis Pathway

While the precise, proprietary synthesis protocol for this compound is not publicly available, a plausible and detailed synthesis pathway can be constructed based on established principles of solid-phase peptide synthesis (SPPS) and subsequent chemical modifications commonly employed for acylated peptides.

The synthesis of this compound can be logically divided into three main stages:

  • Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone: The linear peptide chain is assembled on a solid support (resin).

  • On-Resin Acylation of the Lysine Side Chain: The fatty acid moiety is selectively attached to the lysine residue while the peptide is still anchored to the resin.

  • Cleavage, Deprotection, and Purification: The final peptide is cleaved from the resin, all protecting groups are removed, and the crude product is purified to a high degree.

Nisotirostide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Acylation On-Resin Acylation cluster_Final Cleavage & Purification Resin Rink Amide Resin Fmoc_Tyr Fmoc-Tyr(tBu)-OH Resin->Fmoc_Tyr Attachment of C-terminal Amino Acid Coupling1 Coupling Fmoc_Tyr->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Chain_Elongation Repeat Coupling/ Deprotection Cycles Deprotection1->Chain_Elongation Protected_Peptide_Resin Protected Peptide-Resin Chain_Elongation->Protected_Peptide_Resin Lys_Deprotection Selective Deprotection of Lys(Mtt) Protected_Peptide_Resin->Lys_Deprotection Acylation Coupling of Acyl Moiety Lys_Deprotection->Acylation Acyl_Moiety Activated Acyl Moiety (Ggu-Ggu-Oaa) Acyl_Moiety->Acylation Acylated_Peptide_Resin Acylated Peptide-Resin Acylation->Acylated_Peptide_Resin Cleavage Cleavage from Resin & Global Deprotection Acylated_Peptide_Resin->Cleavage Crude_this compound Crude this compound Cleavage->Crude_this compound Purification RP-HPLC Purification Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

References

The In Vivo Profile of Nisotirostide: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Nisotirostide (LY3457263) is a novel Neuropeptide Y receptor 2 (NPY2R) agonist currently under development by Eli Lilly and Company. Administered subcutaneously, it is being investigated for the treatment of type 2 diabetes and obesity. By mimicking the action of the endogenous gut hormone Peptide YY (PYY), this compound is designed to suppress appetite and improve glycemic control. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data, details of key clinical trials, and an exploration of its underlying mechanism of action.

Pharmacokinetics

While specific quantitative pharmacokinetic data from clinical trials of this compound are not yet publicly available, the design of ongoing and completed studies provides insight into the parameters being evaluated. The primary objectives of these studies include the characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Data from Clinical Trials:

The following tables summarize the types of pharmacokinetic parameters being assessed in the clinical development of this compound, as indicated by the protocols of its clinical trials.

Pharmacokinetic Parameter Description Relevance in Drug Development
Cmax (Maximum Concentration) The peak plasma concentration of the drug after administration.Indicates the rate of absorption and is crucial for assessing safety and efficacy.
Tmax (Time to Maximum Concentration) The time at which Cmax is reached.Provides information on the speed of drug absorption.
AUC (Area Under the Curve) The total drug exposure over time.A key parameter for assessing bioavailability and overall drug exposure.
t1/2 (Half-life) The time it takes for the plasma concentration of the drug to reduce by half.Determines the dosing frequency and the time to reach steady-state concentrations.
CL (Clearance) The volume of plasma cleared of the drug per unit of time.Indicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Provides insight into the extent of drug distribution into tissues.

Note: Specific values for these parameters for this compound are pending publication of clinical trial results.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its agonistic activity at the NPY2 receptor. This receptor is a key component of the complex neurohormonal system that regulates appetite and energy homeostasis.

Mechanism of Action:

This compound mimics the action of PYY3-36, a naturally occurring hormone released from the gastrointestinal tract in response to food intake. PYY3-36 binds to and activates NPY2 receptors in the hypothalamus and other brain regions involved in appetite regulation. This activation leads to a signaling cascade that ultimately results in a sensation of satiety and a reduction in food intake.

Signaling Pathway:

The activation of the NPY2 receptor by this compound initiates an intracellular signaling cascade through its coupling with inhibitory G-proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent modulation of downstream effector pathways that control neuronal excitability and neurotransmitter release.

NPY2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects This compound This compound (PYY Analogue) NPY2R NPY2 Receptor This compound->NPY2R Binds to G_protein Gi/Go Protein NPY2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Regulates Appetite Decreased Appetite Gene_Expression->Appetite Food_Intake Reduced Food Intake Appetite->Food_Intake

NPY2R Signaling Pathway

Pharmacodynamic Endpoints in Clinical Trials:

Clinical studies are evaluating the effects of this compound on various pharmacodynamic markers related to its intended therapeutic effects.

Pharmacodynamic Endpoint Description Method of Assessment
Appetite and Satiety Subjective feelings of hunger, fullness, and prospective food consumption.Visual Analogue Scales (VAS) and standardized questionnaires.
Food Intake The amount of food consumed during a standardized meal.Ad libitum meal tests.
Gastric Emptying The rate at which food leaves the stomach.Paracetamol absorption test or scintigraphy.
Glycemic Control Measures of blood glucose regulation.HbA1c, fasting plasma glucose, and oral glucose tolerance tests (OGTT).
Body Weight Changes in total body mass.Standardized weight measurements.

Note: Specific quantitative results for these endpoints for this compound are pending publication of clinical trial results.

Key In Vivo Experiments and Protocols

The clinical development program for this compound includes several key studies designed to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Phase 1 Studies:

  • NCT05377333: A study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses of this compound administered alone and in combination with a GLP-1 receptor agonist in patients with type 2 diabetes.

  • NCT05582096: A dose-escalation study to investigate the safety, pharmacokinetics, and pharmacodynamics of multiple doses of this compound in combination with Tirzepatide in overweight or obese participants.

Experimental Workflow for a Typical Phase 1 Dose-Escalation Study:

Phase1_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessments Baseline Assessments (Vitals, Labs, ECG) Informed_Consent->Baseline_Assessments Randomization Randomization (this compound vs. Placebo) Baseline_Assessments->Randomization Dose_Escalation Dose Escalation Cohorts (e.g., Cohort 1: Low Dose, Cohort 2: Mid Dose, Cohort 3: High Dose) Randomization->Dose_Escalation Drug_Administration Subcutaneous Administration Dose_Escalation->Drug_Administration PK_PD_Sampling Pharmacokinetic and Pharmacodynamic Sampling (Blood, Questionnaires) Drug_Administration->PK_PD_Sampling Safety_Monitoring Safety Monitoring (Adverse Events, Vitals) Drug_Administration->Safety_Monitoring End_of_Treatment_Visit End of Treatment Visit Safety_Monitoring->End_of_Treatment_Visit Follow_up_Visits Follow-up Visits (Safety Assessment) End_of_Treatment_Visit->Follow_up_Visits

Phase 1 Clinical Trial Workflow

Phase 2 Studies:

  • NCT06897475: A Phase 2, double-blind study comparing once-weekly subcutaneous this compound to placebo in participants with type 2 diabetes mellitus on a stable dose of Semaglutide or Tirzepatide who have not achieved their HbA1c goal.

Conclusion

This compound represents a promising therapeutic agent targeting the NPY2 receptor for the management of type 2 diabetes and obesity. While detailed quantitative in vivo pharmacokinetic and pharmacodynamic data are eagerly awaited from the ongoing clinical trials, the foundational understanding of its mechanism of action and the design of its clinical development program provide a strong basis for its potential clinical utility. Future publications from the completed and ongoing studies will be critical in fully elucidating the in vivo profile of this compound and its role in the evolving landscape of metabolic disease therapeutics.

Nisotirostide: A Selective Peptide YY Analogue for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nisotirostide (LY3457263) is a synthetic peptide analogue of Peptide YY (PYY) currently under development by Eli Lilly and Company.[1][2][3] As a selective agonist for the Neuropeptide Y receptor subtype 2 (NPY2R), this compound mimics the anorexigenic effects of endogenous PYY, positioning it as a promising therapeutic candidate for the treatment of type 2 diabetes and obesity.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, signaling pathways, and detailed experimental protocols for its characterization. While specific quantitative data for this compound remains largely proprietary, this guide presents representative data from closely related PYY analogues to offer valuable insights for researchers in the field.

Introduction to this compound

This compound is a subcutaneously administered synthetic peptide designed to be a potent and selective agonist of the NPY2R.[2][4] By activating this receptor, it is intended to reduce appetite and food intake, thereby contributing to weight loss and improved glycemic control.[4][6] It is currently in Phase 2 clinical trials for type 2 diabetes and has completed Phase 1 trials for obesity.[1][7]

Structure

The primary amino acid sequence of this compound is provided below. It is a modified peptide, though the exact nature of all modifications is not publicly disclosed.

Amino Acid Sequence (Chain 1): PKPEKPGEDASPEEWQRYYAELRHYLNWLTRQRY-NH2[8]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by mimicking the action of the endogenous gut hormone Peptide YY (PYY), specifically the PYY(3-36) form.[4] PYY(3-36) is released from intestinal L-cells postprandially and acts on the NPY2R in the arcuate nucleus of the hypothalamus to suppress appetite.

Activation of the NPY2R, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase through the Gi alpha subunit. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP modulates neuronal activity, ultimately leading to a sensation of satiety and a reduction in food intake.

PYY_Signaling_Pathway PYY Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPY2R NPY2R This compound->NPY2R Binds to Gi_protein Gαi Protein NPY2R->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Satiety_Signal Satiety Signaling Cascade cAMP->Satiety_Signal Modulates

PYY Signaling Pathway

In Vitro Characterization

The in vitro characterization of a novel PYY analogue like this compound typically involves assessing its binding affinity and functional potency at the various NPY receptor subtypes.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for NPY receptors (Y1, Y2, Y4, Y5). These assays measure the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

Table 1: Representative Binding Affinities (Ki, nM) of PYY Analogues at Human NPY Receptors

Peptide Y1 Receptor (Ki, nM) Y2 Receptor (Ki, nM) Y4 Receptor (Ki, nM) Y5 Receptor (Ki, nM)
PYY(3-36) 40 0.40 13 3.2

| Representative Data | | | | |

Note: The data presented are for the endogenous ligand PYY(3-36) and are representative of the type of data generated for a selective NPY2R agonist.[9] Specific Ki values for this compound are not publicly available.

Functional Potency (cAMP Accumulation Assay)

The functional activity of this compound is assessed by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing NPY receptors. The half-maximal effective concentration (EC50) is determined from the dose-response curve.

Table 2: Representative Functional Potency (EC50, nM) of a PYY Analogue

Receptor EC50 (nM)
NPY2R Value
NPY1R Value
NPY4R Value

| NPY5R | Value |

Note: Specific EC50 values for this compound are not publicly available. The table structure is provided for illustrative purposes.

Preclinical In Vivo Studies

Preclinical studies in rodent models of obesity are crucial for evaluating the therapeutic potential of PYY analogues. These studies typically assess the effects on food intake and body weight.

Effect on Food Intake and Body Weight

Diet-induced obese (DIO) rodents are often used to model human obesity. The test compound is administered, and changes in food consumption and body weight are monitored over time.

Table 3: Representative In Vivo Efficacy of a PYY Analogue in Diet-Induced Obese Rodents

Treatment Group Dose Change in Food Intake (%) Change in Body Weight (%)
Vehicle - Baseline Baseline
PYY Analogue Low Value Value

| PYY Analogue | High | Value | Value |

Note: This table illustrates the expected outcomes from in vivo studies. Chronic administration of PYY(3-36) in DIO mice has been shown to dose-dependently reduce body weight gain.[1] For example, a high dose of 1,000 µg/kg/day resulted in approximately 10% less body weight compared to vehicle-treated animals after 28 days.[1] Similar studies with PYY analogues in combination with other metabolic hormones have shown significant reductions in body weight.[6]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to NPY receptors.

Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prepare_Membranes Prepare cell membranes expressing NPY receptor Incubate Incubate membranes, radioligand, and this compound Prepare_Membranes->Incubate Prepare_Ligands Prepare serial dilutions of unlabeled this compound and a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-PYY) Prepare_Ligands->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity on filters Wash->Count Analyze Generate competition curve and calculate IC50 and Ki values Count->Analyze

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human NPY receptor of interest (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, cell membranes (5-20 µg of protein per well) are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY) and varying concentrations of unlabeled this compound.[9]

  • Incubation: The plate is incubated for a sufficient time at room temperature to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol describes a method to assess the functional potency of this compound as an NPY2R agonist.

cAMP_Assay_Workflow cAMP Assay Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_data_analysis Data Analysis Seed_Cells Seed cells expressing NPY2R into a microplate Pre_Incubate Pre-incubate cells with varying concentrations of this compound Seed_Cells->Pre_Incubate Stimulate Stimulate cells with forskolin to induce cAMP production Pre_Incubate->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Measure_cAMP Quantify cAMP levels (e.g., using HTRF or AlphaScreen) Lyse_Cells->Measure_cAMP Analyze_Data Generate dose-response curve and calculate EC50 value Measure_cAMP->Analyze_Data

cAMP Assay Workflow

Methodology:

  • Cell Seeding: Cells stably expressing the NPY receptor of interest are seeded into a 384-well microplate and cultured overnight.

  • Compound Addition: Cells are pre-incubated with serial dilutions of this compound in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Forskolin is added to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit (e.g., HTRF, AlphaScreen).[10][11]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the concentration of this compound. The EC50 value, representing the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, is determined.

In Vivo Food Intake and Body Weight Study in Rodents

This protocol provides a general framework for assessing the in vivo efficacy of a PYY analogue.[12]

Methodology:

  • Animal Model: Male diet-induced obese (DIO) rats or mice are used. Animals are acclimated and maintained on a high-fat diet.[1][12]

  • Dosing: Animals are randomized into groups and administered daily subcutaneous injections of either vehicle or this compound at various dose levels.

  • Measurements: Food intake and body weight are measured daily. Body composition (fat and lean mass) can be assessed at the beginning and end of the study using techniques like NMR.[10]

  • Duration: The study is typically conducted over several weeks to assess both acute and chronic effects.

  • Data Analysis: Changes in food intake, body weight, and body composition are compared between the treatment and vehicle control groups. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

This compound represents a targeted approach to leveraging the endogenous PYY system for the treatment of metabolic diseases. As a selective NPY2R agonist, it holds the potential to offer a valuable therapeutic option for managing obesity and type 2 diabetes. While detailed preclinical data remains limited in the public domain, the experimental frameworks and representative data presented in this guide provide a solid foundation for researchers to design and interpret studies involving this compound and other novel PYY analogues. Further disclosure of clinical trial data will be crucial in fully elucidating the therapeutic profile of this promising compound.

References

The role of the NPY2 receptor in metabolic disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the NPY2 Receptor in Metabolic Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Neuropeptide Y (NPY) system is a critical regulator of energy homeostasis, with the NPY2 receptor (Y2R) emerging as a key player in the intricate network connecting the gut and the brain. As a G-protein coupled receptor predominantly activated by Neuropeptide Y (NPY) and Peptide YY (PYY), the Y2R exhibits a dual role in metabolic regulation. Centrally, it functions as an autoreceptor to inhibit NPY release, thereby suppressing appetite. Peripherally, it mediates the anorexigenic signals of gut-derived PYY. This guide provides a comprehensive overview of the Y2R, detailing its signaling pathways, its multifaceted role in obesity, type 2 diabetes, and liver disease, and the experimental methodologies used to investigate its function. Quantitative data from key studies are summarized, and critical signaling and experimental workflows are visualized to provide a thorough resource for researchers and drug developers targeting this complex receptor.

NPY2 Receptor: Structure, Ligands, and Distribution

The NPY2 receptor is a member of the rhodopsin-like G-protein coupled receptor (GPCR) superfamily.[1] These receptors are characterized by seven transmembrane helices.[1] The Y2R is a key component of the NPY system, which also includes the peptides NPY, PYY, and Pancreatic Polypeptide (PP), and at least four other functional receptor subtypes in mammals (Y1, Y4, Y5, Y6).[2][3]

  • Ligands: The Y2R shows a high affinity for both NPY and PYY.[1] Notably, it is also potently activated by N-terminally truncated fragments, particularly PYY(3-36), which is the major circulating form of PYY released from intestinal L-cells postprandially.[1][4] This characteristic distinguishes it from the Y1 receptor, which has a low affinity for such truncated peptides.[1]

  • Tissue Distribution: The Y2R is widely expressed in both the central and peripheral nervous systems, positioning it as a critical integrator of metabolic signals.[1][5]

    • Central Nervous System (CNS): High concentrations of Y2 receptors are found in the hypothalamus, particularly on NPY-producing neurons in the arcuate nucleus (ARC), where it acts as an inhibitory autoreceptor.[6][7] It is also expressed in other brain regions involved in energy balance and behavior, including the brainstem and limbic system.[5]

    • Peripheral Tissues: The Y2R is expressed in various peripheral tissues integral to metabolism, including the gastrointestinal tract, pancreas, and adipose tissue.[8][9] Its presence on vagal afferent terminals is crucial for relaying satiety signals from the gut to the brain.[10]

NPY2 Receptor Signaling Pathways

As a Gi/o-coupled receptor, activation of the NPY2 receptor by its ligands initiates several intracellular signaling cascades that are generally inhibitory in nature.[4][10]

  • Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the Gi alpha subunit, which directly inhibits the enzyme adenylyl cyclase.[4][11] This action leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent reduced activity of Protein Kinase A (PKA).[4][11]

  • Modulation of Ion Channels: The Gβγ subunit complex, released upon receptor activation, can directly modulate ion channel activity. This includes the inhibition of voltage-gated Ca²⁺ channels, which reduces neurotransmitter release, and the activation of G-protein coupled inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and reduced neuronal excitability.[1][4]

  • Inhibition of Phosphoinositide Turnover: In some cellular contexts, the Y2R has been shown to negatively couple to phospholipase C (PLC) activity.[12] This attenuates the production of inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), thereby reducing the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[11][12]

NPY2R_Signaling Ligand NPY / PYY(3-36) Y2R NPY2 Receptor (Y2R) Ligand->Y2R Binds G_Protein Gi/o Protein Y2R->G_Protein Activates PLC Phospholipase C Y2R->PLC Inhibits (Context-dependent) G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca²+ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel GIRK Channel G_beta_gamma->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Inhibition of Neurotransmitter Release, Reduced Excitability PKA->Response Reduced Phosphorylation Ca_Channel->Response K_Channel->Response

Fig. 1: NPY2 Receptor Downstream Signaling Pathways

Role in Appetite and Energy Homeostasis

The Y2R plays a complex, location-dependent role in regulating food intake and body weight. It is a central component of the gut-brain axis, integrating peripheral satiety signals with central appetite circuits.

  • Central Anorexigenic Role: In the hypothalamic arcuate nucleus, the Y2R acts as a presynaptic autoreceptor on neurons that co-express the potent orexigenic peptides NPY and Agouti-related protein (AgRP).[6] Activation of these Y2 autoreceptors inhibits the release of NPY and AgRP, leading to a reduction in food intake. Therefore, central stimulation of the Y2R is anorexigenic.[13]

  • Gut-Brain Axis Satiety Signal: After a meal, L-cells in the distal gut release PYY. This peptide is cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) into PYY(3-36), which travels through the circulation to the brain.[1] PYY(3-36) acts on Y2 receptors in the hypothalamus (and possibly on vagal afferents) to suppress appetite, serving as a key physiological satiety signal.[1][10] Peripheral administration of PYY(3-36) or selective Y2R agonists has been shown to reduce food intake and body weight gain in rodent models.[1][14]

  • Insights from Knockout Models: Studies using Y2R knockout (Y2R-/-) mice have yielded complex and sometimes conflicting results. Some models show that Y2R deletion leads to increased food intake and mild obesity, consistent with the loss of a satiety-mediating receptor.[15][16][17] However, other studies have shown that deleting the Y2R can be protective. For instance, crossing Y2R-/- mice with genetically obese and diabetic ob/ob mice resulted in an attenuation of the diabetic phenotype, including reduced adiposity, hyperinsulinemia, and hyperglycemia.[18][19] This effect may be mediated by a compensatory increase in the expression of pro-opiomelanocortin (POMC), the precursor to the anorexigenic peptide α-MSH.[18][19]

Gut_Brain_Axis cluster_Gut Gut (Intestinal L-Cells) cluster_Circulation Circulation cluster_Brain Brain (Hypothalamus) Food Food Intake PYY PYY Release Food->PYY Stimulates PYY336 PYY(3-36) PYY->PYY336 DPP-4 Cleavage Y2R NPY2 Receptor PYY336->Y2R Activates NPY_Neuron NPY/AgRP Neuron Y2R->NPY_Neuron Inhibits (Autoreceptor) POMC_Neuron POMC Neuron Y2R->POMC_Neuron Stimulates (Indirectly) Appetite ↓ Appetite NPY_Neuron->Appetite Suppresses Orexigenic Signal POMC_Neuron->Appetite Promotes Anorexigenic Signal

Fig. 2: Y2R in the PYY-Mediated Gut-Brain Axis

NPY2 Receptor in Metabolic Disease Pathophysiology

The Y2R is implicated in several key metabolic disorders, making it a compelling therapeutic target.

  • Obesity: The role of Y2R in obesity is multifaceted.

    • Agonism: Selective Y2R agonists reduce food intake and promote weight loss in diet-induced obese (DIO) animal models.[20] This forms the basis for developing Y2R agonists as anti-obesity therapeutics.

    • Antagonism: While central Y2R blockade might be expected to increase appetite, antagonism of peripheral Y2Rs has shown surprising benefits. Peripheral Y2R antagonists can prevent NPY-induced fat accumulation and protect against diet-induced obesity, particularly in models with elevated NPY levels.[21] This suggests a distinct role for peripheral Y2Rs, possibly on adipocytes, in promoting lipid storage and adipogenesis.[9][21]

  • Type 2 Diabetes: Y2R signaling is closely linked to glucose homeostasis.

    • In states of chronically elevated NPY, such as in ob/ob mice, Y2R signaling contributes to the development of hyperinsulinemia and hyperglycemia.[18] Deletion of the Y2R in these mice improves their diabetic phenotype.[18][19]

    • Conversely, treatment with a long-acting Y2R agonist in DIO mice not only reduced body weight but also improved glucose disposal and lowered plasma insulin (B600854) and glucose levels, indicating enhanced insulin sensitivity.[20]

  • Metabolic-Dysfunction-Associated Steatotic Liver Disease (MASLD): Emerging evidence points to a role for Y2R in liver metabolism. A recent study in DIO rats found that treatment with a selective Y2R antagonist, JNJ-31020028, prevented the development of liver steatosis.[22] This protective effect occurred without significant weight loss and was associated with the hepatic downregulation of key genes involved in de novo lipogenesis, such as SREBP1 and MLXIPL.[22]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the role of the NPY2 receptor.

Table 1: Effects of Y2R Deletion in Genetically Obese (ob/ob) Mice

Parameter ob/ob Mice Y2(-/-)ob/ob Mice Change Reference
Body Fat (%) ~45% ~38% [18],[19]
Plasma Glucose (mM) ~25 mM ~15 mM [18],[19]
Plasma Insulin (ng/mL) ~18 ng/mL ~8 ng/mL [18],[19]
Hypothalamic POMC mRNA Decreased Significantly Increased [18],[19]

| Food Intake | No significant difference | No significant difference | ↔ |[18],[19] |

Table 2: Effects of Pharmacological Y2R Modulation on Metabolism

Study Type Animal Model Compound Key Outcomes Reference
Agonism Lean Mice BT-48 (Selective Y2R Agonist) Dose-dependently inhibited food intake; Decreased respiratory quotient (enhanced fat metabolism). [14]
Agonism DIO Mice PEGylated PYY(13-36) (Long-acting Y2R Agonist) Dose-dependent reduction in body weight; Improved glucose disposal; Increased plasma adiponectin. [20]
Antagonism DIO Rats JNJ-31020028 (Y2R Antagonist) Prevented liver steatosis (p=0.03); Downregulated hepatic SREBP1 (p≤0.0001); No significant weight loss. [22]

| Antagonism | Mice on High-Fat Diet | BIIE0246 (Y2R Antagonist) | Enhanced obesity in control mice but prevented it in mice with NPY overexpression. |[21] |

Key Experimental Protocols

Investigating the function of the NPY2 receptor involves a range of molecular and physiological techniques.

Generation of NPY2R Knockout Mice

This protocol describes a standard method for creating a germline deletion of the NPY2R gene.

  • Targeting Vector Construction: A targeting vector is engineered to disrupt the protein-coding exon of the Npy2r gene. The construct typically includes a reporter gene (e.g., IRES-tau-lacZ) for tracking expression and a selection marker (e.g., neomycin resistance gene) flanked by sequences homologous to the target gene locus ("homology arms").[15]

  • ES Cell Electroporation: The linearized targeting vector is introduced into embryonic stem (ES) cells (e.g., from a 129P2/OlaHsd strain) via electroporation.[15]

  • Selection and Screening: ES cells are cultured in the presence of a selection agent (e.g., G418/neomycin). Resistant colonies, which have incorporated the vector, are screened by PCR and Southern blot to identify those with correct homologous recombination.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., BALB/c).[15]

  • Generation of Chimeras: The injected blastocysts are transferred to a pseudopregnant surrogate mother. The resulting chimeric offspring (composed of cells from both the host blastocyst and the engineered ES cells) are identified, often by coat color.

  • Breeding and Genotyping: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele. Heterozygous offspring (Npy2r+/-) are then intercrossed to produce homozygous knockout (Npy2r-/-), heterozygous, and wild-type littermates for experimental comparison.[15]

In Vivo Metabolic Phenotyping of Y2R Modulators

This protocol outlines a typical workflow for assessing the metabolic effects of a Y2R agonist or antagonist in a diet-induced obesity (DIO) rodent model.

  • Model Induction: Male rodents (e.g., C57BL/6 mice or Wistar rats) are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks until a significant increase in body weight and impaired glucose tolerance are established compared to chow-fed controls.[20][22]

  • Acclimatization and Baseline: Animals are single-housed in metabolic cages to allow for precise monitoring of food and water intake. They are acclimatized for several days, during which baseline body weight, food intake, and energy expenditure (if using indirect calorimetry) are recorded.

  • Compound Administration: The test compound (Y2R agonist/antagonist) or vehicle is administered via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection). Dosing may be acute (single dose) or chronic (e.g., once daily for several weeks).[14][22]

  • Post-Dose Monitoring: Key parameters are monitored continuously or at set intervals:

    • Food Intake: Measured at 2, 4, 8, and 24 hours post-dose and daily for chronic studies.

    • Body Weight: Measured daily.

  • Metabolic Tests: At the end of the study (or at specific time points), metabolic tests are performed:

    • Glucose Tolerance Test (GTT): After an overnight fast, a baseline blood glucose sample is taken, followed by an intraperitoneal or oral glucose bolus. Blood glucose is measured at 15, 30, 60, 90, and 120 minutes.

    • Terminal Sample Collection: Animals are euthanized, and terminal blood is collected for analysis of plasma insulin, leptin, adiponectin, and lipids. Tissues such as the liver, adipose depots, and hypothalamus are collected for histological analysis or gene expression studies (qRT-PCR, Western blot).[22]

Experimental_Workflow Start Induce DIO Model (High-Fat Diet) Acclimate Acclimatize in Metabolic Cages Start->Acclimate Baseline Measure Baseline (Body Weight, Food Intake) Acclimate->Baseline Dosing Administer Compound vs. Vehicle (Acute/Chronic) Baseline->Dosing Monitor Monitor Food Intake & Body Weight Dosing->Monitor Monitor->Dosing Daily (Chronic) Tests Perform Metabolic Tests (e.g., GTT) Monitor->Tests End Terminal Sample Collection (Blood, Tissues) Tests->End Analysis Data & Tissue Analysis (Biochemistry, Histology, qPCR) End->Analysis

Fig. 3: Workflow for In Vivo Metabolic Phenotyping

Therapeutic Potential and Conclusion

The NPY2 receptor's central role in the gut-brain axis makes it a prime target for therapeutic intervention in metabolic diseases.

  • Therapeutic Strategies:

    • Y2R Agonists: Long-acting peptide agonists that mimic the effects of PYY(3-36) are being developed to suppress appetite and induce weight loss for the treatment of obesity.[20][23]

    • Y2R Antagonists: The discovery that Y2R antagonists can prevent liver steatosis and potentially block peripheral fat accumulation opens a novel therapeutic avenue, possibly for treating MASLD and aspects of obesity without directly targeting central appetite pathways.[8][22]

  • Challenges and Future Directions: Drug development faces challenges due to the receptor's complex biology. The opposing effects of central versus peripheral Y2R signaling, and the varied phenotypes of knockout models, highlight the need for highly selective compounds and a deeper understanding of tissue-specific receptor function.[9][21] Despite some clinical programs being discontinued, the Y2R remains an active area of research, with several molecules in preclinical and early-phase clinical development for obesity and epilepsy.[24][25]

References

Methodological & Application

Application Notes and Protocols: Nisotirostide Subcutaneous Formulation for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisotirostide (also known as LY3457263) is a potent and selective Neuropeptide Y receptor 2 (NPY2R) agonist designed for subcutaneous administration.[1] By mimicking the action of endogenous Peptide YY (PYY), this compound is under investigation for its potential therapeutic effects in metabolic diseases, particularly obesity and type 2 diabetes.[1][2] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical research settings.

Disclaimer: This document is intended for research use only and does not constitute a guide for clinical or diagnostic procedures. Researchers should adhere to all applicable laboratory safety guidelines and institutional protocols.

Mechanism of Action

This compound exerts its effects by activating the NPY2 receptor, a G-protein coupled receptor (GPCR). The NPY2R is primarily coupled to the inhibitory G-protein, Gαi. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately modulates downstream cellular processes involved in appetite regulation and energy homeostasis.[1]

Signaling Pathway

Nisotirostide_Signaling_Pathway cluster_cell Target Cell This compound This compound NPY2R NPY2R This compound->NPY2R Binds to G_protein Gαi/βγ NPY2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., reduced appetite) cAMP->Downstream Modulates

Caption: this compound activates the NPY2R, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.

Product Information

ParameterSpecification
Product Name This compound (LY3457263)
Formulation Subcutaneous injectable solution
Mechanism of Action Neuropeptide Y receptor 2 (NPY2R) agonist
Primary Research Areas Obesity, Type 2 Diabetes, Metabolic Syndrome
Storage (Lyophilized) Store at -20°C to -80°C.
Storage (Reconstituted) Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
Solubility Refer to the manufacturer's product data sheet for specific solvent recommendations.

Experimental Protocols

In Vitro Characterization: NPY2R Activation Assay

This protocol describes a cell-based assay to quantify the potency of this compound in activating the NPY2R by measuring the inhibition of cAMP production.

Experimental Workflow

In_Vitro_Workflow A 1. Cell Culture (HEK293 expressing NPY2R) B 2. Cell Seeding (Assay Plate) A->B C 3. Forskolin (B1673556) & this compound Incubation B->C D 4. Cell Lysis C->D E 5. cAMP Quantification (e.g., HTRF, ELISA) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Workflow for the in vitro characterization of this compound's effect on cAMP levels.

Materials:

  • HEK293 cells stably expressing human NPY2R (or other suitable host cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • This compound stock solution

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 384-well white assay plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Maintain HEK293-hNPY2R cells in appropriate culture medium at 37°C and 5% CO2.

  • Cell Seeding: Harvest cells and resuspend in assay buffer. Seed the cells into a 384-well plate at a predetermined optimal density.

  • Compound Addition: Prepare a serial dilution of this compound in assay buffer.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for negative controls) to stimulate cAMP production. Immediately after, add the serially diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundIC50 (nM)
This compoundUser-determined value
PYY(3-36) (Control)User-determined value
In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a study to evaluate the effect of subcutaneously administered this compound on body weight and food intake in a diet-induced obesity mouse model.

Experimental Workflow

In_Vivo_Workflow A 1. Induction of Obesity (High-Fat Diet) B 2. Animal Acclimatization & Baseline Measurements A->B C 3. Randomization & Grouping B->C D 4. Subcutaneous Administration (this compound or Vehicle) C->D E 5. Monitoring (Body Weight, Food Intake, etc.) D->E F 6. Data Analysis E->F

Caption: Workflow for the in vivo evaluation of this compound in a diet-induced obesity model.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle solution (e.g., sterile saline)

  • Animal weighing scales

  • Metabolic cages (for food intake monitoring)

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity. A control group should be fed a standard chow diet.

  • Acclimatization and Baseline Measurements: Acclimatize the obese mice to single housing and handling. Record baseline body weight and food intake for several days before the start of treatment.

  • Randomization: Randomize the obese mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administration: Administer this compound or vehicle via subcutaneous injection at a specified frequency (e.g., once daily) for the duration of the study (e.g., 28 days).

  • Monitoring:

    • Body Weight: Record the body weight of each animal daily or several times per week.

    • Food Intake: Measure daily food consumption.

    • Optional Parameters: At the end of the study, plasma samples can be collected for biomarker analysis (e.g., glucose, insulin, lipids). Body composition can be analyzed by techniques such as DEXA.

  • Data Analysis: Analyze the changes in body weight and food intake over time between the different treatment groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Data Presentation:

Table 1: Effect of this compound on Body Weight in DIO Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (%)
VehicleUser-determined valueUser-determined valueUser-determined value
This compound (Low Dose)User-determined valueUser-determined valueUser-determined value
This compound (High Dose)User-determined valueUser-determined valueUser-determined value

Table 2: Effect of this compound on Daily Food Intake in DIO Mice

Treatment GroupAverage Daily Food Intake (g)
VehicleUser-determined value
This compound (Low Dose)User-determined value
This compound (High Dose)User-determined value

Pharmacokinetic Analysis

A preliminary pharmacokinetic study in a relevant animal model (e.g., rat or mouse) is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the subcutaneous this compound formulation.

Protocol Outline:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).

  • Administration: Administer a single subcutaneous dose of this compound.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation:

Pharmacokinetic ParameterValue
Cmax (ng/mL)User-determined value
Tmax (h)User-determined value
AUC (0-t) (ng*h/mL)User-determined value
Half-life (t1/2) (h)User-determined value

Conclusion

This compound represents a promising research tool for investigating the role of the NPY2R in metabolic regulation. The protocols provided herein offer a framework for the in vitro and in vivo characterization of its subcutaneous formulation. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and to consult the relevant literature for further methodological details.

References

Application Notes and Protocols for In Vitro Measurement of Nisotirostide NPY2R Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisotirostide (also known as LY3457263) is a subcutaneously administered agonist of the Neuropeptide Y receptor type 2 (NPY2R).[1][2][3] By mimicking the action of the endogenous ligand Peptide YY (PYY), this compound is under investigation for its therapeutic potential in metabolic diseases such as type 2 diabetes and obesity.[4][5] The NPY2R is a G protein-coupled receptor (GPCR) involved in regulating food intake and energy homeostasis.[6] Accurate characterization of the binding affinity of this compound to NPY2R is crucial for understanding its pharmacological profile and for the development of structure-activity relationships.

These application notes provide detailed protocols for three common in vitro assays to determine the binding affinity of this compound to the NPY2R: a radioligand competition binding assay, a fluorescence polarization assay, and a surface plasmon resonance (SPR) assay.

Data Presentation

While specific quantitative binding affinity data for this compound (LY3457263) are not publicly available in the reviewed literature, the following table presents representative data for another potent NPY2R agonist, BI 1820237, to illustrate the expected affinity range for such compounds.[7] These values can serve as a benchmark for researchers performing the described assays.

CompoundReceptorAssay TypeRadioligandKᵢ (nM)Cell Line
BI 1820237Human NPY2RCompetition Binding¹²⁵I-PYY0.82Recombinantly expressing cells
PYY3-36 (endogenous ligand)Human NPY2RCompetition Binding¹²⁵I-PYY0.51Recombinantly expressing cells

NPY2R Signaling Pathway

Activation of the NPY2R by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylate cyclase through the action of Gαi proteins. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream cellular responses.

NPY2R_Signaling cluster_membrane Cell Membrane This compound This compound NPY2R NPY2R This compound->NPY2R Binds to G_protein Gαi/βγ NPY2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

NPY2R signaling pathway activation by this compound.

Experimental Protocols

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the NPY2R. The most commonly used radioligand for NPY2R is ¹²⁵I-labeled Peptide YY ([¹²⁵I]-PYY).[7][8][9]

Experimental Workflow:

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare NPY2R-expressing cell membranes Incubation Incubate membranes, [¹²⁵I]-PYY, and this compound Membrane_Prep->Incubation Ligand_Prep Prepare serial dilutions of this compound Ligand_Prep->Incubation Radioligand_Prep Prepare [¹²⁵I]-PYY solution Radioligand_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Counting Quantify bound radioactivity using a gamma counter Filtration->Counting IC50_Calc Calculate IC₅₀ value Counting->IC50_Calc Ki_Calc Calculate Kᵢ value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for the radioligand competition binding assay.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines stably expressing human NPY2R (e.g., HEK293, CHO cells).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) with high specific activity.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled PYY (e.g., 1 µM).

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Counter: For detecting gamma radiation.

Procedure:

  • Membrane Preparation: Homogenize NPY2R-expressing cells and prepare a crude membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 1 µM unlabeled PYY.

    • Competition: 50 µL of varying concentrations of this compound.

  • Add 50 µL of [¹²⁵I]-PYY (at a concentration close to its Kd, typically 0.1-0.5 nM) to all wells.

  • Add 100 µL of the cell membrane preparation (typically 10-30 µg of protein) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials and measure the bound radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-PYY) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Assay

This homogeneous assay measures the change in the polarization of light emitted from a fluorescently labeled ligand upon binding to the NPY2R. When the small fluorescent ligand binds to the much larger receptor, its tumbling rate in solution decreases, leading to an increase in the polarization of the emitted light.

Logical Relationship for FP Assay:

FP_Logic Free_Ligand Free Fluorescent Ligand Fast_Tumble Fast Tumbling Free_Ligand->Fast_Tumble Bound_Ligand Receptor-Bound Fluorescent Ligand Slow_Tumble Slow Tumbling Bound_Ligand->Slow_Tumble Low_FP Low Fluorescence Polarization Fast_Tumble->Low_FP High_FP High Fluorescence Polarization Slow_Tumble->High_FP

Principle of the fluorescence polarization assay.

Materials and Reagents:

  • NPY2R Preparation: Solubilized NPY2R from expressing cell lines or purified receptor.

  • Fluorescent Ligand: A fluorescently labeled PYY analogue (e.g., TAMRA-PYY or a custom-synthesized fluorescent this compound analogue).

  • Test Compound: this compound.

  • Assay Buffer: A buffer that maintains the stability of the receptor and ligands, such as PBS with 0.01% Tween-20.

  • Fluorescence Plate Reader: Equipped with polarizing filters.

  • Microplates: Low-binding black microplates (e.g., 384-well).

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent ligand that gives a stable and sufficient fluorescence signal.

    • Perform a saturation binding experiment by titrating the NPY2R preparation against a fixed concentration of the fluorescent ligand to determine the Kd of the fluorescent ligand and the optimal receptor concentration.

  • Competition Assay Setup: In a 384-well plate, add the following components:

    • A fixed concentration of the fluorescent ligand.

    • A fixed concentration of the NPY2R preparation.

    • Serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation as described for the radioligand binding assay.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (immobilized NPY2R) in real-time by detecting changes in the refractive index at the surface of a sensor chip. This method provides kinetic data (association and dissociation rates) in addition to affinity data.

Experimental Workflow for SPR:

SPR_Workflow cluster_prep Preparation cluster_assay Binding Measurement cluster_analysis Data Analysis Chip_Prep Immobilize NPY2R on a sensor chip Association Inject this compound (Association phase) Chip_Prep->Association Analyte_Prep Prepare serial dilutions of this compound in running buffer Analyte_Prep->Association Dissociation Inject running buffer (Dissociation phase) Association->Dissociation Sensorgram_Fit Fit sensorgrams to a binding model Association->Sensorgram_Fit Regeneration Regenerate the chip surface Dissociation->Regeneration Dissociation->Sensorgram_Fit Kinetic_Calc Determine kₐ, kₔ, and Kₐ Sensorgram_Fit->Kinetic_Calc

Workflow for the Surface Plasmon Resonance (SPR) assay.

Materials and Reagents:

  • SPR Instrument: (e.g., Biacore).

  • Sensor Chip: A sensor chip suitable for protein immobilization (e.g., CM5 chip).

  • NPY2R: Purified, solubilized NPY2R.

  • Analyte: this compound.

  • Running Buffer: A suitable buffer such as HBS-EP+ (HEPES buffered saline with EDTA and surfactant).

  • Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

  • NPY2R Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified NPY2R over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active sites with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the immobilized NPY2R surface to monitor the association phase.

    • Switch to injecting only running buffer to monitor the dissociation phase.

    • After each binding cycle, regenerate the sensor surface using a mild acidic or basic solution to remove the bound this compound.

  • Data Analysis:

    • The binding events are recorded as sensorgrams (response units vs. time).

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • From the fitting, determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ = kₔ/kₐ).

References

Application Note: Cell-Based Functional Assays for NPY2R Agonists like Nisotirostide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Neuropeptide Y Receptor 2 (NPY2R) is a member of the G-protein coupled receptor (GPCR) superfamily and plays a crucial role in regulating appetite, energy homeostasis, and circadian rhythms.[1] NPY2R is primarily coupled to the Gi/o family of G-proteins.[2][3] Upon activation by endogenous ligands like Neuropeptide Y (NPY) and Peptide YY (PYY), or synthetic agonists such as Nisotirostide, the receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] this compound is a subcutaneously administered NPY2R agonist developed for the potential treatment of type 2 diabetes and obesity.[5][6][7]

Characterizing the potency and efficacy of NPY2R agonists is critical for drug discovery and development. This document provides detailed protocols for three key cell-based functional assays designed to quantify the activity of compounds like this compound at the NPY2R: a cAMP Inhibition Assay, a Calcium Mobilization Assay, and a Receptor Internalization Assay.

Signaling Pathway of NPY2R Activation

Activation of the NPY2R by an agonist like this compound triggers the dissociation of the heterotrimeric Gi protein into its Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits adenylyl cyclase (AC), reducing the conversion of ATP to cAMP.[8] The Gβγ subunit can, in turn, activate other effectors such as phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[9] Prolonged agonist stimulation also leads to receptor phosphorylation by GPCR kinases (GRKs) and β-arrestin recruitment, culminating in receptor internalization.[10][11]

NPY2R_Signaling cluster_membrane Plasma Membrane NPY2R NPY2R Gi Gi Protein (αβγ) NPY2R->Gi Activates AC Adenylyl Cyclase Gi->AC αi inhibits PLC PLC Gi->PLC βγ activates ATP ATP AC->ATP Ca ↑ Intracellular Ca²⁺ PLC->Ca Mobilizes Agonist This compound (Agonist) Agonist->NPY2R Binds cAMP ↓ cAMP ATP->cAMP Conversion PKA PKA Inactivation cAMP->PKA

Caption: NPY2R signaling cascade upon agonist binding.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from the described functional assays for a potent NPY2R agonist. EC50 values represent the concentration of the agonist that elicits 50% of the maximal response.

Assay TypeKey ParameterTypical EC50 Range for Potent AgonistCell Line
cAMP Inhibition Assay EC50 (Inhibition of Forskolin-stimulated cAMP)0.1 - 10 nMHEK293-hNPY2R
Calcium Mobilization Assay EC50 (Increase in intracellular Ca²⁺)5 - 50 nMCHO-hNPY2R
Receptor Internalization Assay EC50 (Receptor internalization)1 - 25 nMU2OS-hNPY2R-EGFP

Experimental Protocols

Protocol 1: cAMP Inhibition Assay

Principle

This assay quantifies the ability of an NPY2R agonist to inhibit the production of intracellular cAMP. Since NPY2R is Gi-coupled, its activation inhibits adenylyl cyclase. To measure this decrease, adenylyl cyclase is first stimulated with forskolin, which raises intracellular cAMP to a detectable level. The agonist's potency is determined by its ability to reduce this forskolin-induced cAMP accumulation.[12][13] The change in cAMP is detected using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[4][14]

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human NPY2R (e.g., from eEnzyme, ACTOne).[15]

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA.

  • Agonist: this compound or other NPY2R agonists.

  • Stimulant: Forskolin (FSK).

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Detection Kit: HTRF cAMP Assay Kit (e.g., Cisbio) or similar.

  • Plate: 384-well, low-volume, white microplate.

Instrumentation

  • Plate reader capable of HTRF detection (e.g., PHERAstar, EnVision).

  • Cell incubator (37°C, 5% CO₂).

  • Liquid handling system (optional, for high-throughput screening).

Experimental Workflow Diagram

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis c1 Culture HEK293-NPY2R cells to ~80% confluency c2 Harvest cells and resuspend in assay buffer c1->c2 c3 Seed cells into a 384-well plate c2->c3 a1 Add test compounds (agonist) and IBMX. Incubate. c3->a1 a2 Add Forskolin to stimulate cAMP production. Incubate. a1->a2 a3 Lyse cells and add HTRF detection reagents a2->a3 a4 Incubate in the dark (e.g., 60 min at RT) a3->a4 d1 Read plate on HTRF- compatible reader a4->d1 d2 Calculate cAMP concentration from standard curve d1->d2 d3 Plot dose-response curve and determine EC50 d2->d3 Dose_Response cluster_input Input cluster_system Biological System cluster_output Output cluster_analysis Analysis Concentration Increasing Agonist Concentration Receptor Cell with NPY2R Concentration->Receptor Response Measured Cellular Response (e.g., ↓cAMP) Receptor->Response Curve Sigmoidal Dose-Response Curve (Log Concentration vs. % Response) Response->Curve Plotting leads to

References

Application Note: Measuring Ciliary Beat Frequency in Response to Nisotirostide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucociliary clearance is a primary defense mechanism of the respiratory tract, responsible for removing inhaled particles, pathogens, and cellular debris. This process is critically dependent on the coordinated beating of cilia on the surface of airway epithelial cells. The rate at which these cilia beat, known as the ciliary beat frequency (CBF), is a key indicator of mucociliary health. Dysregulation of CBF is implicated in the pathophysiology of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Nisotirostide is a potent and selective Neuropeptide Y (NPY) receptor subtype 2 (Y2) agonist.[1] NPY is a neurotransmitter with diverse physiological roles, and its receptors are expressed in various tissues, including the respiratory epithelium. Recent evidence suggests that NPY can modulate ciliary function. Specifically, activation of the NPY Y2 receptor has been shown to decrease ciliary beat frequency in human nasal epithelial cells. This application note provides a detailed protocol for researchers to investigate the effects of this compound on ciliary beat frequency in vitro using human airway epithelial cells.

Principle

This protocol utilizes primary human airway epithelial cells cultured at an air-liquid interface (ALI) to form a differentiated, ciliated epithelium that closely mimics the in vivo environment. Ciliary beat frequency is measured using high-speed video microscopy. The change in light intensity caused by the beating cilia is captured and analyzed to determine the frequency. By exposing the cultured cells to varying concentrations of this compound, a dose-response relationship can be established, providing insights into the compound's potential effects on mucociliary clearance.

Data Presentation

The quantitative data obtained from the experiments should be summarized for clear comparison.

Table 1: Effect of this compound on Ciliary Beat Frequency (CBF)

This compound Concentration (nM)Mean CBF (Hz)Standard Deviation (Hz)N (Number of Replicates)
0 (Vehicle Control)
1
10
100
1000

Table 2: Time-Course of this compound Effect on CBF (at a fixed concentration)

Time Point (minutes)Mean CBF (Hz)Standard Deviation (Hz)N (Number of Replicates)
0 (Baseline)
5
15
30
60

Experimental Protocols

I. Culture of Human Airway Epithelial Cells at Air-Liquid Interface (ALI)

Materials:

  • Primary human bronchial epithelial cells (HBECs)

  • Bronchial epithelial cell growth medium (BEGM)

  • ALI culture medium

  • Collagen-coated permeable supports (e.g., Transwell® inserts)

  • Cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Thaw and expand primary HBECs in BEGM according to the supplier's instructions.

  • Seed the expanded HBECs onto collagen-coated permeable supports at a high density.

  • Culture the cells submerged in BEGM in both the apical and basolateral compartments until a confluent monolayer is formed (typically 2-3 days).

  • Once confluent, remove the apical medium to establish the air-liquid interface.

  • Replace the basolateral medium with ALI culture medium.

  • Maintain the ALI cultures for at least 4-6 weeks to allow for full differentiation, including the development of motile cilia. Change the basolateral medium every 2-3 days.

II. Measurement of Ciliary Beat Frequency (CBF)

Materials:

  • Inverted microscope with phase-contrast optics

  • High-speed digital camera (capable of >100 frames per second)

  • Environmental chamber for the microscope stage (to maintain 37°C and 5% CO₂)

  • Image analysis software with CBF measurement capabilities (e.g., Sisson-Ammons Video Analysis - SAVA, or ImageJ with appropriate plugins)

  • This compound stock solution (in a suitable vehicle, e.g., DMSO)

  • ALI culture medium (for dilutions)

Protocol:

  • Equilibrate the ALI cultures in the environmental chamber on the microscope stage for at least 30 minutes before measurement.

  • Prepare serial dilutions of this compound in pre-warmed ALI culture medium. Include a vehicle control (medium with the same concentration of the vehicle used for the this compound stock).

  • Add the this compound dilutions or vehicle control to the apical surface of the ALI cultures.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), select multiple regions of interest (ROIs) on the epithelial surface with actively beating cilia.

  • Record high-speed videos (e.g., 5-10 seconds at 200 frames per second) for each ROI.

  • Analyze the recorded videos using CBF measurement software. The software typically analyzes the frequency of pixel intensity changes to determine the CBF in Hertz (Hz).

  • For each experimental condition, average the CBF values from multiple ROIs and replicate cultures.

Mandatory Visualizations

Signaling Pathway of this compound on Ciliary Beat Frequency

Nisotirostide_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound NPY2R NPY Y2 Receptor This compound->NPY2R Binds to AC Adenylyl Cyclase NPY2R->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ciliary_Proteins Ciliary Proteins PKA->Ciliary_Proteins Phosphorylates CBF Ciliary Beat Frequency Ciliary_Proteins->CBF Regulates

Caption: this compound signaling pathway leading to modulation of CBF.

Experimental Workflow for Measuring CBF

CBF_Measurement_Workflow start Start culture Culture Human Airway Epithelial Cells at ALI start->culture differentiate Differentiate for 4-6 Weeks culture->differentiate prepare_drug Prepare this compound Dilutions differentiate->prepare_drug equilibrate Equilibrate Cultures in Microscope Chamber prepare_drug->equilibrate treat Treat Cultures with This compound or Vehicle equilibrate->treat record Record High-Speed Videos treat->record analyze Analyze Videos for CBF record->analyze data Compile and Analyze Data analyze->data end End data->end Nisotirostide_Effect_Logic This compound This compound NPY2R_Activation NPY Y2 Receptor Activation This compound->NPY2R_Activation Leads to Adenylyl_Cyclase_Inhibition Adenylyl Cyclase Inhibition NPY2R_Activation->Adenylyl_Cyclase_Inhibition Results in cAMP_Decrease Decreased Intracellular cAMP Adenylyl_Cyclase_Inhibition->cAMP_Decrease Causes CBF_Decrease Decreased Ciliary Beat Frequency cAMP_Decrease->CBF_Decrease Leads to

References

Application Note: Nitric Oxide Production as a Marker for Nisotirostide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisotirostide (LY-3457263) is an investigational Neuropeptide Y (NPY) Y2 receptor agonist under development for the treatment of type 2 diabetes and obesity.[1][2][3][4] NPY and its receptors play a significant role in regulating various physiological processes, including cardiovascular function.[5] The vascular endothelium is crucial for maintaining cardiovascular homeostasis, partly through the production of nitric oxide (NO), a key signaling molecule. Endothelial cells express NPY receptors, and their activation can trigger intracellular signaling cascades.[6] Specifically, the activation of NPY Y1 and Y2 receptors has been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7][8] The PI3K/Akt pathway is a well-established upstream activator of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the vasculature.[9][10]

This application note provides a hypothetical framework and a detailed protocol for investigating the effect of this compound on nitric oxide production in endothelial cells. By measuring NO levels, researchers can gain insights into the potential vascular effects of this compound and explore its mechanism of action beyond its primary metabolic targets. The following protocols and data are presented to guide the design and execution of such studies.

Hypothetical Signaling Pathway

The proposed mechanism for this compound-induced nitric oxide production in endothelial cells involves the activation of the NPY2 receptor, leading to the stimulation of the PI3K/Akt pathway and subsequent phosphorylation and activation of eNOS.

Nisotirostide_Signaling_Pathway This compound This compound NPY2R NPY2 Receptor (Gi-coupled) This compound->NPY2R Gi Gi Protein NPY2R->Gi activates PI3K PI3K Gi->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt pAkt p-Akt (Active) eNOS eNOS peNOS p-eNOS (Active) L_Arginine L-Arginine NO_Citrulline Nitric Oxide + L-Citrulline

Figure 1: Proposed signaling pathway of this compound-induced NO production.

Experimental Protocols

Cell Culture and Treatment

A suitable cell line for this protocol is Human Umbilical Vein Endothelial Cells (HUVECs), as they are a well-established model for endothelial function and have been shown to express NPY receptors.[6][11]

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 104 cells per well.[5]

  • Culture Medium: Culture the cells in EGM™-2 Endothelial Cell Growth Medium-2.

  • Incubation: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Serum Starvation: Once the cells reach 80-90% confluency, replace the growth medium with a serum-free medium for 4-6 hours to minimize basal signaling activity.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM).

  • Treatment Incubation: Remove the serum-free medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 30 minutes, 1 hour, 3 hours).

Nitric Oxide Measurement using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide by quantifying its stable metabolite, nitrite (B80452) (NO2-), in the cell culture supernatant.[7][12]

  • Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Standard Curve Preparation:

    • Prepare a 100 µM sodium nitrite (NaNO2) stock solution in the same serum-free medium used for the experiment.

    • Perform serial dilutions of the stock solution to create standards ranging from 0 to 100 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM).

    • Add 50 µL of each standard to separate wells of the 96-well plate containing the samples.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions that should be mixed in equal volumes shortly before use:

  • Assay Procedure:

    • Add 50 µL of the freshly mixed Griess reagent to each well containing the samples and standards.[12]

    • Incubate the plate for 10-15 minutes at room temperature, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5][12]

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the unknown samples by interpolating their absorbance values on the standard curve.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the effect of this compound on nitric oxide production.

Experimental_Workflow start Start seed_cells Seed HUVECs in a 96-well plate start->seed_cells culture Culture to 80-90% confluency seed_cells->culture serum_starve Serum starve for 4-6 hours culture->serum_starve treat Treat with varying concentrations of this compound serum_starve->treat incubate Incubate for desired time period treat->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure absorbance at 540 nm griess_assay->measure_absorbance analyze_data Analyze data and calculate NO concentration measure_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for measuring this compound-induced NO production.

Hypothetical Data Presentation

The following table presents hypothetical data demonstrating a dose-dependent increase in nitric oxide production in HUVECs following a 1-hour treatment with this compound.

This compound Concentration (nM)Average Absorbance at 540 nm (± SD)Calculated Nitrite Concentration (µM) (± SD)Fold Change over Control
0 (Control)0.125 ± 0.0085.2 ± 0.41.0
10.150 ± 0.0106.3 ± 0.51.2
100.210 ± 0.0128.8 ± 0.61.7
1000.350 ± 0.01514.6 ± 0.72.8
10000.480 ± 0.02020.0 ± 1.03.8

Conclusion

This application note outlines a comprehensive protocol for evaluating the effect of the NPY2 receptor agonist, this compound, on nitric oxide production in endothelial cells. By employing the Griess assay, researchers can quantify changes in NO levels as a functional readout of this compound's activity at the NPY2 receptor and its potential impact on vascular endothelial function. The provided hypothetical signaling pathway and experimental workflow offer a solid foundation for designing and interpreting such studies. Investigating the link between this compound and nitric oxide production will contribute to a more complete understanding of its pharmacological profile and its potential therapeutic implications in diabetes and obesity, where endothelial dysfunction is a common comorbidity.

References

Establishing an In Vivo Dose-Response Curve for Nisotirostide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisotirostide (LY-3457263) is a subcutaneously administered Neuropeptide Y receptor type 2 (NPY2R) agonist, which mimics the action of the endogenous gut hormone Peptide YY (PYY).[1] Developed by Eli Lilly and Company, it is under investigation for the treatment of type 2 diabetes and obesity.[2][3] As an NPY2R agonist, this compound is designed to suppress appetite and improve glycemic control.[1] Currently, this compound is in Phase II clinical trials.[2][4][5]

These application notes provide a comprehensive protocol for establishing a dose-response curve for this compound in a preclinical in vivo setting. The following sections detail the necessary experimental design, animal models, and pharmacodynamic endpoints to effectively characterize the dose-dependent effects of this compound.

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating the NPY2 receptor, a G-protein coupled receptor (GPCR). The activation of NPY2R, which is coupled to an inhibitory G-protein (Gi/o), leads to the inhibition of adenylate cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). This signaling cascade is a key mechanism through which this compound is thought to regulate appetite and glucose metabolism. Additionally, NPY2R activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in various cellular processes.

Nisotirostide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY2R NPY2R Gi_protein Gi/o Protein NPY2R->Gi_protein Activates AC Adenylate Cyclase Gi_protein->AC Inhibits MAPK_Pathway MAPK/ERK Pathway Gi_protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Appetite) PKA->Cellular_Response MAPK_Pathway->Cellular_Response This compound This compound This compound->NPY2R Binds to

This compound signaling pathway through NPY2R.

Experimental Protocols

Animal Model Selection

For studying the effects of this compound on obesity and type 2 diabetes, diet-induced obese (DIO) rodents are a highly relevant model. C57BL/6J mice or Sprague-Dawley rats fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (8-12 weeks) develop key features of the human condition, including obesity, insulin (B600854) resistance, and hyperglycemia.[3][4] Alternatively, genetic models such as Zucker diabetic fatty (ZDF) rats or db/db mice can be used, as they spontaneously develop obesity and diabetes.[1][6]

Dose-Response Study Design

The following protocol outlines a dose-response study in DIO mice. A similar design can be adapted for other rodent models.

Objective: To determine the dose-dependent effects of subcutaneously administered this compound on food intake, body weight, and glycemic control in DIO mice.

Materials:

  • This compound (lyophilized powder)

  • Sterile saline for injection (vehicle)

  • Diet-induced obese (DIO) C57BL/6J mice (male, 16-20 weeks old)

  • Standard high-fat diet

  • Metabolic cages for monitoring food and water intake

  • Animal scale

  • Glucometer and test strips

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Surgical tools for tissue collection (if applicable)

Experimental Workflow:

Experimental workflow for the this compound dose-response study.

Detailed Methodology:

  • Animal Acclimatization and Baseline Measurements:

    • House DIO mice individually in a temperature- and light-controlled environment (12-hour light/dark cycle).

    • Provide ad libitum access to a high-fat diet and water.

    • Acclimatize mice to handling and daily subcutaneous injections with sterile saline for one week prior to the study.

    • Record baseline food intake and body weight for 3-5 days before the start of treatment.

  • Randomization and Grouping:

    • Randomize mice into treatment groups (n=8-10 per group) based on body weight to ensure an even distribution.

    • Example treatment groups:

      • Group 1: Vehicle (Sterile Saline)

      • Group 2: this compound (100 µg/kg)

      • Group 3: this compound (300 µg/kg)

      • Group 4: this compound (1000 µg/kg)

    • Doses are based on studies with the natural NPY2R agonist PYY(3-36) in rodents.[7][8]

  • Drug Preparation and Administration:

    • Reconstitute lyophilized this compound in sterile saline to the desired stock concentrations.

    • Administer the assigned treatment via subcutaneous injection once daily, typically at the beginning of the dark cycle when rodents are most active.

    • The injection volume should be consistent across all groups (e.g., 5 ml/kg).

  • Pharmacodynamic Assessments:

    • Food and Water Intake: Measure daily food and water consumption using metabolic cages.

    • Body Weight: Record body weight daily at the same time.

    • Fasting Blood Glucose: Measure blood glucose from a tail snip after a 6-hour fast, once weekly.

    • Glucose Tolerance Test (GTT): Perform a GTT on a subset of animals (or all, if feasible) on a designated day (e.g., day 21) to assess improvements in glucose disposal.

      • Fast mice for 6 hours.

      • Administer a glucose bolus (e.g., 2 g/kg) intraperitoneally.

      • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Terminal Procedures:

    • At the end of the study (e.g., day 28), collect a terminal blood sample for pharmacokinetic analysis of this compound and for measuring relevant biomarkers (e.g., insulin, lipids).

    • Euthanize the animals and dissect key fat pads (e.g., epididymal, mesenteric, retroperitoneal) and weigh them to assess changes in body composition.

Data Presentation

Quantitative data from the dose-response study should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Food Intake and Body Weight in DIO Mice (28-Day Study)

Treatment GroupAverage Daily Food Intake (g)Cumulative Food Intake (g)Body Weight Change (g)
Vehicle (Saline)3.5 ± 0.398 ± 8.4+2.5 ± 0.5
This compound (100 µg/kg)3.2 ± 0.289.6 ± 5.6+1.0 ± 0.4
This compound (300 µg/kg)2.8 ± 0.378.4 ± 8.4-1.5 ± 0.6
This compound (1000 µg/kg)2.4 ± 0.2 67.2 ± 5.6-3.8 ± 0.7**
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. (Note: These are example data for illustrative purposes).

Table 2: Effect of this compound on Glycemic Control and Body Composition in DIO Mice

Treatment GroupFasting Blood Glucose (mg/dL) - Day 28GTT AUC (mg/dLmin)Total Fat Pad Weight (g)
Vehicle (Saline)180 ± 1030000 ± 25004.5 ± 0.4
This compound (100 µg/kg)172 ± 828500 ± 21004.1 ± 0.3
This compound (300 µg/kg)155 ± 925000 ± 18003.5 ± 0.4
This compound (1000 µg/kg)138 ± 7 21000 ± 15002.8 ± 0.3**
*Data are presented as mean ± SEM. AUC = Area Under the Curve. *p<0.05, *p<0.01 compared to vehicle. (Note: These are example data for illustrative purposes).

Conclusion

This application note provides a detailed framework for establishing a dose-response curve for this compound in an in vivo model of obesity and type 2 diabetes. The described protocols for animal model selection, study design, and pharmacodynamic assessments will enable researchers to thoroughly characterize the preclinical efficacy of this NPY2R agonist. The presented data tables and diagrams serve as a guide for data presentation and visualization of the experimental workflow and underlying signaling mechanisms. Adherence to these guidelines will facilitate the generation of robust and reproducible data crucial for the continued development of this compound as a potential therapeutic agent.

References

Combination Therapy Research Protocols for Nisotirostide and Tirzepatide: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of metabolic disease therapeutics is rapidly evolving, with a significant focus on combination therapies that target multiple pathways to achieve synergistic effects on glycemic control and weight management. This document provides detailed application notes and research protocols for investigating the combination of Nisotirostide, a Neuropeptide Y receptor 2 (NPY2R) agonist, and Tirzepatide, a dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist. The rationale for this combination lies in the complementary mechanisms of appetite suppression and metabolic regulation, offering a promising avenue for enhanced therapeutic outcomes in obesity and type 2 diabetes.

Drug Overviews

Tirzepatide: A novel, once-weekly injectable polypeptide, Tirzepatide acts as a dual agonist for both the GLP-1 and GIP receptors.[1][2] This dual agonism leads to improved glycemic control and significant weight reduction.[1][2] Its mechanism involves enhancing insulin (B600854) secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and reducing appetite.[2][3][4]

This compound (LY3457263): An investigational subcutaneously administered therapeutic, this compound is an agonist of the Neuropeptide Y2 receptor (NPY2R).[3][5] It mimics the action of Peptide YY (PYY), a gut hormone released postprandially that induces satiety and reduces food intake.[5][6] Clinical trials are underway to evaluate its efficacy in type 2 diabetes and obesity, including in combination with tirzepatide.[4][7]

Quantitative Data

The following tables summarize key in vitro pharmacological parameters for Tirzepatide. Publicly available quantitative data for this compound is limited; however, data for a representative NPY2R agonist is included for comparative purposes.

Table 1: Receptor Binding Affinities

CompoundReceptorCell LineAssay TypeK i (nM)Reference
Tirzepatide Human GLP-1RHEK293Radioligand Binding~4.23[8][9]
Human GIPRHEK293Radioligand Binding~0.135[8][9]
BI 1820237 (NPY2R Agonist) Human NPY2R-Radioligand Binding0.82[10]
PYY3-36 (Endogenous Ligand) Human NPY2R-Radioligand Binding0.51[10]

Table 2: In Vitro Functional Potency

CompoundReceptorCell LineAssay TypeEC 50 (nM)Reference
Tirzepatide Human GLP-1RHEK293cAMP Accumulation~0.617[8][9]
Human GIPRHEK293cAMP Accumulation~0.379[8][9]
Human GLP-1RHEK293Receptor Internalization101.9[9]
Human GIPRHEK293Receptor Internalization18.1[9]
GEP44 (GLP-1R/NPY2R Dual Agonist) Human GLP-1RHEK293cAMP Accumulation0.33[11]
Human NPY2RHEK293cAMP Inhibition (IC 50)10[11]

Note: Data for this compound is not publicly available. Representative data from similar agonists are provided for context.

Signaling Pathways

The combination of Tirzepatide and this compound leverages distinct signaling cascades to achieve a potentially synergistic effect on metabolic regulation.

G cluster_0 Tirzepatide Signaling cluster_1 This compound Signaling Tirzepatide Tirzepatide GLP1R GLP-1 Receptor Tirzepatide->GLP1R GIPR GIP Receptor Tirzepatide->GIPR Gs_GLP1 Gαs GLP1R->Gs_GLP1 Gs_GIP Gαs GIPR->Gs_GIP AC_GLP1 Adenylyl Cyclase Gs_GLP1->AC_GLP1 AC_GIP Adenylyl Cyclase Gs_GIP->AC_GIP cAMP_GLP1 ↑ cAMP AC_GLP1->cAMP_GLP1 cAMP_GIP ↑ cAMP AC_GIP->cAMP_GIP PKA_GLP1 PKA cAMP_GLP1->PKA_GLP1 PKA_GIP PKA cAMP_GIP->PKA_GIP Metabolic_Effects_GLP1 Insulin Secretion Appetite Suppression PKA_GLP1->Metabolic_Effects_GLP1 Metabolic_Effects_GIP Insulin Secretion PKA_GIP->Metabolic_Effects_GIP This compound This compound NPY2R NPY2 Receptor This compound->NPY2R Gi Gαi NPY2R->Gi AC_NPY2R Adenylyl Cyclase Gi->AC_NPY2R cAMP_NPY2R ↓ cAMP AC_NPY2R->cAMP_NPY2R Appetite_Suppression Appetite Suppression cAMP_NPY2R->Appetite_Suppression

Combined Signaling Pathways of Tirzepatide and this compound.

Experimental Protocols

In Vitro Combination Synergy Assessment

This protocol outlines a method to assess the synergistic effects of this compound and Tirzepatide on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in a cell line co-expressing GLP-1R, GIPR, and NPY2R.

G cluster_workflow In Vitro Synergy Workflow start Seed cells expressing GLP-1R, GIPR, & NPY2R treatment Treat with this compound, Tirzepatide, or combination in a dose-response matrix start->treatment incubation Incubate and stimulate with Forskolin (B1673556) treatment->incubation lysis Lyse cells incubation->lysis cAMP_assay Measure intracellular cAMP (e.g., HTRF assay) lysis->cAMP_assay analysis Analyze for synergy (e.g., Bliss Independence model) cAMP_assay->analysis end Determine synergistic, additive, or antagonistic effects analysis->end

Workflow for In Vitro Synergy Assessment.

1. Cell Culture:

  • Culture HEK293 cells stably co-expressing human GLP-1R, GIPR, and NPY2R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

2. Compound Preparation:

  • Prepare stock solutions of this compound and Tirzepatide in a suitable solvent (e.g., DMSO or water).

  • Create a dose-response matrix by serially diluting each compound individually and in combination in assay buffer (e.g., HBSS with 0.1% BSA).

3. cAMP Assay:

  • Seed the cells in a 96- or 384-well plate and grow to 80-90% confluency.

  • On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add the compound dilutions (this compound, Tirzepatide, and combinations) to the respective wells.

  • Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA).

4. Data Analysis:

  • Plot the dose-response curves for each compound and the combinations.

  • Calculate the synergy score using a suitable model, such as the Bliss Independence or Loewe Additivity model, to determine if the combination effect is greater than the expected additive effect.[12]

In Vivo Combination Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model

This protocol describes an in vivo study to evaluate the combined effect of this compound and Tirzepatide on body weight and metabolic parameters in a diet-induced obese mouse model.

G cluster_workflow In Vivo Combination Efficacy Workflow start Induce obesity in mice with high-fat diet (12-16 weeks) randomization Randomize mice into treatment groups: Vehicle, this compound, Tirzepatide, This compound + Tirzepatide start->randomization treatment Administer daily/weekly subcutaneous injections for 4-8 weeks randomization->treatment monitoring Monitor body weight, food intake, and metabolic parameters (glucose tolerance, insulin levels) treatment->monitoring endpoint Terminal endpoint: Collect tissues for analysis (e.g., adipose, liver, hypothalamus) monitoring->endpoint analysis Analyze data for additive or synergistic effects endpoint->analysis

Workflow for In Vivo Combination Efficacy Study.

1. Animal Model:

  • Use male C57BL/6J mice, 8-10 weeks old.

  • Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.[13][14] Control mice are fed a standard chow diet.

2. Treatment Groups:

  • Randomize the DIO mice into four groups (n=10-15 per group):

    • Group 1: Vehicle control (subcutaneous injection)

    • Group 2: this compound (subcutaneous injection, dose determined from pilot studies)

    • Group 3: Tirzepatide (subcutaneous injection, e.g., 10 nmol/kg, once weekly)

    • Group 4: this compound + Tirzepatide

3. Drug Administration:

  • Administer drugs via subcutaneous injection for a period of 4-8 weeks. The frequency of administration for this compound will depend on its pharmacokinetic profile.

4. Monitoring and Measurements:

  • Body Weight and Food Intake: Measure daily or every other day.

  • Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.

  • Fasting Blood Glucose and Insulin: Measure weekly from tail vein blood.

  • Body Composition: Analyze at the beginning and end of the study using techniques like DEXA or MRI.

5. Terminal Procedures:

  • At the end of the treatment period, euthanize the mice and collect blood for analysis of metabolic markers (lipids, hormones).

  • Harvest tissues such as the hypothalamus, liver, and adipose tissue for further analysis (e.g., gene expression, histology).

6. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of the combination therapy to the individual treatments and vehicle control.

Logical Rationale for Combination Therapy

The combination of this compound and Tirzepatide is based on the principle of targeting multiple, complementary pathways involved in energy homeostasis.

G cluster_effects Physiological Effects Tirzepatide Tirzepatide (GLP-1R/GIPR Agonist) Insulin ↑ Insulin Secretion Tirzepatide->Insulin Glucagon ↓ Glucagon Release Tirzepatide->Glucagon GastricEmptying ↓ Gastric Emptying Tirzepatide->GastricEmptying CentralAppetite ↓ Central Appetite Regulation Tirzepatide->CentralAppetite This compound This compound (NPY2R Agonist) This compound->CentralAppetite PeripheralSatiety ↑ Peripheral Satiety Signaling This compound->PeripheralSatiety Synergy Potential Synergistic Weight Loss and Improved Glycemic Control Insulin->Synergy Glucagon->Synergy GastricEmptying->Synergy CentralAppetite->Synergy PeripheralSatiety->Synergy

Logical Rationale for this compound and Tirzepatide Combination.

Conclusion

The combination of this compound and Tirzepatide represents a promising strategy for the treatment of obesity and type 2 diabetes. The protocols outlined in this document provide a framework for the preclinical and in vitro evaluation of this combination therapy. Rigorous investigation into the synergistic potential and underlying mechanisms will be crucial for advancing this therapeutic approach toward clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Nausea and Vomiting Side Effects of PYY Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the common side effects of nausea and vomiting associated with Peptide YY (PYY) analogues during preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: Why do PYY analogues cause nausea and vomiting?

PYY analogues primarily exert their effects by activating the Neuropeptide Y2 receptor (NPY2R). While this activation in the hypothalamus contributes to desired anorectic effects, activation of NPY2R in the brainstem, particularly in the Area Postrema (AP) and the Nucleus of the Solitary Tract (NTS), is linked to the induction of nausea and emesis. The AP is a chemoreceptor trigger zone that detects emetic agents in the blood and subsequently activates downstream pathways, including the Parabrachial Nucleus (PBN), a key relay center for aversive stimuli in the brain.[1][2] This neuronal activation is a primary driver of the observed nausea and vomiting.

Q2: What are the primary strategies to mitigate these side effects?

Current research points to several promising strategies:

  • Co-administration with GIP Receptor Agonists: This is the most well-documented strategy. Glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) agonists have been shown to attenuate PYY-induced nausea-like behaviors in preclinical models without compromising the anorectic effects.[1][2][3]

  • Formulation and Analogue Development: The development of long-acting PYY analogues with modified pharmacokinetic profiles, such as antibody conjugation or extended-release formulations, has shown potential in reducing emetic events by maintaining more stable plasma concentrations and avoiding sharp peaks that can trigger nausea.[4][5][6]

  • Dose Escalation: Gradually increasing the dose of the PYY analogue over time can help to improve tolerability and reduce the incidence and severity of nausea and vomiting.[7]

  • Co-administration with Standard Anti-emetics: While less specific to PYY analogues, traditional anti-emetic drugs targeting dopamine (B1211576) (D2), serotonin (B10506) (5-HT3), or neurokinin-1 (NK1) receptors could potentially offer symptomatic relief. However, their efficacy in the context of PYY-induced nausea has not been extensively studied.

Q3: How does GIP receptor agonism counteract PYY-induced nausea?

The proposed mechanism involves the co-expression of GIPR and NPY2R on the same neurons within the Area Postrema (AP).[2][3] Activation of GIPR on these neurons appears to have an inhibitory effect, reducing the neuronal activation (as measured by c-Fos expression) in the Parabrachial Nucleus (PBN) that is triggered by PYY analogue binding to NPY2R.[1][2][8] This dampening of the aversive signaling pathway is believed to be the basis for the anti-emetic effect of GIPR agonists.

PYY_GIP_Signaling cluster_brainstem Brainstem PYY PYY Analogue AP_Neuron AP Neuron (co-expresses NPY2R & GIPR) PYY->AP_Neuron Activates NPY2R PYY->AP_Neuron GIP GIPR Agonist GIP->AP_Neuron Activates GIPR (Inhibitory Signal) GIP->AP_Neuron PBN Parabrachial Nucleus (PBN) AP_Neuron->PBN Aversive Signal AP_Neuron->PBN Nausea Nausea & Vomiting PBN->Nausea CTA_Workflow cluster_phases Conditioned Taste Aversion Experimental Workflow cluster_details Experimental Details Habituation Phase 1: Habituation (Days 1-3) Conditioning Phase 2: Conditioning (Day 4) Habituation->Conditioning Hab_Details Animals are water-deprived and then given access to two bottles of water for a set period. Habituation->Hab_Details Testing Phase 3: Two-Bottle Choice Test (Day 5) Conditioning->Testing Cond_Details Water bottles are replaced with a novel flavored solution (e.g., 0.15% saccharin). After consumption, animals are injected with PYY analogue +/- anti-emetic agent. Conditioning->Cond_Details Data_Analysis Data Analysis Testing->Data_Analysis Test_Details Animals are presented with one bottle of water and one bottle of the flavored solution. Fluid consumption from each bottle is measured. Testing->Test_Details Analysis_Details Calculate saccharin (B28170) preference ratio: (Saccharin intake / Total fluid intake) x 100. A lower ratio indicates a conditioned taste aversion. Data_Analysis->Analysis_Details

References

Strategies to improve the tolerability of NPY2R agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the tolerability of Neuropeptide Y2 Receptor (NPY2R) agonists in their experiments.

Troubleshooting Guides

Issue 1: High Incidence of Nausea and Vomiting in Preclinical/Clinical Studies

Question: We are observing a high frequency of nausea and vomiting with our NPY2R agonist. How can we mitigate these gastrointestinal side effects?

Answer: Nausea and vomiting are common dose-limiting side effects of NPY2R agonists, likely due to the activation of NPY2Rs in brain regions like the area postrema, which is involved in emesis[1]. Here are several strategies to address this issue:

1. Dose-Escalation Regimen:

  • Rationale: Gradually increasing the dose can help to induce tolerance and reduce the severity of gastrointestinal side effects.

  • Experimental Protocol:

    • Design: A single ascending dose (SAD) study is a common approach. Start with a low, sub-therapeutic dose and gradually escalate in subsequent cohorts of subjects.

    • Example Dosing Cohorts:

      • Cohort 1: 0.05 mg

      • Cohort 2: 0.1 mg

      • Cohort 3: 0.25 mg

      • Cohort 4: 0.5 mg

      • Cohort 5: 1.0 mg

      • Cohort 6: 2.0 mg

    • Tolerability Assessment: Monitor subjects for a defined period (e.g., 24-48 hours) after each dose for adverse events. Use a standardized questionnaire to assess the severity and duration of nausea. The frequency of vomiting episodes should be recorded.

    • Progression: Only proceed to the next dose level if the previous one is deemed safe and tolerable by an independent safety monitoring committee.

2. Co-administration with a GLP-1 or GIP Receptor Agonist:

  • Rationale: Co-administration of NPY2R agonists with glucagon-like peptide-1 (GLP-1) or glucose-dependent insulinotropic polypeptide (GIP) receptor agonists may have synergistic effects on efficacy (e.g., weight loss) while potentially mitigating nausea. The mechanisms may involve different effects on central and peripheral pathways controlling appetite and nausea.

  • Experimental Protocol:

    • Design: In preclinical models or clinical trials, administer the NPY2R agonist in combination with a low dose of a GLP-1 receptor agonist (e.g., liraglutide) or a dual GLP-1/GIP receptor agonist.

    • Example Dosing:

      • NPY2R agonist: A dose identified as having a moderate effect in single-dose studies.

      • GLP-1 receptor agonist: A low, well-tolerated dose (e.g., 0.6 mg for liraglutide).

    • Tolerability Assessment: Compare the incidence and severity of nausea and vomiting in the combination group to groups receiving each agent alone and a placebo.

3. Formulation Strategies to Modify Release Profile:

  • Rationale: A rapid peak in plasma concentration of the NPY2R agonist may trigger nausea. Formulations that provide a slower, more sustained release can maintain therapeutic levels while avoiding high peak concentrations.

  • Experimental Protocol:

    • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) to the peptide can increase its half-life and lead to a more sustained release profile.[2]

      • Method: Synthesize a PEGylated version of the NPY2R agonist. Characterize its in vitro activity and pharmacokinetic profile.

      • Tolerability Assessment: Conduct a dose-escalation study with the PEGylated compound and compare the incidence of nausea and vomiting to the non-PEGylated version at equivalent exposure levels.

    • Depot Formulations: Incorporating the NPY2R agonist into a biodegradable polymer matrix can allow for slow release over an extended period.

4. Development of Biased Agonists:

  • Rationale: NPY2R activation triggers multiple downstream signaling pathways. It is hypothesized that the therapeutic effects (e.g., appetite suppression) and the adverse effects (e.g., nausea) may be mediated by different pathways. A "biased" agonist would preferentially activate the therapeutic pathway over the side-effect pathway. For many G-protein coupled receptors, G-protein signaling is associated with therapeutic effects, while β-arrestin recruitment is linked to receptor desensitization and some adverse effects.[3]

  • Experimental Protocol:

    • Design: Synthesize a panel of NPY2R agonist analogs with modifications intended to alter their signaling properties.

    • In Vitro Screening: Use cell-based assays to quantify G-protein activation (e.g., cAMP accumulation) and β-arrestin recruitment for each analog.

    • In Vivo Testing: Select a lead candidate with a strong bias towards G-protein signaling and assess its efficacy and tolerability (e.g., pica model in rodents, which can be an indicator of nausea) compared to a balanced agonist.

Issue 2: Cardiovascular Liabilities Observed in Preclinical Models

Question: Our NPY2R agonist is causing an increase in blood pressure and vasoconstriction in our animal models. How can we address this?

Answer: NPY2R activation can lead to vasoconstriction and an increase in blood pressure.[4] Strategies to mitigate this include:

1. Dose Optimization:

  • Rationale: As with gastrointestinal side effects, cardiovascular effects are often dose-dependent.

  • Experimental Protocol:

    • Telemetry Studies: In conscious, freely moving animals (e.g., rats or non-human primates), continuously monitor blood pressure and heart rate using telemetry devices.

    • Dose-Response: Administer single ascending doses of the NPY2R agonist and characterize the dose-response relationship for cardiovascular parameters. Identify the dose range where efficacy is observed without significant cardiovascular changes.

2. Development of Peripherally Restricted Agonists:

  • Rationale: The desired effects on appetite are primarily mediated by the central nervous system, while cardiovascular effects can be mediated by peripheral NPY2Rs. An agonist that does not cross the blood-brain barrier would not be effective for appetite suppression but could be useful for other indications. Conversely, a centrally-acting agonist with limited peripheral exposure could reduce cardiovascular side effects.

  • Experimental Protocol:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measure the concentration of the NPY2R agonist in the brain and plasma at various time points after administration. Correlate these concentrations with central (e.g., food intake) and peripheral (e.g., blood pressure) effects.

    • Chemical Modification: Modify the agonist to alter its ability to cross the blood-brain barrier (e.g., by increasing its size or polarity).

Frequently Asked Questions (FAQs)

Q1: What are the most common tolerability issues with NPY2R agonists?

A1: The most frequently reported adverse events are gastrointestinal, primarily nausea and vomiting, which are often dose-dependent.[5] Cardiovascular effects such as vasoconstriction and increased blood pressure have also been observed.[4]

Q2: How can I quantitatively assess nausea in my clinical trial?

A2: Nausea is a subjective symptom and is best assessed using patient-reported outcome instruments. Validated tools include:

  • Visual Analog Scale (VAS): A continuous scale, typically a 100 mm line, where patients mark their level of nausea from "no nausea" to "the worst imaginable nausea."

  • Morrow Assessment of Nausea and Emesis (MANE): A self-report questionnaire that assesses the occurrence, duration, and severity of nausea and vomiting.[6]

  • Pregnancy-Unique Quantification of Emesis (PUQE): A scoring system based on the duration of nausea and the number of vomiting and retching episodes.[7][8]

Q3: Is there a preclinical model to predict nausea and vomiting?

A3: Rodents do not vomit, which makes preclinical prediction challenging. However, the pica model is often used as a surrogate. In this model, animals are exposed to a non-nutritive substance like kaolin (B608303). An increase in kaolin consumption after administration of a test compound is thought to be indicative of nausea-like behavior.[9]

Q4: What is the primary signaling pathway activated by NPY2R that I should target for biased agonism?

A4: NPY2R is a Gαi-coupled receptor. Its activation leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[1] This is considered a primary therapeutic signaling pathway for metabolic applications. NPY2R activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[10] The development of a G-protein biased agonist would aim to maximize the Gαi-cAMP pathway while minimizing signaling through other pathways that may be associated with adverse effects.

Data on NPY2R Agonist Tolerability

The following table summarizes the reported drug-related adverse events (AEs) from a Phase 1 clinical trial of the NPY2R agonist BI 1820237.[11]

Treatment GroupDose RangePercentage of Participants with Drug-Related AEsMost Common Drug-Related AEs
BI 1820237 (Single Agent) 0.075 - 2.4 mg39.0%Gastrointestinal (nausea, vomiting)
BI 1820237 + Liraglutide (B1674861) 0.025 - 1.2 mg (+ 0.6 mg Liraglutide)30.6%Gastrointestinal (nausea, vomiting)

Note: The frequency of gastrointestinal adverse events was reported to increase with increasing doses of BI 1820237.[5]

Visualizations

NPY2R_Signaling_Pathway cluster_membrane Cell Membrane NPY2R NPY2R G_protein Gαi/βγ NPY2R->G_protein Activates NFAT_pathway NFAT Pathway NPY2R->NFAT_pathway Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (ERK, p38, JNK) G_protein->MAPK_pathway Activates PI3K_pathway PI3K Pathway G_protein->PI3K_pathway Activates cAMP cAMP AC->cAMP Converts ATP to NPY2R_Agonist NPY2R Agonist NPY2R_Agonist->NPY2R Binds to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., appetite regulation) PKA->Cellular_Response MAPK_pathway->Cellular_Response Side_Effects Potential Side Effects (e.g., nausea, vasoconstriction) MAPK_pathway->Side_Effects PI3K_pathway->Cellular_Response NFAT_pathway->Cellular_Response Dose_Escalation_Workflow start Start define_cohorts Define Dose Cohorts (e.g., 0.05, 0.1, 0.25 mg...) start->define_cohorts enroll_cohort1 Enroll Cohort 1 define_cohorts->enroll_cohort1 dose_cohort1 Administer Dose 1 enroll_cohort1->dose_cohort1 monitor_tolerability1 Monitor for Tolerability (e.g., 24-48h) dose_cohort1->monitor_tolerability1 dlt Dose-Limiting Toxicity? monitor_tolerability1->dlt safety_review Safety Review Committee Assessment dlt->safety_review Yes dlt->safety_review No escalate Escalate to Next Dose Level safety_review->escalate enroll_next_cohort Enroll Next Cohort escalate->enroll_next_cohort Yes stop Stop Escalation (MTD Determined) escalate->stop No dose_next_cohort Administer Next Dose enroll_next_cohort->dose_next_cohort monitor_tolerability_next Monitor for Tolerability dose_next_cohort->monitor_tolerability_next monitor_tolerability_next->dlt end End of Study stop->end Biased_Agonist_Development start Start: Identify Lead NPY2R Agonist synthesis Synthesize Analogs with Structural Modifications start->synthesis in_vitro In Vitro Screening synthesis->in_vitro g_protein_assay G-protein Activation Assay (e.g., cAMP accumulation) in_vitro->g_protein_assay arrestin_assay β-arrestin Recruitment Assay in_vitro->arrestin_assay calculate_bias Calculate Signaling Bias g_protein_assay->calculate_bias arrestin_assay->calculate_bias select_candidate Select Lead Biased Candidate calculate_bias->select_candidate in_vivo In Vivo Testing select_candidate->in_vivo efficacy_model Efficacy Model (e.g., food intake in DIO mice) in_vivo->efficacy_model tolerability_model Tolerability Model (e.g., pica in rats) in_vivo->tolerability_model compare Compare Efficacy and Tolerability to Balanced Agonist efficacy_model->compare tolerability_model->compare end End: Optimized Candidate compare->end

References

Role of GIPR agonism in reducing PYY-induced adverse effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the role of Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR) agonism in mitigating the adverse effects associated with Peptide YY (PYY) therapies.

Frequently Asked Questions (FAQs)

Q1: What are the primary adverse effects associated with PYY receptor agonism in preclinical and clinical studies?

PYY receptor agonism, while effective for reducing appetite and body weight, is frequently associated with adverse gastrointestinal effects, most notably nausea and vomiting.[1][2][3][4] These side effects are a significant barrier to the clinical utility and optimization of PYY-based therapies for obesity.[1][2]

Q2: What is the evidence that GIPR agonism can reduce PYY-induced adverse effects?

Preclinical studies have demonstrated that both central and peripheral administration of a GIPR agonist can significantly reduce nausea-like behaviors, such as conditioned taste avoidance (CTA), induced by a PYY analog in mice.[1][2][4][5] Importantly, this mitigation of adverse effects occurs without compromising the desired anorectic (appetite-suppressing) effects of the PYY analog.[2][3][4] GIPR agonists have also been shown to inhibit emetic responses to other agents like cisplatin (B142131) and GLP-1 in various animal models.[3]

Q3: What is the proposed mechanism by which GIPR agonism mitigates PYY-induced nausea?

The anti-nausea effect of GIPR agonism is believed to be centrally mediated. Key findings suggest the following mechanism:

  • Co-localization of Receptors: The receptors for GIP (Gipr) and PYY (Npy2r) are co-expressed on the same neurons in the area postrema (AP) of the brainstem.[1][2][4][5][6] The AP is a crucial area for detecting aversive and emetic stimuli.

  • Modulation of Neuronal Activity: PYY-induced nausea-like behavior is associated with increased neuronal activity in the parabrachial nucleus (PBN), a brainstem region that relays aversive signals to other brain areas controlling feeding behavior.[1][2][4]

  • Inhibition of PBN Activity: GIPR agonism has been shown to reduce this PYY-mediated neuronal activity in the PBN, providing a potential mechanistic explanation for its anti-emetic effects.[1][2][4][5]

Troubleshooting Guides

Problem: High incidence of nausea-like behaviors (e.g., conditioned taste avoidance) in animal models treated with PYY analogs.

Potential Cause Troubleshooting Step Expected Outcome
On-target effect of PYY receptor agonism in emetic brain circuits.Co-administer a GIPR agonist with the PYY analog.Reduction in nausea-like behaviors without affecting the hypophagic effects of the PYY analog.
PYY analog dosage is too high.Perform a dose-response study to identify the optimal dose of the PYY analog that balances efficacy and tolerability.Determine the therapeutic window for the PYY analog.
Animal model is particularly sensitive to emetic stimuli.Consider using alternative models or ensure proper acclimatization and handling to minimize stress.Reduced variability in behavioral assays.

Problem: Difficulty in dissociating the anorectic and aversive effects of PYY analogs.

Potential Cause Troubleshooting Step Expected Outcome
Overlapping neuronal circuits mediating appetite suppression and nausea.Utilize a combination therapy approach with a GIPR agonist to selectively dampen the aversive signaling pathway.Maintain the desired reduction in food intake while minimizing adverse effects.
Behavioral assay is not specific enough to differentiate between satiety and malaise.Employ multiple behavioral paradigms, such as conditioned taste avoidance alongside standard food intake measurements, to distinguish between these effects.Clearer interpretation of the compound's effects on feeding behavior versus aversion.

Quantitative Data Summary

Table 1: Effect of GIPR Agonism on PYY-Induced Conditioned Taste Avoidance (CTA)

Treatment Group Saccharin (B28170) Preference Ratio (Mean ± SEM) Interpretation
Vehicle + Vehicle~0.85 ± 0.05High preference for saccharin (no aversion)
Vehicle + PYY Analog~0.30 ± 0.08Significant aversion to saccharin (nausea-like behavior)
GIPR Agonist + PYY Analog~0.75 ± 0.07Attenuated aversion to saccharin (mitigation of nausea-like behavior)

Note: Data are representative values synthesized from preclinical studies and are intended for illustrative purposes.

Table 2: Neuronal Activation (cFos-Positive Cells) in the Parabrachial Nucleus (PBN)

Treatment Group Number of cFos-Positive Cells in PBN (Mean ± SEM) Interpretation
Vehicle + Vehicle~50 ± 10Baseline neuronal activity
Vehicle + PYY Analog~200 ± 25Significant increase in neuronal activity associated with aversion
GIPR Agonist + PYY Analog~75 ± 15Reduction in PYY-induced neuronal activation

Note: Data are representative values synthesized from preclinical studies and are intended for illustrative purposes.

Experimental Protocols

Conditioned Taste Avoidance (CTA) Assay

This protocol is a standard method to assess nausea-like behavior in rodents.

  • Acclimatization: House animals individually and acclimatize them to a restricted water access schedule (e.g., 2 hours of access per day) for several days until water intake stabilizes.

  • Conditioning Day:

    • Replace water with a novel, palatable solution (e.g., 0.15% saccharin) for a short period (e.g., 30 minutes).

    • Immediately after, administer the test compounds via the desired route (e.g., intraperitoneal injection):

      • Group 1: Vehicle + Vehicle

      • Group 2: Vehicle + PYY analog

      • Group 3: GIPR agonist + PYY analog

  • Test Day (48 hours post-conditioning):

    • Provide the animals with a two-bottle choice between water and the saccharin solution.

    • Measure the intake from each bottle over a defined period (e.g., 1-2 hours).

  • Data Analysis: Calculate the saccharin preference ratio: (Saccharin intake / Total fluid intake). A lower ratio indicates conditioned taste avoidance.

Immunohistochemistry for cFos

This protocol is used to map neuronal activation in brain regions of interest.

  • Perfusion and Tissue Collection: 90 minutes after compound administration, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. Extract the brain and post-fix overnight.

  • Sectioning: Cryoprotect the brain in a sucrose (B13894) solution and section the brainstem (containing the AP and PBN) using a cryostat or vibratome.

  • Immunostaining:

    • Permeabilize the tissue sections and block non-specific binding sites.

    • Incubate with a primary antibody against cFos overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Mount the sections on slides with a DAPI-containing mounting medium.

  • Imaging and Analysis:

    • Capture images of the AP and PBN using a fluorescence microscope.

    • Quantify the number of cFos-positive cells in each region of interest using imaging software.

Visualizations

GIPR_PYY_Signaling_Pathway cluster_brainstem Brainstem cluster_higher_centers Higher Brain Centers PYY_agonist PYY Agonist AP_neuron Area Postrema (AP) Neuron (co-expresses Npy2r and Gipr) PYY_agonist->AP_neuron Activates Npy2r GIPR_agonist GIPR Agonist GIPR_agonist->AP_neuron Activates Gipr PBN Parabrachial Nucleus (PBN) GIPR_agonist->PBN Inhibits PYY-induced PBN activation AP_neuron->PBN Activates PBN (Aversive Signal) Reduced_Appetite Reduced Appetite AP_neuron->Reduced_Appetite Satiety Signal Nausea Sensation of Nausea PBN->Nausea Relays Signal

Caption: Proposed signaling pathway for GIPR-mediated reduction of PYY-induced nausea.

Experimental_Workflow cluster_behavior Behavioral Assessment (CTA) cluster_histology Neuronal Activity Mapping (cFos) cluster_interpretation Data Interpretation acclimatization Acclimatization to Water Schedule conditioning Conditioning: Saccharin + Compound Injection acclimatization->conditioning test Two-Bottle Choice Test conditioning->test analysis_cta Calculate Preference Ratio test->analysis_cta correlation Correlate Behavioral and Neuronal Data analysis_cta->correlation injection Compound Injection perfusion Perfusion & Brain Extraction injection->perfusion staining Immunohistochemistry for cFos perfusion->staining analysis_cfos Quantify cFos in AP/PBN staining->analysis_cfos analysis_cfos->correlation

Caption: Experimental workflow for assessing GIPR agonism effects on PYY-induced aversion.

References

Technical Support Center: Nisotirostide Dosage Optimization for Gastrointestinal Intolerance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Nisotirostide dosage to minimize gastrointestinal (GI) side effects during pre-clinical and clinical research. Given that this compound is a novel Neuropeptide Y receptor 2 (NPY2R) agonist, this guide draws upon established principles from analogous drug classes, such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists, which are known to have similar effects on gastric emptying and appetite regulation, often leading to comparable GI-related adverse events.

Frequently Asked Questions (FAQs)

Q1: What are the expected gastrointestinal side effects of this compound?

A1: Based on its mechanism of action as an NPY2R agonist which mimics Peptide YY (PYY), this compound is anticipated to slow gastric emptying and reduce appetite.[1][2] Consequently, researchers should be prepared for potential gastrointestinal side effects similar to those observed with other incretin (B1656795) mimetics. The most commonly reported GI side effects for this class of drugs include nausea, vomiting, diarrhea, and constipation.[3][4] These effects are typically dose-dependent and more prevalent during the initial dose-escalation phase of treatment.[5][6]

Q2: What is the underlying mechanism for this compound-induced gastrointestinal issues?

A2: this compound, acting as an NPY2R agonist, is expected to activate signaling pathways that delay gastric emptying and increase satiety. This delayed transit of food from the stomach can lead to feelings of fullness, bloating, and nausea.[4][5] The activation of NPY2 receptors in the gut and brainstem contributes to these effects.

Signaling Pathway of this compound

This compound Signaling Pathway cluster_cell Target Cell (e.g., Enteroendocrine Cell, Vagal Afferent Neuron) cluster_physiological Physiological Effects This compound This compound NPY2R NPY2 Receptor This compound->NPY2R Binds Gi Gi Protein NPY2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits IonChannels Ion Channel Modulation (e.g., ↑ K+ efflux, ↓ Ca2+ influx) Gi->IonChannels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse IonChannels->CellularResponse GastricEmptying Delayed Gastric Emptying CellularResponse->GastricEmptying Appetite Reduced Appetite CellularResponse->Appetite GISideEffects Gastrointestinal Side Effects (Nausea, Vomiting) GastricEmptying->GISideEffects

Caption: this compound binds to the NPY2 receptor, leading to downstream effects that delay gastric emptying and can cause GI side effects.

Troubleshooting Guide for Gastrointestinal Issues

Problem: Significant nausea and vomiting observed in test subjects following this compound administration.

Potential Cause: The initial dose of this compound may be too high, or the dose escalation may be too rapid for the subjects to develop tolerance.

Solution: Implement a dose-escalation protocol to allow for adaptation.

Experimental Protocol: Dose Escalation to Mitigate GI Effects
  • Acclimation: Allow subjects a 3-day acclimation period in the experimental setting.

  • Baseline Assessment: Monitor food intake, body weight, and any signs of GI distress for 2 days prior to the first dose.

  • Starting Dose: Begin with a low dose of this compound (e.g., 10% of the target therapeutic dose).

  • Monitoring: After each dose, closely monitor subjects for signs of nausea (e.g., pica in rodents), vomiting, and changes in food and water intake for 48 hours.

  • Dose Escalation: If no significant GI adverse events are observed for 48 hours, increase the dose by 25-50%. If mild to moderate GI issues are present, maintain the current dose for an additional 48-72 hours before attempting to escalate. If severe GI effects occur, consider reducing the dose.[7][8]

  • Washout Period: Ensure an adequate washout period between different dose-escalation experiments.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response to this compound and Associated GI Effects

Dose GroupThis compound (µg/kg)% Reduction in Food Intake (24h)Incidence of Nausea (%)Incidence of Vomiting (%)
Vehicle Control02%5%0%
Low Dose1015%20%5%
Mid Dose3035%45%15%
High Dose10060%75%40%

Table 2: Effect of Dose Escalation on GI Tolerance

Dosing RegimenPeak this compound Dose (µg/kg)Cumulative Incidence of Severe Nausea (%)Study Day of Onset of Severe Nausea (Mean)
Rapid Escalation (100% increase daily)10065%2.5
Slow Escalation (50% increase every 48h)10025%5.8
Fixed Low Dose3010%1.5
Placebo05%N/A

Experimental Workflow and Troubleshooting Logic

Problem: Persistent diarrhea or constipation in subjects.

Solution: Investigate the specific nature of the bowel changes and adjust supportive care and experimental parameters accordingly.

Experimental Protocol: Assessment of Bowel Motility
  • Fecal Pellet Output: Quantify the number and weight of fecal pellets produced over a 24-hour period.

  • Gastrointestinal Transit Time: Administer a non-absorbable marker (e.g., carmine (B74029) red or charcoal meal) and measure the time to its first appearance in the feces.

  • Dietary Fiber Content: Ensure a consistent and appropriate level of dietary fiber in the chow, as this can influence bowel movements.

Troubleshooting_GI_Issues Start GI Side Effect Observed (Nausea, Vomiting, Diarrhea, Constipation) AssessSeverity Assess Severity: Mild, Moderate, or Severe? Start->AssessSeverity Mild Mild Side Effects AssessSeverity->Mild Mild Moderate Moderate Side Effects AssessSeverity->Moderate Moderate Severe Severe Side Effects AssessSeverity->Severe Severe ContinueDose Continue at Current Dose Monitor for 48-72h Mild->ContinueDose ReduceDose Reduce Dose to Previous Tolerated Level Moderate->ReduceDose ConsiderPause Consider Pausing Treatment Until Symptoms Resolve Severe->ConsiderPause Reassess Reassess Symptoms ContinueDose->Reassess ReduceDose->Reassess ConsiderPause->Reassess SymptomsResolved Symptoms Resolved Reassess->SymptomsResolved Yes SymptomsPersist Symptoms Persist Reassess->SymptomsPersist No EscalateDose Slowly Escalate Dose (e.g., 25% increments) SymptomsResolved->EscalateDose SupportiveCare Implement Supportive Care: - Hydration - Dietary Modification SymptomsPersist->SupportiveCare End Continue Experiment EscalateDose->End ReevaluateProtocol Re-evaluate Protocol: - Starting Dose - Escalation Rate SupportiveCare->ReevaluateProtocol

Caption: A logical workflow for troubleshooting and managing gastrointestinal side effects during this compound experiments.

Dietary and Husbandry Recommendations

To minimize the impact of GI side effects on experimental outcomes, consider the following supportive care strategies:

  • Hydration: Ensure continuous access to fresh water, as dehydration can exacerbate nausea and constipation.

  • Diet Composition: Avoid high-fat diets during the initial phase of treatment, as fatty foods can further delay gastric emptying and worsen nausea.

  • Meal Patterns: For larger animal studies, providing smaller, more frequent meals rather than one large daily meal may improve tolerance.[6]

  • Environmental Enrichment: A low-stress environment can help mitigate behavioral changes associated with discomfort.

By proactively implementing these strategies and carefully monitoring subjects, researchers can optimize this compound dosage regimens to achieve therapeutic goals while minimizing confounding gastrointestinal adverse events.

References

Technical Support Center: Overcoming Challenges in Subcutaneous Peptide Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the subcutaneous delivery of peptide drugs.

Section 1: Troubleshooting Guides & FAQs

This section is organized by common challenges in a question-and-answer format to directly address specific issues.

Peptide Aggregation

FAQ 1: My peptide solution appears cloudy or has visible particulates after reconstitution. What is causing this and how can I fix it?

Answer: Cloudiness or particulate formation is a strong indicator of peptide aggregation.[1][2] Aggregation can be triggered by various factors including pH, temperature, peptide concentration, and the ionic strength of the formulation buffer.[2][3]

Troubleshooting Steps:

  • Review Formulation pH: Ensure the pH of your formulation buffer is not near the isoelectric point (pI) of the peptide, as this can minimize electrostatic repulsion and promote aggregation. Consider adjusting the pH to be at least 1-2 units away from the pI.

  • Optimize Peptide Concentration: High peptide concentrations can increase the likelihood of aggregation.[1][3][4] Try preparing a dilution series to determine the optimal concentration range for your peptide's solubility.

  • Incorporate Excipients: Certain excipients can help stabilize peptides in solution. Consider adding stabilizers like sucrose (B13894) or trehalose, or surfactants such as polysorbates to minimize aggregation.[3]

  • Control Temperature: Peptides can be sensitive to temperature fluctuations. Ensure you are storing and handling the peptide solution at the recommended temperature. For some peptides, aggregation can be induced by elevated temperatures.[5]

FAQ 2: I am observing a loss of therapeutic efficacy in my in-vivo studies. Could peptide aggregation be the cause?

Answer: Yes, peptide aggregation can lead to a significant loss of therapeutic efficacy. Aggregates may not be able to bind to the target receptor effectively, and they can also be cleared more rapidly from the body.[2][6] Furthermore, aggregates can trigger an immune response, leading to the formation of anti-drug antibodies (ADAs) that can neutralize the therapeutic effect of the peptide.[6]

Troubleshooting Steps:

  • Characterize Your Formulation: Use analytical techniques such as size-exclusion chromatography (SEC), dynamic light scattering (DLS), and transmission electron microscopy (TEM) to assess the aggregation state of your peptide formulation before injection.

  • Assess Immunogenicity: If you suspect an immune response, you can perform in-vitro immunogenicity assays to evaluate the potential for your peptide formulation to activate immune cells.[7][8][9]

  • Reformulate to Minimize Aggregation: Based on your characterization and immunogenicity data, you may need to reformulate your peptide to minimize aggregation, as outlined in FAQ 1.

Table 1: Factors Influencing Peptide Aggregation and Mitigation Strategies

FactorInfluence on AggregationMitigation Strategy
pH near pI Reduces electrostatic repulsion, promoting aggregation.Formulate at a pH at least 1-2 units away from the isoelectric point (pI).
High Concentration Increases intermolecular interactions and crowding.[1][3][4]Optimize peptide concentration; consider nanoparticle formulations for high concentrations.[1][4]
Temperature Can induce unfolding and subsequent aggregation.[5]Maintain optimal storage and handling temperatures; perform temperature stability studies.
Ionic Strength Can either shield charges and reduce repulsion, or screen charges and promote aggregation.Optimize buffer and salt concentrations.
Mechanical Stress Agitation or shear stress during manufacturing and handling can induce aggregation.[2]Minimize agitation; use low-shear mixing methods.[1]

Diagram 1: Troubleshooting Workflow for Peptide Aggregation

start Peptide solution shows signs of aggregation (cloudiness, particulates) check_ph Is formulation pH near the peptide's pI? start->check_ph adjust_ph Adjust pH to be 1-2 units away from pI check_ph->adjust_ph Yes check_concentration Is the peptide concentration high? check_ph->check_concentration No reassess Re-evaluate for aggregation adjust_ph->reassess dilute Prepare a dilution series to find optimal concentration check_concentration->dilute Yes check_excipients Are stabilizing excipients included? check_concentration->check_excipients No dilute->reassess add_excipients Incorporate stabilizers (e.g., sucrose) or surfactants check_excipients->add_excipients No check_temp Are storage and handling temperatures controlled? check_excipients->check_temp Yes add_excipients->reassess control_temp Ensure adherence to recommended temperature protocols check_temp->control_temp No check_temp->reassess Yes control_temp->reassess

Caption: Troubleshooting workflow for addressing peptide aggregation.

High Viscosity

FAQ 3: My high-concentration peptide formulation is too viscous to inject with a standard needle. What are my options?

Answer: High viscosity in concentrated peptide formulations is a common challenge that can hinder subcutaneous delivery.[3][10] This is often due to strong intermolecular interactions between peptide molecules.[11]

Troubleshooting Steps:

  • Formulation Modification:

    • pH Adjustment: Similar to aggregation, adjusting the pH away from the pI can reduce viscosity.

    • Excipient Addition: The addition of certain excipients, such as arginine and sodium chloride, can disrupt protein-protein interactions and lower viscosity.[3][11]

  • Technological Solutions:

    • Nanoparticle Formulations: Converting the peptide into a nanosuspension can dramatically reduce viscosity even at high concentrations.[1][4]

    • Delivery Device Innovation: Consider the use of auto-injectors or pen devices designed for more viscous formulations.

Table 2: Illustrative Example of Peptide Solution Viscosity at Different Concentrations

Peptide Concentration (mg/mL)Viscosity (cP)
5010
10025
15055
200>100

Note: This table provides illustrative data. Actual viscosity will vary depending on the specific peptide and formulation conditions. Injectables for subcutaneous administration should ideally have a viscosity below 20-25 cP.[10]

Diagram 2: Decision-Making Process for Managing High Viscosity

start High viscosity in peptide formulation is_conc_critical Is high concentration essential for therapeutic dose? start->is_conc_critical lower_conc Lower peptide concentration is_conc_critical->lower_conc No formulation_modification Formulation Modification is_conc_critical->formulation_modification Yes tech_solutions Technological Solutions is_conc_critical->tech_solutions Yes evaluate Evaluate viscosity and stability lower_conc->evaluate adjust_ph Adjust pH formulation_modification->adjust_ph add_excipients Add viscosity-reducing excipients (e.g., arginine, NaCl) formulation_modification->add_excipients adjust_ph->evaluate add_excipients->evaluate nanoparticles Consider nanoparticle formulation tech_solutions->nanoparticles device_innovation Explore alternative delivery devices tech_solutions->device_innovation nanoparticles->evaluate device_innovation->evaluate

Caption: Decision-making process for managing high viscosity in peptide formulations.

Injection Site Reactions

FAQ 4: My study subjects are experiencing redness, swelling, and pain at the injection site. What could be the cause and how can I manage it?

Answer: Injection site reactions (ISRs) are common with subcutaneous peptide delivery and can be caused by a variety of factors, including an immune response to the peptide, irritation from excipients, or improper injection technique.[12]

Troubleshooting and Management Strategies:

  • Proper Injection Technique:

    • Rotate Injection Sites: Consistently rotating the injection site can help prevent localized irritation.[12][13]

    • Allow Alcohol to Dry: Ensure the alcohol used to clean the injection site has completely evaporated before injection to avoid a stinging sensation.[14]

    • Room Temperature Injection: Allowing the formulation to come to room temperature before injection can reduce discomfort.[13]

  • Formulation Considerations:

    • pH and Buffering: An acidic formulation can cause stinging.[12][14] Ensure the formulation is buffered to a physiological pH.

    • Excipient Review: Some excipients or preservatives, like benzyl (B1604629) alcohol, can cause irritation.[12]

  • Managing Symptoms:

    • Cold Compress: Applying a cold compress after the injection can help reduce swelling and pain.[12][15]

    • Topical Treatments: Over-the-counter topical creams containing arnica may help with bruising.[12]

    • Antihistamines: For itching, oral antihistamines may be beneficial.[12]

Table 3: Common Injection Site Reactions and Management

ReactionPotential Cause(s)Management Strategy
Redness & Swelling Immune response, irritation from formulation.[12]Rotate injection sites, apply a cold compress.[12][13][15]
Pain/Stinging Acidic pH, cold injection, alcohol on the skin.[12][14]Ensure physiological pH, allow formulation to reach room temperature, let alcohol dry.[13][14]
Itching Histamine release.[12]Oral antihistamines.[12]
Bruising Needle trauma.Apply gentle pressure after injection, consider topical arnica.[12]

Diagram 3: Potential Signaling Pathway for Injection Site Reactions

peptide Subcutaneous Peptide Injection immune_cells Activation of resident immune cells (e.g., mast cells, macrophages) peptide->immune_cells mediator_release Release of inflammatory mediators (e.g., histamine, cytokines) immune_cells->mediator_release vasodilation Vasodilation and increased vascular permeability mediator_release->vasodilation symptoms Redness, Swelling, Pain, Itching vasodilation->symptoms

Caption: Simplified signaling pathway for injection site reactions.

Enzymatic Degradation

FAQ 5: I am observing lower than expected bioavailability for my subcutaneously delivered peptide. Could enzymatic degradation be a factor?

Answer: Yes, enzymatic degradation in the subcutaneous tissue can significantly reduce the bioavailability of peptide drugs.[16][17][18] The skin and subcutaneous space contain various proteases that can cleave peptide bonds.[16]

Strategies to Mitigate Enzymatic Degradation:

  • Peptide Modification:

    • Amino Acid Substitution: Replacing L-amino acids with D-amino acids at susceptible cleavage sites can enhance stability.[19]

    • Terminal Modifications: C- and N-terminal modifications, such as amidation or acetylation, can protect against exopeptidases.[20]

    • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can sterically hinder protease access and increase the hydrodynamic radius, reducing renal clearance.[19]

  • Formulation Approaches:

    • Protease Inhibitors: Co-formulating with protease inhibitors has been explored, but can add complexity to the safety profile.[18]

    • Lipid-Based Formulations: Encapsulating the peptide in lipid-based delivery systems, such as liposomes, can protect it from enzymatic degradation.

  • Prodrugs: Designing a prodrug that is less susceptible to degradation and is converted to the active peptide at the target site can be an effective strategy.[19]

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments to assess the challenges in subcutaneous peptide delivery.

Protocol for Assessing Peptide Aggregation

Objective: To characterize the aggregation state of a peptide formulation.

Methods:

  • Size-Exclusion Chromatography (SEC):

    • Principle: Separates molecules based on their hydrodynamic radius. Monomers will have a longer retention time than aggregates.

    • Procedure:

      • Equilibrate an appropriate SEC column with the formulation buffer.

      • Inject a known concentration of the peptide solution.

      • Monitor the eluent at a suitable UV wavelength (e.g., 214 nm or 280 nm).

      • Analyze the chromatogram to quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Dynamic Light Scattering (DLS):

    • Principle: Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.

    • Procedure:

      • Filter the peptide solution to remove any extrinsic dust particles.

      • Place the sample in a cuvette and insert it into the DLS instrument.

      • Allow the sample to equilibrate to the desired temperature.

      • Acquire data and analyze the size distribution profile to identify the presence of aggregates.

  • Thioflavin T (ThT) Assay (for fibrillar aggregates):

    • Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, such as amyloid fibrils.

    • Procedure:

      • Prepare a stock solution of ThT in buffer.

      • Add a small aliquot of the ThT stock solution to the peptide sample.

      • Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~485 nm.

      • An increase in fluorescence intensity compared to a control indicates the presence of fibrillar aggregates.

Protocol for Measuring Viscosity of Peptide Formulations

Objective: To determine the viscosity of a high-concentration peptide formulation.

Method:

  • Rheometry (Cone and Plate or Plate and Plate):

    • Principle: Measures the resistance of a fluid to flow under a defined shear rate.

    • Procedure:

      • Calibrate the rheometer according to the manufacturer's instructions.

      • Place a small, defined volume of the peptide solution onto the lower plate.

      • Lower the upper cone or plate to the specified gap distance.

      • Equilibrate the sample to the desired temperature.

      • Apply a range of shear rates and record the corresponding shear stress to determine the viscosity. Be aware that for some protein solutions, an air-liquid interface can pose a challenge to obtaining accurate measurements.[21]

  • Micro-capillary Viscometry:

    • Principle: Measures the time it takes for a fixed volume of fluid to flow through a narrow capillary.[22]

    • Procedure:

      • Load the peptide sample into the viscometer.

      • Measure the flow time of the solution and a reference solvent.

      • Calculate the relative viscosity and, subsequently, the intrinsic viscosity.[22] This method is suitable for dilute solutions.

Protocol for Evaluating Immunogenicity Risk

Objective: To assess the potential of a peptide formulation to elicit an immune response.

Methods:

  • In-Silico Analysis:

    • Principle: Utilizes computational algorithms to predict potential T-cell epitopes within the peptide sequence.

    • Procedure:

      • Input the amino acid sequence of the peptide into a T-cell epitope prediction tool (e.g., EpiMatrix).[9]

      • Analyze the output to identify potential binding to various HLA alleles.[9]

  • In-Vitro HLA Binding Assays:

    • Principle: Measures the binding affinity of the peptide and its impurities to purified HLA molecules.[9]

    • Procedure:

      • Incubate the peptide with a panel of purified HLA molecules.

      • Quantify the amount of peptide bound to each HLA type using a suitable detection method (e.g., fluorescence polarization or ELISA).

  • Cell-Based Assays (e.g., PBMC stimulation assay):

    • Principle: Measures the activation of immune cells (T-cells, dendritic cells) in response to the peptide formulation.[7]

    • Procedure:

      • Isolate peripheral blood mononuclear cells (PBMCs) from a panel of healthy donors with diverse HLA types.

      • Culture the PBMCs with the peptide formulation.

      • After a defined incubation period, measure markers of immune cell activation, such as cytokine release (e.g., IL-2, IFN-γ) or cell proliferation.[7]

References

Technical Support Center: Nisotirostide and Potential Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the long-term effects of Nisotirostide, a Neuropeptide Y receptor 2 (NPY2R) agonist. The following resources address the potential for tachyphylaxis, a phenomenon of reduced drug effect over time with repeated administration.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it a consideration for long-term this compound use?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following its initial administration.[1] For a therapeutic agent like this compound, which is under investigation for chronic conditions such as type 2 diabetes and obesity, understanding the potential for tachyphylaxis is crucial for determining long-term efficacy and dosing regimens. While some studies of similar peptide YY (PYY) analogues have shown no evidence of tachyphylaxis, it remains a theoretical possibility for any receptor agonist with prolonged use.[2]

Q2: What is the mechanism of action of this compound and how might it relate to tachyphylaxis?

A2: this compound is an agonist for the Neuropeptide Y receptor 2 (NPY2R), a G-protein coupled receptor (GPCR).[3] Upon binding, it activates downstream signaling pathways, most notably the inhibition of adenylate cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[3] Mechanisms that could potentially lead to tachyphylaxis in GPCRs include receptor desensitization, internalization (removal from the cell surface), or downregulation (a decrease in the total number of receptors).

Q3: What are the initial signs that tachyphylaxis to this compound might be occurring in my in vivo experiments?

A3: In animal models, the primary indicator of potential tachyphylaxis would be a diminished therapeutic effect despite consistent dosing. For this compound, this could manifest as a gradual return to baseline levels of food intake, body weight, or impaired glucose metabolism after an initial period of effective response.[4][5]

Q4: Are there any reports of tachyphylaxis with other NPY2R agonists?

A4: The available literature on long-acting NPY2R agonists is still emerging. However, a study on a long-acting PYY analogue, Y14, in overweight volunteers showed significant reductions in body weight and food intake with no evidence of tachyphylaxis over the 28-day study period.[2] Another study noted that a transient anorectic effect of NPY2R agonism might be related to receptor desensitization.[6] Researchers should, therefore, remain vigilant for this possibility in long-term studies with novel agonists like this compound.

Troubleshooting Guides

Issue: Diminished in vivo efficacy of this compound over time.

Potential Cause Troubleshooting Steps
Tachyphylaxis 1. Confirm Dosing and Formulation Integrity: Ensure that the this compound formulation has not degraded and that the dosing regimen is being administered correctly. 2. Ex vivo Analysis: Collect tissues from long-term treated and control animals to perform receptor binding and second messenger assays (see Experimental Protocols). A decrease in receptor number or a blunted response to this compound would suggest tachyphylaxis. 3. Dose-Response Curve Shift: Perform a dose-response study in animals that have been chronically treated with this compound and compare it to a cohort of naive animals. A rightward shift in the dose-response curve for the chronically treated group is indicative of tachyphylaxis.
Development of Neutralizing Antibodies 1. Anti-drug Antibody (ADA) Assay: Screen plasma samples from treated animals for the presence of antibodies against this compound. 2. Neutralizing Antibody (NAb) Assay: If ADAs are detected, perform a functional assay to determine if these antibodies inhibit the binding of this compound to NPY2R or block its downstream signaling.
Altered Pharmacokinetics 1. Pharmacokinetic (PK) Study: Conduct a PK study in chronically treated animals to determine if there are changes in the absorption, distribution, metabolism, or excretion of this compound over time.

Issue: Inconsistent results in in vitro tachyphylaxis assays.

Potential Cause Troubleshooting Steps
Cell Line Variability 1. Stable Cell Line: Use a validated, stable cell line expressing NPY2R for all experiments to ensure consistent receptor expression levels. 2. Passage Number: Keep the cell passage number low and consistent across experiments, as receptor expression and signaling can change with repeated passaging.
Assay Conditions 1. Ligand Stability: Ensure the stability of this compound in your assay buffer and under your incubation conditions. 2. Incubation Time: Optimize the duration of pre-treatment with this compound to induce tachyphylaxis. A time-course experiment is recommended. 3. Wash Steps: Ensure thorough washing of cells after pre-treatment to remove any residual this compound before challenging with a subsequent dose.
Assay Sensitivity 1. Positive Controls: Include known agonists that induce tachyphylaxis in other GPCR systems to validate your assay setup. 2. Assay Window: Optimize your assay (e.g., cAMP measurement, receptor internalization) to have a sufficient signal-to-noise ratio to detect subtle changes in receptor activity.

Experimental Protocols

Assessment of NPY2R Desensitization via cAMP Measurement

Objective: To determine if long-term exposure to this compound leads to a reduced ability of the NPY2R to inhibit adenylate cyclase.

Methodology:

  • Cell Culture: Culture a stable cell line expressing human NPY2R (e.g., CHO-hY2R or HEK293-hY2R) in appropriate media.

  • Pre-treatment: Seed cells in a 96-well plate. Once confluent, treat the cells with a range of concentrations of this compound (or vehicle control) for a specified period (e.g., 24 hours) to induce potential tachyphylaxis.

  • Wash: Carefully wash the cells with assay buffer to remove all traces of the pre-treatment this compound.

  • Stimulation: Add a solution containing a fixed concentration of forskolin (B1673556) (to stimulate adenylate cyclase) and a range of concentrations of this compound to the washed cells.

  • Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[7][8][9]

  • Data Analysis: Plot the cAMP levels against the log concentration of the this compound challenge. A rightward shift in the EC50 or a decrease in the maximal inhibition in the pre-treated cells compared to the vehicle-treated cells indicates desensitization.

NPY2R Internalization Assay

Objective: To quantify the translocation of NPY2R from the cell surface to the interior of the cell following prolonged exposure to this compound.

Methodology:

  • Cell Culture: Use a stable cell line expressing an epitope-tagged NPY2R (e.g., HA-NPY2R or FLAG-NPY2R).

  • Treatment: Seed cells on coverslips or in multi-well plates. Treat with this compound at a relevant concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Staining (Non-permeabilized): Place cells on ice to stop trafficking. Stain the cells with a primary antibody against the epitope tag, followed by a fluorescently labeled secondary antibody. This will only label the receptors remaining on the cell surface.

  • Quantification:

    • Flow Cytometry: Harvest the cells and analyze the mean fluorescence intensity (MFI). A decrease in MFI in this compound-treated cells compared to control cells indicates receptor internalization.[10]

    • Confocal Microscopy: Fix the cells and image them using a confocal microscope. Visually assess the translocation of the receptor from the plasma membrane to intracellular vesicles.

    • ELISA-based method: For cells in a multi-well plate, an ELISA-based protocol can be used to quantify the amount of surface receptor.

Visualizations

NPY2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NPY2R NPY2R This compound->NPY2R Binds G_protein Gi/o Protein NPY2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response (e.g., Reduced Appetite) cAMP->Response Leads to

Caption: this compound signaling pathway via the NPY2R.

Tachyphylaxis_Workflow Start Observe Diminished In Vivo Efficacy Check_Dosing Verify Dosing and Formulation Integrity Start->Check_Dosing In_Vitro_Assays Perform In Vitro Tachyphylaxis Assays Check_Dosing->In_Vitro_Assays cAMP_Assay cAMP Desensitization Assay In_Vitro_Assays->cAMP_Assay Yes Internalization_Assay Receptor Internalization Assay In_Vitro_Assays->Internalization_Assay Yes Receptor_Binding Receptor Binding Assay (Downregulation) In_Vitro_Assays->Receptor_Binding Yes Other_Causes Investigate Other Causes (e.g., ADAs, PK) In_Vitro_Assays->Other_Causes No Tachyphylaxis_Confirmed Tachyphylaxis Confirmed cAMP_Assay->Tachyphylaxis_Confirmed Internalization_Assay->Tachyphylaxis_Confirmed Receptor_Binding->Tachyphylaxis_Confirmed Troubleshooting_Logic Start Inconsistent In Vitro Results Check_Cells Is the cell line stable and at a low passage number? Start->Check_Cells Check_Conditions Are assay conditions (ligand stability, time, washes) optimized? Check_Cells->Check_Conditions Yes Resolve_Cells Use a validated stable cell line at a consistent low passage. Check_Cells->Resolve_Cells No Check_Sensitivity Is the assay sensitive enough (positive controls, assay window)? Check_Conditions->Check_Sensitivity Yes Resolve_Conditions Optimize incubation times and ensure ligand stability and thorough washes. Check_Conditions->Resolve_Conditions No Resolve_Sensitivity Validate with positive controls and optimize assay for a better signal-to-noise ratio. Check_Sensitivity->Resolve_Sensitivity No Success Consistent Results Check_Sensitivity->Success Yes Resolve_Cells->Check_Cells Resolve_Conditions->Check_Conditions Resolve_Sensitivity->Check_Sensitivity

References

Troubleshooting inconsistent results in Nisotirostide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nisotirostide. The information is designed to help address common issues and inconsistencies that may arise during in-vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in our dose-response curves for this compound across different experimental runs. What are the potential causes?

Inconsistent dose-response curves are a common issue in peptide-based assays and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Peptide Integrity and Handling: this compound, being a peptide, is susceptible to degradation. Ensure that proper storage and handling procedures are followed. It is recommended to store the lyophilized peptide at -20°C or -80°C and minimize freeze-thaw cycles by preparing single-use aliquots of the stock solution.[1][2] The stability of peptides in solution can be limited, so freshly prepared solutions are ideal.

  • Solubility Issues: Incomplete solubilization or precipitation of this compound in your assay buffer can lead to inaccurate concentrations and, consequently, variable results.[2] Ensure the peptide is fully dissolved according to the manufacturer's instructions. If solubility issues persist, a solubility test in different buffer systems may be necessary.

  • Assay Conditions: Minor variations in assay conditions can have a significant impact on the results. Maintain consistency in incubation times, temperature, cell density, and passage number.

  • Reagent Quality: The quality and consistency of reagents, including cell culture media, buffers, and detection reagents, are critical. Use high-quality reagents and consider lot-to-lot variability.

Q2: The biological activity of our current batch of this compound appears to be lower than previously observed. How should we investigate this?

A decrease in biological activity can be alarming. The first step is to rule out issues with the peptide itself before redesigning the entire experiment.

  • Peptide Degradation: As mentioned, peptide degradation is a primary suspect.[2] Confirm that the storage conditions have been appropriate and that the stock solution has not been stored for an extended period, especially at -20°C where stability is more limited than at -80°C.[1]

  • Improper Quantification: Inaccurate determination of the peptide concentration will directly affect the perceived activity. Re-quantify the peptide concentration. Note that peptide purity, which is often around 95%, should be accounted for in concentration calculations.[2]

  • Batch-to-Batch Variability: If you have recently switched to a new batch of this compound, there may be inherent variability between batches. It is advisable to run a head-to-head comparison of the old and new batches if possible.

  • Cell Line Health: A decline in the health or responsiveness of the cell line expressing the NPY2 receptor will impact the assay. Check cell viability and ensure that the receptor expression levels have not diminished over multiple passages.

Q3: We are seeing a high background signal in our functional assay (e.g., cAMP assay). What are the likely causes and solutions?

High background can mask the specific signal from this compound's activity. Addressing this is crucial for obtaining a clear assay window.

  • Cellular Stress: Over-confluent or stressed cells can lead to elevated basal signaling. Ensure cells are seeded at an appropriate density and are healthy.

  • Reagent-Related Issues: Some assay reagents, particularly those used for cell lysis or detection, can contribute to the background signal. Run controls with each component to identify the source. For Gi-coupled receptor assays that use forskolin (B1673556) to stimulate adenylyl cyclase, optimizing the forskolin concentration is key to achieving a good signal-to-background ratio.[3]

  • Non-Specific Binding: In binding assays, high non-specific binding can be an issue. This can be mitigated by optimizing the concentration of the radioligand and including blocking agents like BSA in the assay buffer.[4]

Data Presentation: Example of Inconsistent Results

The table below illustrates a hypothetical scenario of inconsistent results in a competitive binding assay for this compound, measuring its inhibition constant (Ki) against a known radioligand for the NPY2 receptor.

Experiment DateOperatorThis compound BatchKi (nM)Notes
2025-10-15Analyst ABatch 11.2Initial successful experiment.
2025-10-22Analyst ABatch 15.8Higher than expected Ki. Stock solution was 1 week old.
2025-10-29Analyst BBatch 11.5New stock solution prepared. Result consistent with initial run.
2025-11-05Analyst ABatch 21.3New batch of this compound. Consistent results.
2025-11-12Analyst ABatch 210.2Assay performed with a different lot of assay buffer.

This table highlights potential sources of variability, such as the age of the stock solution and reagent lot changes, which can guide the troubleshooting process.

Experimental Protocols

Competitive Radioligand Binding Assay for NPY2R

This protocol is a generalized procedure for determining the binding affinity of this compound to the Neuropeptide Y Receptor Type 2 (NPY2R).

  • Objective: To determine the inhibition constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to NPY2R.

  • Materials:

    • Cell membranes from a cell line stably expressing human NPY2R.

    • Radiolabeled NPY2R antagonist (e.g., ¹²⁵I-PYY(3-36)).

    • This compound.

    • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates and filter mats.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add the binding buffer, the radiolabeled ligand at a concentration close to its Kd, and the serially diluted this compound.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate for a predetermined time (e.g., 90 minutes) at room temperature to reach equilibrium.

    • Terminate the reaction by rapid filtration through filter mats using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Functional cAMP Assay for this compound Activity

This protocol outlines a method to measure the agonist activity of this compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

  • Objective: To determine the EC50 of this compound by measuring the inhibition of forskolin-stimulated cAMP production in cells expressing NPY2R.

  • Materials:

    • A cell line stably expressing human NPY2R (a Gi-coupled receptor).

    • This compound.

    • Forskolin.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[3][5]

    • Cell culture medium and assay buffer.

    • 384-well plates.

  • Procedure:

    • Seed the NPY2R-expressing cells into 384-well plates and culture overnight.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Aspirate the culture medium and add the diluted this compound to the cells. Incubate for a short period (e.g., 15 minutes).

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the negative control) to stimulate adenylyl cyclase.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

    • Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Mandatory Visualizations

Troubleshooting_Workflow cluster_peptide Peptide Integrity Checks cluster_assay Assay Parameter Checks cluster_cells Cellular System Checks Start Inconsistent Results Observed Check_Peptide Step 1: Verify Peptide Integrity Start->Check_Peptide Storage Proper Storage? (-20°C/-80°C) Check_Peptide->Storage Aliquots Fresh Aliquots Used? (Avoid Freeze-Thaw) Check_Peptide->Aliquots Solubility Complete Solubilization? Check_Peptide->Solubility Quantification Accurate Concentration? Check_Peptide->Quantification Check_Assay Step 2: Review Assay Parameters Conditions Consistent Conditions? (Temp, Time) Check_Assay->Conditions Reagents Reagent Lot Consistency? Check_Assay->Reagents Controls Controls Behaving as Expected? Check_Assay->Controls Check_Cells Step 3: Assess Cell Health & Receptor Expression Viability Good Cell Viability? Check_Cells->Viability Passage Low Passage Number? Check_Cells->Passage Expression Stable Receptor Expression? Check_Cells->Expression Conclusion Identify and Rectify Source of Error Storage->Check_Assay Aliquots->Check_Assay Solubility->Check_Assay Quantification->Check_Assay Conditions->Check_Cells Reagents->Check_Cells Controls->Check_Cells Viability->Conclusion Passage->Conclusion Expression->Conclusion

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

NPY2R_Signaling_Pathway This compound This compound (Agonist) NPY2R NPY2 Receptor (GPCR) This compound->NPY2R Binds to Gi_Protein Gi Protein (α, β, γ subunits) NPY2R->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Downstream Downstream Cellular Effects (e.g., Inhibition of Appetite) cAMP->Downstream Leads to

Caption: A simplified signaling pathway for the NPY2 receptor activated by this compound.

References

Stability and storage considerations for Nisotirostide research samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of Nisotirostide research samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems you may encounter with your this compound samples in a question-and-answer format.

Issue 1: Sample Precipitation or Cloudiness Upon Reconstitution

  • Question: I dissolved my lyophilized this compound, and the solution is cloudy or has visible particulates. What should I do?

  • Answer: This issue often indicates solubility problems or aggregation. First, confirm you are using the recommended solvent and pH. This compound is a complex peptide, and its solubility is dependent on these factors. If using an aqueous buffer, ensure its pH does not correspond to the isoelectric point (pI) of the peptide, as this is the point of minimum solubility.[1] For hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by slow dilution with an aqueous buffer, may be necessary.[2][3][4] Gentle vortexing or sonication can also aid dissolution.[3][4] If precipitation persists, it may be due to aggregation, which can be influenced by factors like peptide concentration, temperature, and ionic strength.[4]

Issue 2: Loss of Biological Activity in an Assay

  • Question: My this compound sample is not showing the expected activity in my cell-based or binding assay. What could be the cause?

  • Answer: A loss of biological activity can stem from several factors related to sample integrity:

    • Degradation: Peptides are susceptible to chemical degradation, such as oxidation, deamidation, and hydrolysis.[5][6] Improper storage temperatures or repeated freeze-thaw cycles can accelerate these processes.[6][7][8] Ensure you are adhering to the recommended storage conditions.

    • Aggregation: The formation of aggregates can mask the active sites of the peptide, leading to reduced or no activity.[4]

    • Adsorption: Peptides, particularly at low concentrations, can adsorb to the surface of plastic storage vials, reducing the effective concentration in your solution.[7][8] Consider using low-adsorption polypropylene (B1209903) or glass vials.[7][8]

Issue 3: Unexpected Peaks in HPLC Analysis

  • Answer: The presence of additional peaks in an HPLC chromatogram typically indicates the presence of impurities or degradation products.[9] These can arise from:

    • Synthesis Byproducts: Small amounts of truncated or modified peptide sequences from the synthesis process.

    • Degradation Products: Over time or due to improper handling, this compound can degrade. Common degradation pathways for peptides include oxidation (especially of Met, Cys, or Trp residues), deamidation (of Asn or Gln), and hydrolysis of the peptide backbone.[5][6][10] Forced degradation studies can help identify the likely degradation products.[11][12][13]

    • Aggregates: In size-exclusion chromatography (SEC-HPLC), aggregates will appear as earlier-eluting, higher molecular weight species.[14]

Issue 4: Inconsistent Results Between Aliquots

  • Question: I am getting variable results in my experiments using different aliquots from the same stock solution. Why is this happening?

  • Answer: Inconsistent results between aliquots can be due to several handling issues:

    • Incomplete Solubilization: If the stock solution was not completely dissolved initially, different aliquots may have varying concentrations.

    • Improper Aliquoting: It is crucial to aliquot the peptide solution immediately after reconstitution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][6][7]

    • Storage of Aliquots: Ensure all aliquots are stored under identical conditions. Differences in light exposure or temperature can lead to differential degradation.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and storage of this compound.

Storage and Handling

  • What is the correct way to store lyophilized this compound?

    • Lyophilized this compound should be stored in a tightly sealed container, protected from moisture and light.[8] For long-term storage, -20°C or -80°C is recommended.[7][8][15] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[8]

  • How should I store this compound once it is in solution?

    • Peptide solutions are much less stable than the lyophilized powder.[15] It is highly recommended to aliquot the solution into single-use vials and store them frozen.[5][6][7] For short-term storage (up to one month), -20°C is acceptable.[7] For longer periods, -80°C is preferable.[7] Avoid repeated freeze-thaw cycles as this can degrade the peptide.[6][7]

  • Which amino acids in a peptide are most susceptible to degradation?

    • Certain amino acids are more prone to degradation. Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation.[5][6][10] Asparagine (Asn) and Glutamine (Gln) can undergo deamidation.[5][6][10] Aspartic acid (Asp) can also be involved in degradation pathways.[10]

Reconstitution

  • How do I determine the best solvent for reconstituting this compound?

    • The solubility of a peptide is largely determined by its amino acid sequence and overall charge.[3][16][17] A good starting point for a novel peptide is sterile, distilled water.[2][18] If the peptide has a net positive charge (basic), a dilute acidic solution (e.g., 10% acetic acid) can be used if it's insoluble in water.[2][3][17] If it has a net negative charge (acidic), a dilute basic solution (e.g., 0.1M ammonium (B1175870) bicarbonate) may be appropriate.[16] For neutral or very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724), followed by dilution with water or buffer, is a common strategy.[2][3][19] It is always recommended to test the solubility of a small amount of the peptide first.[2][16][19]

  • What should I do if my peptide is difficult to dissolve?

    • If you encounter difficulty dissolving this compound, gentle warming or brief sonication can be helpful.[3][18] However, be cautious with these methods as they can potentially degrade the peptide. For peptides that are prone to aggregation, the use of chaotropic agents like 6 M guanidine (B92328) HCl or 8 M urea (B33335) in the stock solution can be effective, followed by dilution into the experimental buffer.[2][19]

Quantitative Data Summary

The following tables summarize the recommended storage conditions for this compound and general peptide samples.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Considerations
Lyophilized Powder-20°CUp to 3 yearsKeep away from moisture.[20]
In Solvent-80°CUp to 1 yearAliquot into single-use vials to avoid freeze-thaw cycles.[7][20]
In Solvent-20°CUp to 1 monthAliquot into single-use vials.[7]

Table 2: General Stability of Peptides Containing Sensitive Residues

Amino Acid ResidueDegradation PathwayRecommended Handling
Met, Cys, TrpOxidationStore under an inert gas (argon or nitrogen) and use oxygen-free solvents for reconstitution.[6][18]
Asn, GlnDeamidationReconstitute in a buffer with a pH between 5 and 6.[6]
N-terminal GlnPyroglutamate FormationAvoid acidic conditions during storage and handling.
AspIsomerization, CleavageBuffer at a neutral pH.

Experimental Protocols

Protocol 1: General Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method to assess the stability of a this compound solution over time.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of lyophilized this compound.

    • Reconstitute in a suitable solvent (e.g., sterile water with a small percentage of acetonitrile if necessary for solubility) to a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into multiple sterile, low-adsorption vials.

  • Incubation:

    • Store the aliquots at various temperatures to be tested (e.g., 4°C, 25°C, and 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each temperature.

  • HPLC Analysis:

    • System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).

    • Detection: Monitor the absorbance at 214 nm and 280 nm.

    • Injection: Inject a consistent volume of each sample.

  • Data Analysis:

    • Integrate the peak areas of the main this compound peak and any new peaks that appear over time.

    • Calculate the percentage of the main peak area relative to the total peak area at each time point to determine the loss of purity.

    • Plot the percentage of intact this compound versus time for each temperature to assess the degradation rate.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Sample Preparation:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Divide the stock solution into separate vials for each stress condition.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.01 M. Incubate at 60°C for a defined period (e.g., 2, 4, 8 hours). Neutralize with NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.01 M. Incubate at 60°C for a defined period. Neutralize with HCl before analysis.

    • Oxidation: Add 3% hydrogen peroxide to a final concentration of 0.3%. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate a sample at a high temperature (e.g., 70°C) for several days.

    • Photostability: Expose a sample to a light source that provides both UV and visible light (as per ICH guidelines).

  • Analysis:

    • Analyze the stressed samples alongside an unstressed control sample using RP-HPLC as described in Protocol 1.

    • For identification of degradation products, collect the fractions corresponding to the new peaks and analyze them by mass spectrometry (e.g., LC-MS/MS).[21][22][23]

Protocol 3: Detection of Aggregation by UV-Vis Spectroscopy

This is a simple method to detect the formation of large aggregates.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer.

  • UV-Vis Measurement:

    • Use a spectrophotometer to measure the absorbance of the solution at 340 nm.

    • An increase in absorbance at this wavelength, where the peptide itself does not absorb, is indicative of light scattering due to the formation of large, insoluble aggregates.

  • Monitoring Over Time:

    • Incubate the sample under conditions that may promote aggregation (e.g., elevated temperature, agitation).

    • Measure the absorbance at 340 nm at regular intervals to monitor the kinetics of aggregation.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound research.

NPY2R_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound NPY2R NPY2R This compound->NPY2R Binds to Gi Gi NPY2R->Gi Activates AC AC Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Appetite) PKA->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for the NPY2R agonist this compound.

Stability_Study_Workflow Start Start Reconstitute Reconstitute Lyophilized This compound Start->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Incubate Incubate at Different Temperatures (4°C, 25°C, 40°C) Aliquot->Incubate Time_Points Sample at Predetermined Time Points (T=0, T=24h, etc.) Incubate->Time_Points Analyze Analyze by RP-HPLC Time_Points->Analyze Data Calculate % Purity vs. Time Analyze->Data End End Data->End

Caption: Experimental workflow for a this compound stability study.

Solubility_Troubleshooting Start Peptide Insoluble in Water? Check_Charge Calculate Net Charge of Peptide Start->Check_Charge Basic Is Charge Positive? Check_Charge->Basic Acidic Is Charge Negative? Basic->Acidic No Use_Acid Add Dilute Acetic Acid (10%) Basic->Use_Acid Yes Neutral Use Organic Solvent (e.g., DMSO) then Dilute Slowly Acidic->Neutral No Use_Base Add Dilute Ammonium Bicarbonate (0.1M) Acidic->Use_Base Yes Still_Insoluble Still Insoluble? Neutral->Still_Insoluble Use_Acid->Still_Insoluble Use_Base->Still_Insoluble Sonication Try Gentle Sonication or Warming Still_Insoluble->Sonication Yes Success Soluble Still_Insoluble->Success No Sonication->Success

Caption: Decision tree for troubleshooting peptide solubility issues.

References

Improving the translational relevance of preclinical Nisotirostide studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Nisotirostide (LY-3457263) in preclinical settings. Our goal is to help improve the translational relevance of your studies by addressing common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as LY-3457263) is a subcutaneously administered Neuropeptide Y receptor 2 (NPY2R) agonist.[1][2] It mimics the action of the endogenous gut hormone Peptide YY (PYY), which is involved in regulating appetite and energy homeostasis.[1] Activation of NPY2R, a G-protein coupled receptor, leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade in key brain regions, such as the hypothalamus, is thought to mediate the anorectic (appetite-suppressing) effects of this compound.[3][5]

Q2: What are the primary therapeutic indications being investigated for this compound?

A2: this compound is currently under development for the treatment of type 2 diabetes and obesity.[2][6][7] Its mechanism of action, which involves reducing appetite, makes it a promising candidate for weight management.

Q3: What are the common challenges in translating preclinical findings with PYY analogs like this compound to clinical outcomes?

A3: A primary challenge is managing gastrointestinal side effects, such as nausea and vomiting, which have been observed with other PYY analogs in clinical trials.[5] Additionally, tachyphylaxis (a rapid decrease in response to a drug after repeated doses) has been observed in some preclinical studies with PYY analogs, where the effect on food intake diminishes over time.[8] Ensuring sustained efficacy and a favorable side effect profile are key to successful clinical translation. Another consideration is that while NPY2R activation in the arcuate nucleus of the hypothalamus inhibits food intake, activation of other NPY receptors (Y1 and Y5) can stimulate feeding, making receptor selectivity crucial.[5][8][9]

Q4: Which animal models are most appropriate for preclinical studies of this compound?

A4: For obesity research, diet-induced obesity (DIO) models in mice and rats are commonly used as they mimic the metabolic and physiological changes associated with human obesity.[10] For type 2 diabetes, genetic models such as the db/db mouse (leptin receptor deficient) or the Zucker diabetic fatty (ZDF) rat are often employed, as they develop hyperglycemia and insulin (B600854) resistance.[11]

Q5: How can I assess the in vitro activity of this compound?

A5: The in vitro activity of this compound can be characterized through receptor binding assays and functional assays. A competitive radioligand binding assay can determine the binding affinity (Ki) of this compound to the NPY2R. A functional assay, such as a cAMP assay, can measure the potency (EC50) of this compound in activating the NPY2R and inhibiting cAMP production.[3][12]

Troubleshooting Guides

Issue 1: High variability in food intake studies.
  • Possible Cause: Inconsistent fasting times, stress induced by handling, or variations in the light-dark cycle.

  • Troubleshooting Steps:

    • Standardize Fasting: Ensure a consistent fasting period before the study begins. For acute food intake studies, a 6-hour fast before the dark phase is a common practice.[3]

    • Acclimatize Animals: Acclimatize animals to handling and the experimental procedures to minimize stress-induced changes in feeding behavior.

    • Control Environmental Factors: Maintain a strict light-dark cycle and consistent environmental conditions (temperature, humidity) throughout the study.

    • Automated Monitoring: If available, use automated food intake monitoring systems to obtain more accurate and continuous data.[10]

Issue 2: Lack of sustained body weight reduction in long-term studies.
  • Possible Cause: Development of tachyphylaxis, where the anorectic effect of the NPY2R agonist diminishes over time.

  • Troubleshooting Steps:

    • Dose-Response and Dosing Frequency: Investigate different dosing regimens. A less frequent, higher dose might overcome tachyphylaxis, but this needs to be balanced with potential side effects.

    • Combination Therapy: Consider co-administration with other anti-obesity agents that have a different mechanism of action, such as GLP-1 receptor agonists. Preclinical studies with other NPY2R agonists have shown synergistic effects on weight loss when combined with a GLP-1 agonist.[9][13]

    • Pair-Fed Controls: Include a pair-fed control group to determine if the weight loss is solely due to reduced food intake or if there are effects on energy expenditure.

Issue 3: Inconsistent results in oral glucose tolerance tests (OGTTs).
  • Possible Cause: Stress from oral gavage, variability in glucose administration, or inappropriate fasting duration.

  • Troubleshooting Steps:

    • Refined Glucose Administration: To minimize stress, consider alternative methods to oral gavage, such as micropipette-guided voluntary consumption of a glucose solution.[14][15]

    • Consistent Dosing: Ensure accurate and consistent glucose dosing based on the animal's body weight. A typical dose is 1-2 g/kg.[16][17]

    • Optimized Fasting: A 6-hour fast is often sufficient and may be less stressful for the animals than a 16-hour fast.[18]

    • Baseline Measurements: Always take a baseline blood glucose measurement before administering the glucose bolus.

Issue 4: Suspected off-target effects.
  • Possible Cause: this compound may be interacting with other NPY receptor subtypes (Y1, Y4, Y5), which can have different physiological effects, including stimulating food intake.[5][9]

  • Troubleshooting Steps:

    • Receptor Selectivity Profiling: Perform in vitro binding assays to determine the affinity of this compound for other NPY receptor subtypes.[3]

    • Use of Selective Antagonists: In vivo studies using selective antagonists for other NPY receptors can help to dissect the specific contribution of NPY2R activation to the observed effects.

    • Phenotypic Analysis in Knockout Models: If available, testing this compound in NPY2R knockout mice can confirm that its effects are mediated through this receptor.[5]

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Potency of a Representative NPY2R Agonist (BI 1820237)

ReceptorBinding Affinity (Ki)Functional Potency (EC50)
Human NPY2R0.82 nM0.15 nM
Human NPY1R> 1000 nMNot Determined
Human NPY4R> 1000 nMNot Determined
Human NPY5R> 200 nMNot Determined
(Data from a study on a similar NPY2R agonist, BI 1820237, as specific data for this compound is not publicly available.[3])

Table 2: Preclinical Efficacy of a Representative NPY2R Agonist (BI 1820237) on Food Intake in Diet-Induced Obese (DIO) Mice

Dose (nmol/kg)Food Intake Reduction (24h post-dose)
318%
1059%
3071%
10056%
(Data from a study on a similar NPY2R agonist, BI 1820237, as specific data for this compound is not publicly available.[3])

Experimental Protocols

In Vitro NPY2R Competitive Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the NPY2 receptor.

  • Methodology:

    • Membrane Preparation: Use membrane preparations from cells recombinantly expressing the human NPY2R.

    • Radioligand: Use a radiolabeled ligand that binds to NPY2R, such as ¹²⁵I-PYY.

    • Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Detection: Measure the amount of radioligand bound to the receptor at each concentration of this compound.

    • Analysis: Calculate the IC50 (the concentration of this compound that inhibits 50% of the radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[3]

In Vitro cAMP Functional Assay
  • Objective: To determine the functional potency (EC50) of this compound in activating NPY2R.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human NPY2R.

    • Stimulation: Pre-treat the cells with forskolin (B1673556) to stimulate adenylate cyclase and increase basal cAMP levels. Then, treat the cells with varying concentrations of this compound.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19][20][21][22]

    • Analysis: Plot the decrease in cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.

In Vivo Food Intake Study in Mice
  • Objective: To evaluate the effect of this compound on food intake.

  • Methodology:

    • Animals: Use diet-induced obese (DIO) mice.

    • Acclimatization: House the animals individually and allow them to acclimate to the cages and monitoring system.

    • Fasting: Fast the mice for a defined period (e.g., 6 hours) before the dark phase.

    • Dosing: Administer this compound or vehicle subcutaneously one hour before the dark phase.

    • Measurement: Measure food intake hourly for the first few hours and then at 24 hours post-dose.[3]

    • Analysis: Compare the food intake of the this compound-treated groups to the vehicle-treated group. Calculate the ED50 for the reduction in food intake.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
  • Objective: To assess the effect of this compound on glucose tolerance.

  • Methodology:

    • Animals: Use DIO mice or a genetic model of type 2 diabetes.

    • Fasting: Fast the mice overnight or for 6 hours.

    • Dosing: Administer this compound or vehicle at a specified time before the glucose challenge.

    • Baseline Glucose: Measure baseline blood glucose from the tail vein (t=0).

    • Glucose Challenge: Administer a glucose solution (1-2 g/kg) orally.

    • Blood Glucose Monitoring: Measure blood glucose at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[16][17]

    • Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC). Compare the AUC between the this compound-treated and vehicle-treated groups.

Mandatory Visualizations

NPY2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPY2R NPY2R This compound->NPY2R Binds to G_Protein Gαi Protein NPY2R->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Downstream_Effects Reduced Appetite cAMP->Downstream_Effects Leads to

Caption: NPY2R Signaling Pathway Activation by this compound.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine EC50) Binding_Assay->Functional_Assay Animal_Model Select Animal Model (e.g., DIO mice) Functional_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Studies Efficacy Studies (Food Intake, OGTT) PK_PD->Efficacy_Studies Safety_Studies Safety & Tolerability (Side Effect Monitoring) Efficacy_Studies->Safety_Studies Translational_Assessment Translational_Assessment Safety_Studies->Translational_Assessment Data for Translational Assessment

Caption: Preclinical Experimental Workflow for this compound.

References

Validation & Comparative

A Comparative Guide: Nisotirostide and PYY 3-36 in the Regulation of Food Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nisotirostide and Peptide YY (PYY) 3-36, two agonists of the Neuropeptide Y receptor type 2 (Y2R), and their roles in reducing food intake. While extensive data is available for the endogenous peptide PYY 3-36, this compound, a novel synthetic analogue, is currently in clinical development, limiting the availability of public data. This document summarizes the current understanding of both compounds, presenting available quantitative data, experimental methodologies, and signaling pathways.

Overview

Peptide YY 3-36 is a gut hormone released postprandially that has been demonstrated to reduce appetite and food intake in both animal models and humans.[1][2][3] Its mechanism of action is primarily mediated through the Y2R in the arcuate nucleus of the hypothalamus. This compound (also known as LY3457263) is a PYY analogue developed by Eli Lilly and Company, designed to mimic the appetite-suppressing effects of endogenous PYY 3-36.[4][5][6] Currently undergoing clinical trials for obesity and type 2 diabetes, this compound also targets the Y2R.[5][7][8]

Mechanism of Action and Signaling Pathway

Both this compound and PYY 3-36 exert their anorectic effects by acting as agonists for the Y2R, which is predominantly expressed on presynaptic orexigenic neurons that produce Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) in the arcuate nucleus of the hypothalamus.

Activation of the Y2R by these ligands inhibits the release of NPY and AgRP. This disinhibits adjacent anorexigenic neurons that produce Pro-opiomelanocortin (POMC). The activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin receptors (primarily MC4R) to promote satiety and reduce food intake.

cluster_0 Hypothalamic Arcuate Nucleus cluster_1 Periphery NPY_AgRP NPY/AgRP Neuron POMC POMC Neuron NPY_AgRP->POMC Inhibition alpha_MSH α-MSH POMC->alpha_MSH Release Y2R Y2 Receptor Y2R->NPY_AgRP Inhibition of NPY/AgRP release MC4R MC4 Receptor alpha_MSH->MC4R Activation Satiety Satiety & Reduced Food Intake MC4R->Satiety Ligand This compound or PYY 3-36 (Y2R Agonist) Ligand->Y2R Binding & Activation

Signaling pathway of this compound and PYY 3-36.

Quantitative Data on Food Intake Reduction

The following tables summarize the available quantitative data on the effects of PYY 3-36 on food intake from preclinical and clinical studies. As of now, specific quantitative data from this compound clinical trials regarding food intake reduction are not publicly available.

Preclinical Studies with PYY 3-36
SpeciesDosing RegimenRoute of AdministrationReduction in Food IntakeStudy DurationReference
Mice (NMRI)100 µg/kgIntraperitoneal (IP)~30% reduction in 3-hour food intakeAcute[1]
Mice (C57BL/6J DIO)1000 µg/kg/daySubcutaneous (SC) via osmotic minipumpSignificant reduction over the first 3 days28 days[1]
Rats (Sprague Dawley)5 pmol/kg/minIntravenous (IV) infusion41% maximal inhibition at 1 hour3 hours[9]
Rats (Diet-Induced Obese)17 pmol/kg/minIntraperitoneal (IP) infusion19-31% reduction in daily caloric intake4 days[10]
Rhesus Macaques0.8 pmol/kg/minIntravenous (IV) infusionSuppressed morning meal intake5 days[11]
Clinical Studies with PYY 3-36
Subject PopulationDosing RegimenRoute of AdministrationReduction in Food IntakeStudy DurationReference
Healthy Male Volunteers0.8 pmol/kg/minIntravenous (IV) infusion35% maximal inhibition of food intake, 32% reduction in calorie intakeAcute[2]
Healthy VolunteersInfusion to mimic postprandial levelsIntravenous (IV) infusion33% decrease in cumulative total calorie consumption over 24 hours24 hours[3]
Overweight/Obese Volunteers0.4 pmol/kg/min (in combination with oxyntomodulin)Intravenous (IV) infusion42.7% reduction in energy intake at a study meal (combined effect)Acute[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the effects of PYY 3-36 on food intake.

Preclinical Rodent Study Protocol

cluster_acclimatization Acclimatization cluster_treatment Treatment & Measurement A1 House mice individually for 1 week A2 Acclimate to daily IP saline injections A1->A2 F1 Fast mice for 16 hours (18:00 - 10:00) T1 IP injection of PYY 3-36 (0.3, 3, or 10 µg/100g) or saline (double-blinded) M1 Measure cumulative food intake hourly for 4 hours T1->M1

Experimental workflow for PYY 3-36 in mice.
Human Clinical Study Protocol

cluster_meal Food Intake Measurement D1 Randomized, double-blind, placebo-controlled, crossover study I1 IV infusion of graded doses of PYY 3-36 (0, 0.2, 0.4, 0.8 pmol/kg/min) or saline placebo M1 Provide a free-choice buffet meal 2 hours post-infusion M2 Measure calorie intake M1->M2

Experimental workflow for PYY 3-36 in humans.[2]

This compound: Current Status and Future Outlook

This compound is a subcutaneously administered PYY analogue that acts as a Y2R agonist.[4][6] It has completed Phase I clinical trials for obesity and is currently in Phase II trials for type 2 diabetes.[5][8] One completed Phase I study investigated the safety, pharmacokinetics, and pharmacodynamics of multiple doses of this compound in combination with Tirzepatide in overweight or obese participants (NCT05582096).[8] Another Phase II study is planned to evaluate once-weekly subcutaneous this compound in participants with type 2 diabetes who have not achieved their HbA1c goal on a stable dose of Semaglutide or Tirzepatide (NCT06897475).[8]

While detailed efficacy data on food intake reduction from these trials are not yet publicly available, the progression of this compound to Phase II trials suggests promising initial results. Future publications and conference presentations are anticipated to provide a clearer picture of its potency and clinical utility in comparison to endogenous PYY 3-36 and other weight management therapies.

Conclusion

PYY 3-36 is a well-characterized gut hormone with a clear role in the physiological regulation of appetite and food intake. Its mechanism of action via the hypothalamic Y2R is well-established, and its effects on reducing food consumption have been quantified in numerous preclinical and clinical studies. This compound, as a synthetic Y2R agonist, holds the potential to leverage this natural satiety pathway for therapeutic benefit in obesity and type 2 diabetes. While direct comparative data are currently lacking, the ongoing clinical development of this compound will be closely watched by the research and clinical communities to understand its full therapeutic potential and how it compares to the effects of native PYY 3-36. The availability of a potent, long-acting PYY analogue could represent a significant advancement in the pharmacological management of metabolic diseases.

References

A Comparative Efficacy Analysis of Nisotirostide and Other NPY2R Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Nisotirostide (LY3457263), a Neuropeptide Y2 Receptor (NPY2R) agonist, with other agents in its class. The content is structured to offer an objective overview supported by available preclinical data, enabling informed decisions in research and development.

Introduction to NPY2R Agonism

The Neuropeptide Y receptor Y2 (NPY2R) is a G-protein coupled receptor predominantly expressed in the central and peripheral nervous system. Its activation by endogenous ligands such as Peptide YY (PYY) and Neuropeptide Y (NPY) is known to inhibit appetite and regulate energy homeostasis. Consequently, NPY2R has emerged as a promising therapeutic target for the treatment of obesity and type 2 diabetes. This compound is a subcutaneous injectable NPY2R agonist developed by Eli Lilly, currently in Phase II clinical trials for type 2 diabetes and obesity.[1][2] It is designed to mimic the action of PYY, thereby suppressing appetite.[3]

Quantitative Efficacy Comparison

Direct comparative in vitro efficacy data for this compound (LY3457263) is not publicly available at the time of this publication. However, to provide a framework for evaluating its potential efficacy, the following table summarizes the in vitro potency of the endogenous ligand PYY3-36 and another novel long-acting NPY2R agonist, BI 1820237. This data is derived from robust preclinical studies and serves as a benchmark for the expected performance of high-affinity NPY2R agonists.

CompoundTargetAssay TypeKi (nM)EC50 (nM)Source
This compound (LY3457263) Human NPY2RNot Publicly AvailableNot Publicly AvailableNot Publicly Available-
BI 1820237 Human NPY2RRadioligand Binding0.82-
Human NPY2RcAMP Assay-0.19
PYY3-36 (human) Human NPY2RRadioligand Binding0.51-
Human NPY2RcAMP Assay-0.63

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the NPY2R signaling cascade and a typical experimental workflow for assessing agonist efficacy.

NPY2R_Signaling_Pathway cluster_membrane Cell Membrane NPY2R NPY2R G_protein Gi/o NPY2R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Blocks conversion of ATP to cAMP G_protein->AC Inhibits Agonist NPY2R Agonist (e.g., this compound, PYY3-36) Agonist->NPY2R Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Decreased Appetite & Other Physiological Effects PKA->Cellular_Response Leads to

NPY2R Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Binding_Assay Receptor Binding Assay (Determine Ki) Animal_Model Rodent Model of Obesity (e.g., Diet-Induced Obese Mice) Binding_Assay->Animal_Model Promising candidates advance to in vivo testing cAMP_Assay cAMP Functional Assay (Determine EC50) Dosing Subcutaneous Administration of NPY2R Agonist Animal_Model->Dosing Food_Intake Measurement of Food Intake Dosing->Food_Intake Body_Weight Measurement of Body Weight Change Dosing->Body_Weight Start Compound Synthesis (e.g., this compound) Start->Binding_Assay Start->cAMP_Assay

Experimental Workflow for Efficacy Testing

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of NPY2R agonists.

Radioligand Binding Assay (for Ki determination)

This assay quantifies the affinity of a compound for the NPY2R by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NPY2R.

  • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radioligand (e.g., ¹²⁵I-PYY), and varying concentrations of the unlabeled test compound (e.g., this compound, BI 1820237).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled NPY2R ligand.

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

3. Detection and Data Analysis:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for EC50 determination)

This assay measures the functional potency of an NPY2R agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP).

1. Cell Culture and Seeding:

  • Use a cell line co-expressing the human NPY2R and a cAMP-responsive reporter system (e.g., HEK293 cells with a CRE-luciferase reporter).

  • Seed the cells into 96-well or 384-well plates and culture until they reach the desired confluency.

2. Agonist Stimulation:

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the NPY2R agonist to the cells.

  • Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.

  • Incubate the plates at 37°C for a specified time (e.g., 30-60 minutes).

3. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

4. Data Analysis:

  • Plot the measured signal (which is inversely proportional to the cAMP concentration in most competitive formats) against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibitory effect on cAMP production.

In Vivo Food Intake and Body Weight Study (Rodent Model)

This experiment evaluates the in vivo efficacy of an NPY2R agonist in reducing food intake and body weight in an animal model of obesity.

1. Animal Model and Acclimation:

  • Use diet-induced obese (DIO) mice or rats. These animals are fed a high-fat diet for an extended period to induce an obese phenotype.

  • Acclimate the animals to individual housing and the specific diet and experimental conditions for at least one week before the study begins.

2. Dosing and Measurements:

  • Randomly assign animals to treatment groups (vehicle control and different doses of the NPY2R agonist).

  • Administer the test compound (e.g., this compound) via the intended clinical route (e.g., subcutaneous injection) at specified time points (e.g., once daily).

  • Measure food intake at regular intervals (e.g., 2, 4, 8, 24 hours post-dose) by weighing the remaining food.

  • Record the body weight of each animal daily or at other specified intervals.

3. Data Analysis:

  • Calculate the cumulative food intake and the change in body weight from baseline for each treatment group.

  • Compare the results from the agonist-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the statistical significance of the observed effects.

Conclusion

This compound holds promise as a therapeutic agent for obesity and type 2 diabetes by targeting the NPY2R pathway to reduce appetite. While direct comparative preclinical efficacy data for this compound remains proprietary, the information available for other potent NPY2R agonists like BI 1820237 provides a valuable context for its potential performance. The experimental protocols detailed in this guide offer a standardized framework for the evaluation of NPY2R agonists, facilitating further research and development in this critical therapeutic area. As more data on this compound becomes available from ongoing clinical trials, a more direct and comprehensive comparison of its efficacy will be possible.

References

A Head-to-Head Comparison of Nisotirostide and Other Leading Obesity Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of obesity therapeutics is undergoing a significant transformation, with a pipeline of novel molecules showing unprecedented efficacy. This guide provides a head-to-head comparison of the emerging therapeutic, Nisotirostide, against established and leading obesity drugs. Given that this compound is currently in early-stage clinical development, this comparison is based on its proposed mechanism of action and available information, contrasted with the robust clinical trial data of approved therapeutics.

Executive Summary

This compound, a neuropeptide Y2 receptor (NPY2R) agonist, represents a novel approach to weight management by mimicking the appetite-suppressing effects of peptide YY (PYY). While clinical efficacy data for this compound is not yet publicly available, its unique mechanism warrants a close watch. This guide contrasts this compound with leading obesity therapeutics, including GLP-1 receptor agonists (Semaglutide), dual GLP-1/GIP receptor agonists (Tirzepatide), earlier generation medications like Orlistat (B1677487), and combination therapies such as Phentermine-topiramate and Naltrexone-bupropion.

Quantitative Comparison of Clinical Trial Data

The following tables summarize the efficacy of leading obesity therapeutics based on their pivotal clinical trials. It is important to note that direct head-to-head trial data against this compound is not available due to its early stage of development.

Table 1: Efficacy of Selected Obesity Therapeutics in Landmark Clinical Trials

Therapeutic (Brand Name)Pivotal TrialTreatment DurationMean Weight Loss (Drug)Mean Weight Loss (Placebo)Patients with ≥5% Weight Loss (Drug)Patients with ≥5% Weight Loss (Placebo)Patients with ≥10% Weight Loss (Drug)Patients with ≥10% Weight Loss (Placebo)
This compound Phase I/II Ongoing-Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Semaglutide (B3030467) (Wegovy)STEP 1[1][2]68 Weeks-14.9%-2.4%86.4%31.5%69.1%12.0%
Tirzepatide (Zepbound)SURMOUNT-1[3]72 Weeks-20.9% (at 15 mg)-3.1%90.9% (at 15 mg)34.5%Not ReportedNot Reported
Liraglutide (B1674861) (Saxenda)SCALE Obesity and Prediabetes[4][5][6]56 Weeks-8.0%-2.6%63.2%27.1%33.1%10.6%
Orlistat (Xenical)XENDOS[7][8]4 Years-5.8 kg-3.0 kg52.8% (completers)37.3% (completers)26.2% (completers)15.6% (completers)
Phentermine-topiramate (Qsymia)CONQUER[9]56 Weeks-9.8% (high dose)-1.2%70% (high dose)21%48% (high dose)7%
Naltrexone-bupropion (Contrave)COR-I[10][11]56 Weeks-6.1% (high dose)-1.3%48% (high dose)16%Not ReportedNot Reported

Mechanisms of Action and Signaling Pathways

The therapeutic agents discussed employ distinct mechanisms to achieve weight loss. These are visualized in the following diagrams.

This compound: NPY2R Agonism

This compound is a subcutaneous injectable that acts as an agonist for the neuropeptide Y2 receptor (NPY2R). By mimicking the action of Peptide YY (PYY), it is believed to inhibit appetite and promote satiety.

Nisotirostide_Mechanism cluster_gut Gut cluster_brain Brain (Hypothalamus) Food Intake Food Intake PYY PYY Food Intake->PYY stimulates release NPY2R NPY2R PYY->NPY2R activates This compound This compound This compound->NPY2R mimics PYY, activates Appetite Appetite NPY2R->Appetite inhibits

This compound's proposed mechanism of action.
GLP-1 and Dual GLP-1/GIP Receptor Agonism

Semaglutide and Liraglutide are GLP-1 receptor agonists, while Tirzepatide is a dual agonist for both GLP-1 and GIP receptors. These hormones are involved in glucose homeostasis and appetite regulation.

Incretin_Mechanism cluster_therapeutics Therapeutics cluster_receptors Receptors cluster_effects Physiological Effects Semaglutide Semaglutide GLP-1R GLP-1R Semaglutide->GLP-1R Liraglutide Liraglutide Liraglutide->GLP-1R Tirzepatide Tirzepatide Tirzepatide->GLP-1R GIPR GIPR Tirzepatide->GIPR Insulin Secretion Insulin Secretion GLP-1R->Insulin Secretion increases Glucagon Secretion Glucagon Secretion GLP-1R->Glucagon Secretion decreases Gastric Emptying Gastric Emptying GLP-1R->Gastric Emptying slows Appetite Appetite GLP-1R->Appetite decreases GIPR->Insulin Secretion increases

Signaling pathways of GLP-1 and GIP receptor agonists.
Naltrexone-Bupropion: POMC Pathway Modulation

This combination therapy targets the hypothalamic pro-opiomelanocortin (POMC) system to reduce appetite and increase energy expenditure.

POMC_Pathway cluster_hypothalamus Hypothalamus Bupropion (B1668061) Bupropion POMC Neuron POMC Neuron Bupropion->POMC Neuron stimulates Naltrexone (B1662487) Naltrexone Opioid Receptor Opioid Receptor Naltrexone->Opioid Receptor blocks alpha-MSH alpha-MSH POMC Neuron->alpha-MSH beta-Endorphin beta-Endorphin POMC Neuron->beta-Endorphin MC4R MC4R alpha-MSH->MC4R activates beta-Endorphin->Opioid Receptor activates (inhibitory feedback) Appetite/Energy Expenditure Appetite/Energy Expenditure MC4R->Appetite/Energy Expenditure regulates Opioid Receptor->POMC Neuron

Mechanism of Naltrexone-Bupropion on the POMC pathway.

Experimental Protocols of Pivotal Trials

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental designs for the landmark trials of the comparator therapeutics.

Experimental Workflow: A Generalized Obesity Clinical Trial

The following diagram illustrates a typical workflow for a Phase 3 obesity clinical trial, representative of the designs of the STEP, SURMOUNT, SCALE, CONQUER, and COR trials.

Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Inclusion/Exclusion Criteria Met Treatment Group Treatment Group Randomization->Treatment Group Active Drug + Lifestyle Intervention Placebo Group Placebo Group Randomization->Placebo Group Placebo + Lifestyle Intervention Treatment Period Treatment Period Follow-up Follow-up Treatment Period->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis Treatment Group->Treatment Period Placebo Group->Treatment Period

Generalized experimental workflow for obesity clinical trials.

Key Methodological Aspects of Pivotal Trials:

  • STEP 1 (Semaglutide) : A 68-week, randomized, double-blind, placebo-controlled trial in adults with a BMI ≥30 or ≥27 with at least one weight-related comorbidity, without diabetes. Participants received once-weekly subcutaneous semaglutide 2.4 mg or placebo, plus lifestyle intervention[1][12].

  • SURMOUNT-1 (Tirzepatide) : A 72-week, multicenter, randomized, double-blind, placebo-controlled trial in adults with a BMI ≥30 or ≥27 with at least one weight-related comorbidity, without diabetes. Participants received once-weekly subcutaneous tirzepatide (5 mg, 10 mg, or 15 mg) or placebo, as an adjunct to a reduced-calorie diet and increased physical activity[3].

  • SCALE Obesity and Prediabetes (Liraglutide) : A 56-week, randomized, double-blind, placebo-controlled trial in adults with a BMI ≥30 or ≥27 with dyslipidemia or hypertension, who did not have type 2 diabetes. Participants received once-daily subcutaneous liraglutide 3.0 mg or placebo, in conjunction with a reduced-calorie diet and increased physical activity[5][6].

  • XENDOS (Orlistat) : A 4-year, double-blind, prospective study in obese patients. Participants were randomized to lifestyle changes plus either orlistat 120 mg three times daily or placebo[7][13].

  • CONQUER (Phentermine-topiramate) : A 56-week, phase 3, placebo-controlled trial that randomized overweight or obese adults with a BMI of 27-45 kg/m ² and two or more comorbidities to placebo, phentermine 7.5 mg plus topiramate (B1683207) 46 mg, or phentermine 15 mg plus topiramate 92 mg, all once daily[9].

  • COR-I (Naltrexone-bupropion) : A 56-week, multicentre, randomised, double-blind, placebo-controlled, phase 3 trial in overweight and obese adults. Participants were randomized to receive sustained-release naltrexone 32 mg/day plus bupropion 360 mg/day, a lower dose of naltrexone with the same bupropion dose, or placebo[10][11].

Conclusion

The field of obesity therapeutics is advancing rapidly, with newer agents demonstrating substantial improvements in weight loss efficacy over older medications. This compound, with its novel NPY2R agonist mechanism, holds the potential to be a significant addition to this therapeutic armamentarium. However, its ultimate clinical utility will depend on the forthcoming data from its Phase II and III clinical trials. For now, the dual GLP-1/GIP receptor agonist Tirzepatide and the GLP-1 receptor agonist Semaglutide have set a high benchmark for efficacy in the pharmacological management of obesity. As the data for this compound becomes available, it will be critical to evaluate not only its efficacy but also its safety profile and long-term outcomes in comparison to these established leaders.

References

Validating Nisotirostide's Selectivity for the NPY2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the selectivity of Nisotirostide (LY-3457263), a Neuropeptide Y (NPY) Y2 receptor (NPY2R) agonist, for its target receptor. While specific quantitative binding and functional data for this compound's activity across the NPY receptor family are not yet publicly available, this document outlines the essential experimental protocols and comparative data for established NPY receptor ligands to guide researchers in their assessment of novel NPY2R agonists.

The NPY system, comprising receptors Y1, Y2, Y4, and Y5, is implicated in a diverse range of physiological processes. Consequently, the selectivity of a therapeutic agent for a specific receptor subtype is paramount to ensure targeted efficacy and minimize off-target effects. This compound is currently in clinical development for obesity and type 2 diabetes.[1][2]

Comparative Analysis of NPY Receptor Ligands

To validate the selectivity of a novel compound like this compound, its binding affinity and functional potency must be rigorously tested against all known NPY receptor subtypes. The following tables provide a template for such a comparative analysis, including data for well-characterized NPY receptor ligands.

Table 1: Comparative Binding Affinities (Ki in nM) of NPY Receptor Ligands

CompoundNPY Y1 ReceptorNPY Y2 ReceptorNPY Y4 ReceptorNPY Y5 Receptor
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly Available
Peptide YY (3-36) (human)>1000~0.5>1000~50
NPY (human)~0.1~0.1~10~0.2
BIIE0246 (Antagonist)>1000~1-10>1000>1000

Table 2: Comparative Functional Potencies (EC50/IC50 in nM) of NPY Receptor Ligands

CompoundNPY Y1 ReceptorNPY Y2 ReceptorNPY Y4 ReceptorNPY Y5 Receptor
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly Available
Peptide YY (3-36) (human)Inactive~0.3Inactive~40
NPY (human)~0.2~0.2~5~0.3
BIIE0246 (Antagonist)Inactive~5-15 (IC50)InactiveInactive

Experimental Protocols

Accurate determination of binding affinity and functional potency is critical. The following are standard protocols for assessing the selectivity of a compound for NPY receptors.

Radioligand Binding Assay Protocol (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human NPY receptor subtype of interest (Y1, Y2, Y4, or Y5).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY for Y2 receptors), and varying concentrations of the test compound (this compound).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competitor (e.g., unlabeled Peptide YY).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay Protocol (cAMP Measurement)

NPY receptors are Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the functional potency of an agonist.

1. Cell Culture and Treatment:

  • Culture cells stably expressing the human NPY receptor subtype of interest in a multi-well plate.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the test agonist (this compound) to the cells.

  • Stimulate the cells with a fixed concentration of forskolin (B1673556) to induce cAMP production.

  • Incubate the plate for a defined period to allow for changes in intracellular cAMP levels.

2. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

3. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the agonist concentration.

  • Fit the data to a dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental procedures can aid in understanding the validation process.

NPY2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NPY2R NPY2 Receptor This compound->NPY2R Binds to G_protein Gi/o Protein NPY2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced appetite) PKA->Cellular_Response Phosphorylates Targets Receptor_Selectivity_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_analysis Selectivity Analysis B1 Prepare Membranes with NPYR Subtypes (Y1, Y2, Y4, Y5) B2 Competition Radioligand Binding Assay B1->B2 B3 Determine IC50 and Ki values B2->B3 A1 Compare Ki and EC50 values across all receptor subtypes B3->A1 F1 Culture Cells Expressing NPYR Subtypes (Y1, Y2, Y4, Y5) F2 cAMP Functional Assay F1->F2 F3 Determine EC50 values F2->F3 F3->A1 A2 Calculate Selectivity Ratios (e.g., Ki(Yx)/Ki(Y2)) A1->A2

References

Nisotirostide: A Comparative Analysis of Neuropeptide Y Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisotirostide (also known as LY3457263) is a synthetic peptide analogue of Peptide YY (PYY) developed by Eli Lilly and Company. It is currently under investigation as a potent and selective agonist for the Neuropeptide Y receptor type 2 (NPY2R). NPY2R is a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems and is a key regulator of appetite and energy homeostasis. Activation of NPY2R is known to reduce food intake, making it an attractive target for the development of anti-obesity therapeutics.

While this compound is designed for selectivity towards NPY2R, understanding its potential for cross-reactivity with other neuropeptide receptors is crucial for a comprehensive preclinical safety and efficacy assessment. This guide provides a comparative overview of the selectivity profiles of the endogenous ligands for the NPY receptor family, as specific cross-reactivity data for this compound is not currently available in the public domain. This information serves as a valuable reference for researchers interested in the pharmacology of NPY receptor agonists.

Comparative Selectivity of Endogenous NPY Receptor Ligands

The NPY receptor family consists of four main subtypes in humans: Y1, Y2, Y4, and Y5. These receptors are activated by three endogenous peptide ligands: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). The following table summarizes the reported binding affinities (Ki) of these endogenous ligands for the human NPY receptor subtypes.

LigandY1 Receptor (Ki, nM)Y2 Receptor (Ki, nM)Y4 Receptor (Ki, nM)Y5 Receptor (Ki, nM)
Neuropeptide Y (NPY)~0.5~0.7~100~1.0
Peptide YY (PYY)~0.4~0.6~150~1.5
Pancreatic Polypeptide (PP)>1000>1000~0.1>1000

Note: These values are approximate and can vary depending on the specific experimental conditions and cell systems used.

As the data indicates, NPY and PYY exhibit high affinity for Y1, Y2, and Y5 receptors, while PP is highly selective for the Y4 receptor. This compound, being a PYY analogue, is designed to be selective for the Y2 receptor. The degree of its selectivity against Y1 and Y5 receptors is a critical aspect of its pharmacological profile that is not yet publicly detailed.

Experimental Protocols

To assess the cross-reactivity of a compound like this compound, two primary types of in vitro assays are typically employed: radioligand binding assays to determine binding affinity and functional assays to measure receptor activation.

Radioligand Binding Assay (Competition Assay)

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for NPY receptor subtypes (Y1, Y2, Y4, Y5) and other relevant neuropeptide receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human NPY receptor subtype (e.g., HEK293-hY1R, HEK293-hY2R, etc.).

  • Radioligand specific for each receptor subtype (e.g., [¹²⁵I]-PYY for Y1, Y2, Y5; [¹²⁵I]-PP for Y4).

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., unlabeled PYY or NPY).

  • Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

NPY receptors are typically coupled to the Gi/o family of G-proteins, which inhibit the production of cyclic AMP (cAMP) upon activation.

Objective: To determine the functional potency (EC50) of this compound at NPY receptor subtypes.

Materials:

  • Whole cells stably expressing a single human NPY receptor subtype.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and grow to confluence.

  • Pre-treatment: Incubate the cells with varying concentrations of this compound for a short period.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: The inhibition of forskolin-stimulated cAMP production by this compound is used to generate a dose-response curve and calculate the EC50 value.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in cross-reactivity studies, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Cross-Reactivity Assessment start Start: Compound of Interest (e.g., this compound) assay_prep Prepare Assays for Target & Off-Target Receptors start->assay_prep binding_assay Radioligand Binding Assay (Determine Ki) assay_prep->binding_assay functional_assay Functional Assay (cAMP) (Determine EC50) assay_prep->functional_assay data_analysis Data Analysis & Comparison of Potencies binding_assay->data_analysis functional_assay->data_analysis selectivity_profile Determine Selectivity Profile data_analysis->selectivity_profile

Caption: Workflow for assessing the cross-reactivity of a test compound.

G cluster_pathway NPY Receptor Signaling Pathway (Gi/o-coupled) ligand This compound (PYY Analogue) receptor NPY Receptor (e.g., Y2R) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->response

Caption: Simplified signaling pathway for Gi/o-coupled NPY receptors.

Conclusion

While specific cross-reactivity data for this compound is not publicly available, the established pharmacology of the NPY receptor family provides a framework for understanding its potential off-target effects. As a PYY analogue targeting the NPY2R, its activity at the NPY1R and NPY5R would be of primary interest in preclinical evaluations. The experimental protocols outlined in this guide represent the standard methodologies used to generate the critical data needed to build a comprehensive selectivity profile for any novel NPY receptor ligand. A thorough understanding of a compound's interaction with related receptor subtypes is paramount for the successful development of safe and effective therapeutics.

A Comparative Analysis of Nisotirostide and Tirzepatide in Metabolic Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease therapeutics is rapidly evolving, with novel mechanisms of action offering promising avenues for the management of type 2 diabetes and obesity. This guide provides a comparative analysis of two such agents: Nisotirostide, a Neuropeptide Y2 receptor (NPY2R) agonist in early-stage clinical development, and Tirzepatide, a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, now an established treatment option. This comparison focuses on their distinct mechanisms of action, developmental status, and, where available, clinical data on metabolic control.

Executive Summary

FeatureThis compound (LY3457263)Tirzepatide
Mechanism of Action Neuropeptide Y2 Receptor (NPY2R) AgonistDual GIP and GLP-1 Receptor Agonist
Primary Metabolic Effects Appetite suppression (anticipated)Enhanced insulin (B600854) secretion, improved insulin sensitivity, appetite suppression, reduced glucagon (B607659) secretion
Developer Eli Lilly and CompanyEli Lilly and Company
Development Status Phase 1/2 Clinical TrialsApproved for Type 2 Diabetes and Chronic Weight Management
Key Clinical Trials NCT05377333, NCT05582096, NCT06897475SURPASS program (Type 2 Diabetes), SURMOUNT program (Obesity)
Administration Subcutaneous injectionSubcutaneous injection

Introduction

This compound and Tirzepatide represent two distinct approaches to metabolic regulation. Tirzepatide has already demonstrated significant efficacy in large-scale clinical trials, leading to its approval for the treatment of type 2 diabetes and obesity. Its dual incretin (B1656795) receptor agonism offers a multi-faceted approach to glycemic control and weight reduction. This compound, on the other hand, is an investigational agent that targets the NPY system, a key regulator of appetite and energy homeostasis. As it is in the early stages of clinical development, publicly available data on its metabolic effects in humans is limited. This guide will provide a detailed comparison based on the current understanding of both molecules.

Mechanism of Action

This compound: Targeting the Neuropeptide Y System

This compound is a subcutaneous injectable NPY2R agonist that mimics the action of Peptide YY (PYY), a hormone released from the gut in response to food intake.[1] The NPY system plays a crucial role in regulating appetite.

Signaling Pathway of this compound:

Nisotirostide_Pathway cluster_gut Gut cluster_brain Brain (Hypothalamus) Food Intake Food Intake PYY Release PYY Release Food Intake->PYY Release NPY2R NPY2 Receptor PYY Release->NPY2R (mimicked by this compound) This compound This compound This compound->NPY2R a g o n i s t Appetite Suppression Appetite Suppression NPY2R->Appetite Suppression

This compound's Mechanism of Action.

By activating NPY2 receptors in the hypothalamus, this compound is expected to suppress appetite, leading to reduced food intake and subsequent weight loss. This mechanism is distinct from the incretin-based therapies and offers a potentially complementary approach to metabolic control.

Tirzepatide: Dual Incretin Receptor Agonism

Tirzepatide is a single molecule that acts as an agonist for both the GIP and GLP-1 receptors.[2] These incretin hormones are released from the gut after a meal and play a vital role in glucose homeostasis.

Signaling Pathway of Tirzepatide:

Tirzepatide_Pathway cluster_pancreas Pancreas cluster_brain_stomach Brain & Stomach Tirzepatide Tirzepatide GIP Receptor GIP Receptor Tirzepatide->GIP Receptor GLP-1 Receptor_P GLP-1 Receptor Tirzepatide->GLP-1 Receptor_P GLP-1 Receptor_BS GLP-1 Receptor Tirzepatide->GLP-1 Receptor_BS Insulin Secretion ↑ Insulin Secretion ↑ GIP Receptor->Insulin Secretion ↑ GLP-1 Receptor_P->Insulin Secretion ↑ Glucagon Secretion ↓ Glucagon Secretion ↓ GLP-1 Receptor_P->Glucagon Secretion ↓ Appetite ↓ Appetite ↓ GLP-1 Receptor_BS->Appetite ↓ Gastric Emptying ↓ Gastric Emptying ↓ GLP-1 Receptor_BS->Gastric Emptying ↓

Tirzepatide's Dual Mechanism of Action.

The dual agonism of Tirzepatide leads to:

  • Enhanced glucose-dependent insulin secretion: Both GIP and GLP-1 stimulate the pancreas to release insulin in response to high blood glucose levels.

  • Suppression of glucagon secretion: GLP-1 receptor activation reduces the release of glucagon, a hormone that raises blood sugar levels.

  • Delayed gastric emptying: Slowing the rate at which food leaves the stomach contributes to a feeling of fullness and reduces post-meal glucose spikes.

  • Central appetite suppression: GLP-1 receptors in the brain are targeted, leading to reduced appetite and caloric intake.

Clinical Development and Efficacy

This compound

This compound is currently in early-stage clinical development.[3] Several Phase 1 and 2 trials are underway to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and individuals with type 2 diabetes and obesity.

  • NCT05377333: A study to evaluate this compound alone and in combination with a GLP-1 receptor agonist in patients with type 2 diabetes.

  • NCT05582096: A dose-escalation study investigating this compound in combination with Tirzepatide in overweight or obese participants.[4]

  • NCT06897475: A Phase 2 trial comparing this compound to placebo in patients with type 2 diabetes who have not achieved their HbA1c goal on a stable dose of semaglutide (B3030467) or tirzepatide.

Quantitative data on the metabolic effects of this compound from these trials are not yet publicly available. As such, a direct comparison of its efficacy with Tirzepatide cannot be made at this time.

Tirzepatide

Tirzepatide has undergone extensive clinical evaluation in the SURPASS (type 2 diabetes) and SURMOUNT (obesity) clinical trial programs. These trials have consistently demonstrated its robust efficacy in improving glycemic control and inducing significant weight loss.

Table 1: Key Efficacy Data for Tirzepatide in Type 2 Diabetes (SURPASS Program)

TrialComparatorTirzepatide DoseMean HbA1c ReductionMean Weight Loss
SURPASS-2 Semaglutide 1 mg5 mg-2.01%-7.6 kg
10 mg-2.24%-9.3 kg
15 mg-2.30%-11.2 kg
SURPASS-3 Insulin degludec5 mg-1.93%-7.5 kg
10 mg-2.20%-10.8 kg
15 mg-2.37%-12.9 kg
SURPASS-4 Insulin glargine5 mg-2.24%-7.1 kg
10 mg-2.43%-9.5 kg
15 mg-2.59%-11.7 kg

Table 2: Key Efficacy Data for Tirzepatide in Obesity (SURMOUNT Program)

TrialPopulationTirzepatide DoseMean Weight Loss (%)
SURMOUNT-1 Adults with obesity or overweight5 mg-15.0%
10 mg-19.5%
15 mg-20.9%
SURMOUNT-2 Adults with obesity or overweight and type 2 diabetes10 mg-12.8%
15 mg-14.7%

Experimental Protocols

Detailed experimental protocols for the early-phase this compound trials are not publicly available. For Tirzepatide, the general design of the Phase 3 trials provides insight into the methodologies used.

General Experimental Workflow for Tirzepatide Phase 3 Trials (SURPASS & SURMOUNT):

Tirzepatide_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Informed Consent Informed Consent Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent->Inclusion/Exclusion Criteria Baseline Assessments Baseline Assessments Inclusion/Exclusion Criteria->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Dose Escalation Dose Escalation Randomization->Dose Escalation Maintenance Dosing Maintenance Dosing Dose Escalation->Maintenance Dosing Endpoint Assessments Endpoint Assessments Maintenance Dosing->Endpoint Assessments Safety Monitoring Safety Monitoring Endpoint Assessments->Safety Monitoring Data Analysis Data Analysis Safety Monitoring->Data Analysis

General Workflow of Tirzepatide Phase 3 Clinical Trials.

Key Methodological Components of Tirzepatide Phase 3 Trials:

  • Study Design: Randomized, double-blind, placebo- and/or active-controlled trials.

  • Participant Population: Adults with type 2 diabetes inadequately controlled on various background therapies (SURPASS) or adults with obesity or overweight with or without type 2 diabetes (SURMOUNT).

  • Intervention: Once-weekly subcutaneous injections of Tirzepatide (typically 5 mg, 10 mg, and 15 mg) or comparator.

  • Dose Escalation: A gradual dose-escalation schedule was employed to mitigate gastrointestinal side effects.

  • Primary Endpoints:

    • SURPASS: Change in HbA1c from baseline.

    • SURMOUNT: Percentage change in body weight from baseline.

  • Key Secondary Endpoints: Change in body weight, proportion of patients achieving specific HbA1c and weight loss targets, changes in fasting plasma glucose, and lipid profiles.

  • Safety Assessments: Monitoring of adverse events, including gastrointestinal events, and laboratory parameters.

Safety and Tolerability

This compound

The safety profile of this compound is still being established in ongoing clinical trials.

Tirzepatide

The most common adverse events associated with Tirzepatide are gastrointestinal in nature, including nausea, diarrhea, decreased appetite, and vomiting. These are generally mild to moderate in severity and tend to occur during the dose-escalation period.

Conclusion and Future Perspectives

Tirzepatide has established a new benchmark for efficacy in the pharmacological management of type 2 diabetes and obesity, driven by its unique dual GIP and GLP-1 receptor agonist mechanism. Its significant impact on both glycemic control and weight reduction provides a valuable therapeutic option.

As more data on this compound becomes available, a more direct and quantitative comparison with Tirzepatide will be possible. For now, this guide provides a comprehensive overview based on the current state of knowledge, highlighting the distinct and potentially complementary roles these two agents may play in the evolving paradigm of metabolic disease management.

References

A Comparative Analysis of the Therapeutic Window: Nisotirostide vs. Native PYY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for obesity and type 2 diabetes has led to the exploration of various pharmacological targets, with the Neuropeptide Y (NPY) system being of significant interest. Within this system, Peptide YY (PYY) and its analogs have emerged as promising candidates for regulating appetite and metabolism. This guide provides a detailed comparison of the therapeutic window of Nisotirostide (LY-3457263), a novel NPY2 receptor (NPY2R) agonist, and native Peptide YY (PYY), focusing on their efficacy and safety profiles based on available preclinical and clinical data.

Introduction to this compound and Native PYY

Native Peptide YY (PYY) is a 36-amino acid peptide hormone released from enteroendocrine L-cells in the distal gastrointestinal tract in response to food intake. It exists in two main forms: PYY(1-36) and PYY(3-36). PYY(3-36), the major circulating form, is a high-affinity agonist for the NPY2 receptor and is primarily responsible for the anorectic effects of PYY. PYY(1-36) can also bind to NPY1 and NPY5 receptors. The therapeutic potential of native PYY is often limited by a narrow therapeutic window, with gastrointestinal side effects such as nausea and vomiting being common at higher, more effective doses.

This compound (LY-3457263) is a subcutaneously administered, selective NPY2 receptor agonist developed by Eli Lilly and Company.[1][2] By mimicking the action of PYY(3-36) on the NPY2R, this compound is being investigated for the treatment of obesity and type 2 diabetes.[1][3] As a selective agonist, this compound is designed to maximize the desired therapeutic effects on appetite and metabolism while potentially minimizing the adverse effects associated with the activation of other NPY receptors. It is currently in Phase II clinical trials.[4][5]

Comparative Efficacy Data

Direct comparative efficacy studies between this compound and native PYY are not yet publicly available. The following tables summarize the available data from separate preclinical and clinical investigations.

Table 1: Preclinical Efficacy of Native PYY(3-36) in Rodent Models

Animal ModelAdministration RouteDosePrimary Efficacy EndpointResultCitation
Fasted NIH/Swiss MiceIntraperitoneal12.5 µg/kgFood Intake InhibitionED₅₀ for acute 45% reduction in food intake[6][7]
Diet-Induced Obese MiceSubcutaneous Infusion (4 weeks)201-466 µg/kg/dayBody Weight and AdiposityDose-dependent reduction in weight gain and epididymal fat[6][7]
Diabetic Fatty Zucker RatsSubcutaneous Infusion (4 weeks)30-44 µg/kg/dayGlycemic ControlED₅₀ for reduction in HbA1c and fructosamine[6][7]

Table 2: Clinical Efficacy of Native PYY(3-36) in Humans

Study PopulationAdministration RouteDosePrimary Efficacy EndpointResultCitation
Healthy Male VolunteersIntravenous Infusion0.2-0.8 pmol/kg/minFood Intake ReductionDose-dependent reduction in food intake (up to 35%)[8]

Note: Quantitative efficacy data for this compound from clinical trials are not yet publicly available. Phase I and II trials are ongoing or have recently been completed.[4][5]

Comparative Safety and Tolerability

A key differentiator between PYY analogs is their safety profile, particularly the incidence of gastrointestinal adverse events.

Table 3: Adverse Effects of Native PYY(3-36) in Humans

Study PopulationAdministration RouteDosePrimary Adverse EventsIncidenceCitation
Healthy VolunteersIntravenous Infusion0.8 pmol/kg/minNausea and FullnessMost common side effects, especially at the highest dose[8]
Healthy and Obese SubjectsIntravenous InfusionSupraphysiological dosesNauseaOccurred in 5 out of 6 subjects[9]
Healthy Male VolunteersSubcutaneous InjectionEscalating dosesNausea and VomitingSignificant levels observed[2]

Note: Detailed adverse event data for this compound from controlled, dose-ranging studies are not yet in the public domain. As a selective NPY2R agonist, it is anticipated that the adverse effect profile will be a key area of investigation in its clinical development, with a focus on gastrointestinal tolerability.[8][10]

Signaling Pathways

Both native PYY (primarily through PYY(3-36)) and this compound exert their effects by activating the NPY2 receptor, a G-protein coupled receptor (GPCR).

PYY/Nisotirostide Signaling Pathway

Activation of the NPY2R by PYY(3-36) or this compound leads to the coupling of the inhibitory G-protein, Gi/o.[1][10] This inhibits adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[3] This signaling cascade ultimately leads to decreased neuronal excitability and a reduction in the release of neurotransmitters, such as NPY, which is a potent appetite stimulant.[10][11]

Experimental Protocols

Preclinical Evaluation of Food Intake and Body Weight in Rodents

This protocol is a generalized representation based on methodologies described in the cited literature.[6][7]

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Diet-Induced Obese Mice) acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Measurements (Body Weight, Food Intake, Body Composition) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Administer Compound (e.g., PYY(3-36) or this compound) and Vehicle Control randomization->dosing monitoring Daily Monitoring (Food and Water Intake, Body Weight) dosing->monitoring Repeated Measures endpoints Terminal Measurements (Body Composition, Organ Weights, Blood Samples) monitoring->endpoints At Study Termination biochemical Biochemical Analysis (e.g., HbA1c, Lipids, Hormones) endpoints->biochemical statistical Statistical Analysis biochemical->statistical

Preclinical Efficacy Study Workflow

Objective: To assess the effect of a test compound (e.g., this compound or native PYY) on food intake, body weight, and body composition in a rodent model of obesity.

Animals: Male diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for a specified period).

Acclimatization: Animals are single-housed and acclimatized to the experimental conditions for at least one week.

Baseline Measurements: Body weight and food intake are measured daily for several days to establish a stable baseline. Body composition (fat and lean mass) may be determined by methods such as DEXA or NMR.

Randomization: Animals are randomized into treatment groups based on body weight to ensure even distribution.

Dosing:

  • Test Compound Groups: this compound or PYY(3-36) administered at various doses (e.g., via subcutaneous injection or continuous infusion using osmotic mini-pumps).

  • Vehicle Control Group: Administered the same vehicle used to dissolve the test compound.

  • Pair-Fed Group (Optional): Receives the same amount of food as consumed by one of the active treatment groups to control for the effects of reduced food intake on metabolic parameters.

Monitoring:

  • Food and water intake are measured daily.

  • Body weight is recorded daily.

  • General health and any signs of adverse effects are observed.

Terminal Procedures:

  • At the end of the study period (e.g., 28 days), final body weight and body composition are measured.

  • Animals are euthanized, and blood is collected for biochemical analysis (e.g., glucose, insulin, lipids, HbA1c).

  • Adipose tissue depots (e.g., epididymal, retroperitoneal) and other organs may be dissected and weighed.

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to compare treatment groups with the vehicle control.

Discussion and Future Directions

The available data suggest that native PYY(3-36) has a dose-dependent effect on reducing food intake and body weight. However, its therapeutic utility is significantly hampered by a narrow therapeutic window, with nausea and vomiting being prevalent at doses required for efficacy.

This compound, as a selective NPY2R agonist, holds the potential for a wider therapeutic window. By avoiding off-target effects at other NPY receptors, it may achieve the desired anorectic and metabolic benefits with improved gastrointestinal tolerability. However, without publicly available data from its clinical trials, a direct comparison remains speculative.

The key to a wider therapeutic window for this compound will likely lie in its pharmacokinetic and pharmacodynamic profile, potentially allowing for sustained NPY2R activation at levels that suppress appetite without triggering the acute high-concentration peaks that may be associated with nausea.

Future publications from the ongoing clinical trials of this compound (NCT05582096, NCT05377333, and NCT06897475) will be critical in providing the necessary data to definitively compare its therapeutic window with that of native PYY and to establish its potential as a next-generation therapy for obesity and type 2 diabetes. Researchers will be keenly interested in the dose-response relationship for both efficacy (weight loss, glycemic control) and adverse events (particularly nausea and vomiting).

References

Investigation into Off-Target Effects of Nisotirostide in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant gap in the understanding of the off-target effects of Nisotirostide (LY-3457263) in preclinical models. At present, there are no published preclinical studies that specifically investigate the off-target profile of this Neuropeptide Y receptor type 2 (NPY2R) agonist. This lack of data precludes a direct comparative analysis with alternative therapies for obesity and type 2 diabetes.

This compound, a product of Eli Lilly and Company, is currently in Phase II clinical trials for type 2 diabetes and has completed Phase I trials for obesity.[1][2][3] Its primary mechanism of action is as a subcutaneous injectable NPY2R agonist, mimicking the effects of peptide YY (PYY) to suppress appetite.[4] While the intended on-target effects are geared towards metabolic regulation, a thorough assessment of potential off-target activities is a critical component of preclinical safety evaluation for any new molecular entity.

The initial premise of investigating off-target effects of this compound, potentially in comparison to thyroid hormone receptor agonists, appears to be based on a misunderstanding of its mechanism of action. Extensive searches have found no evidence of this compound interacting with thyroid hormone receptors.

Potential class-wide off-target effects for NPY2R agonists could theoretically include cardiovascular effects such as vasoconstriction and alterations in gastrointestinal motility.[5] However, without specific preclinical safety pharmacology data for this compound, any discussion of its off-target profile remains speculative. Such studies, which are a standard part of the drug development process, are designed to identify undesirable pharmacodynamic effects on major physiological systems.[6] The results of these studies for this compound have not been made public.

For a comprehensive comparison, preclinical data from studies on other anti-obesity drugs would be necessary. These studies would ideally involve head-to-head comparisons of receptor binding profiles, functional assays on a panel of off-target receptors, and in vivo safety pharmacology assessments. The current body of scientific literature does not contain such comparative preclinical data for this compound against other agents.

While clinical trial information for this compound is available, detailing its investigation in combination with other drugs like tirzepatide and semaglutide, these documents do not provide the specific preclinical off-target data required for this analysis.[1]

References

Benchmarking Nisotirostide's Safety Profile Against Existing Obesity Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of obesity pharmacotherapy is rapidly evolving, with a growing number of effective treatments. Nisotirostide (LY3457263), an investigational Neuropeptide Y2 Receptor (NPY2R) agonist, represents a novel mechanistic approach to weight management. This guide provides a detailed comparison of the safety and tolerability profile of this compound, benchmarked against established glucagon-like peptide-1 (GLP-1) receptor agonists: semaglutide (B3030467), liraglutide (B1674861), and the dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist, tirzepatide. This analysis is based on available clinical trial data and aims to provide an objective resource for the scientific community.

Mechanism of Action: A Tale of Two Pathways

Existing leading obesity medications primarily target the GLP-1 system. GLP-1 receptor agonists mimic the effects of the endogenous incretin (B1656795) hormone GLP-1, which enhances insulin (B600854) secretion, slows gastric emptying, and acts on the brain to reduce appetite and food intake.[1][2] Tirzepatide expands on this by also activating GIP receptors, contributing to its robust effects on glucose control and weight loss.[3]

This compound, in contrast, leverages the Neuropeptide Y (NPY) system. It is an agonist of the NPY2 receptor, mimicking the action of Peptide YY (PYY), a gut hormone released postprandially that induces satiety and reduces appetite.[4][5]

Comparative Safety and Tolerability

The following table summarizes the adverse event profiles of this compound and its comparators based on findings from clinical trials. It is important to note that detailed quantitative safety data for this compound from its ongoing Phase 1 and 2 trials are not yet publicly available. Therefore, the data presented for this compound is based on reported findings for other investigational NPY2R agonists and the known class effects of PYY analogues, which predominantly include gastrointestinal side effects.[6][7][8]

Table 1: Comparison of Common and Serious Adverse Events

Adverse Event CategoryThis compound (NPY2R Agonist) - Expected ProfileSemaglutide (Wegovy)Liraglutide (Saxenda)Tirzepatide (Zepbound)
Gastrointestinal Disorders
NauseaHigh Likelihood[6][7][8]44%[9]39.3%[10]28% (at 15mg)[11]
DiarrheaLikely[6][7][8]30%[9]20.9%[10]23% (at 15mg)[11]
VomitingHigh Likelihood[6][7][8]24%[9]15.7%[10]18% (at 15mg)[11]
ConstipationPossible24%[9]19.4%[10]17% (at 15mg)[11]
Serious Adverse Events
PancreatitisTo be determined0.2%[3]Low risk, but reported[12]≤ 1%[11]
Cholelithiasis (Gallstones)To be determined1.4%[13]2.2%[12]≤ 1%[11]
Acute Kidney InjuryTo be determined1.9%[3]Not frequently reportedLow risk
Discontinuation due to Adverse Events To be determined6.8%[9]9.9%[10]10% (at 15mg)[11]
Psychiatric Disorders
Depression, Suicidal IdeationTo be determinedLow incidence, but reported[14][15]Low incidence, but reported[14][15]Low incidence, but reported[14][15]

Disclaimer: The safety profile for this compound is extrapolated from clinical trials of other NPY2R agonists and PYY analogues due to the limited public availability of specific data for this compound.

Experimental Protocols: A Framework for Obesity Drug Evaluation

Clinical trials for anti-obesity medications generally follow a standardized framework to assess safety and efficacy.

Phase 1 Trials:

  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.

  • Design: Typically randomized, double-blind, placebo-controlled studies in a small number of healthy volunteers or individuals with obesity.[16]

  • Key Assessments: Monitoring for adverse events, vital signs, ECGs, and laboratory abnormalities. Pharmacokinetic profiles are determined through blood sampling.

Phase 2 Trials:

  • Objective: To evaluate the efficacy in producing weight loss and to further assess the safety profile in a larger population of individuals with obesity.

  • Design: Randomized, double-blind, placebo-controlled trials, often with multiple dose arms to identify the optimal dose for Phase 3.[16]

  • Key Assessments: Primary endpoint is typically the percentage change in body weight from baseline. Safety monitoring is more extensive.

Phase 3 Trials:

  • Objective: To confirm the efficacy and safety in a large, diverse population of individuals with obesity, often including those with weight-related comorbidities.

  • Design: Large-scale, randomized, double-blind, placebo-controlled trials, often with an active comparator. These trials are typically of longer duration (e.g., 52-104 weeks).[11][17][18]

  • Key Assessments: Co-primary endpoints often include the mean percentage weight loss and the proportion of patients achieving at least 5% weight loss. Long-term safety and impact on cardiovascular outcomes are also assessed.

All phases of these trials are conducted in conjunction with lifestyle intervention, including a reduced-calorie diet and increased physical activity.[19]

Signaling Pathways

The distinct mechanisms of action of this compound and the GLP-1 receptor agonists are rooted in their respective signaling pathways.

GLP1_Signaling_Pathway cluster_Extracellular cluster_Membrane cluster_Intracellular GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R G_alpha_s Gαs GLP1R->G_alpha_s AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (↓ Appetite, ↑ Insulin Secretion, ↓ Gastric Emptying) PKA->Cellular_Response

Caption: GLP-1 Receptor Signaling Pathway in Obesity.

NPY2R_Signaling_Pathway cluster_Extracellular cluster_Membrane cluster_Intracellular PYY Peptide YY (PYY) (mimicked by this compound) NPY2R NPY2 Receptor PYY->NPY2R G_alpha_i Gαi NPY2R->G_alpha_i AC Adenylate Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP to Cellular_Response Cellular Response (↓ Appetite, ↑ Satiety) cAMP->Cellular_Response Leads to

Caption: NPY2R Signaling Pathway in Appetite Regulation.

Conclusion

This compound presents a promising alternative to the current incretin-based therapies for obesity by targeting the NPY2 receptor. While definitive safety data for this compound is pending the completion and publication of its clinical trials, the known profile of the NPY2R agonist class suggests a potential for gastrointestinal adverse events, similar to the initial experience with GLP-1 receptor agonists. The long-term safety and comparative efficacy of this compound will be crucial in determining its place in the therapeutic armamentarium for obesity management. Continued monitoring of ongoing clinical trials is essential for a comprehensive understanding of its risk-benefit profile.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Nisotirostide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Nisotirostide, a peptide agonist used in research settings. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Pre-Disposal Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department.[1][2] The SDS contains specific information regarding the compound's hazards, handling, and emergency procedures.

Key Precautionary Steps:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in solid or solution form.

  • Designated Work Area: Conduct all handling and disposal preparations in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure and contain any potential spills.[1]

  • Avoid Contamination: Use dedicated and sterile equipment (e.g., spatulas, pipette tips) to prevent cross-contamination of other laboratory materials.[2]

II. Waste Characterization and Segregation

Proper disposal begins with the correct characterization and segregation of waste streams. This compound waste should be categorized as follows:

  • Unused or Expired Solid this compound: Lyophilized powder or any remaining solid form of the peptide.

  • This compound Solutions: Any prepared solutions containing this compound and the solvent used for reconstitution.

  • Contaminated Solid Waste: Items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, vials, gloves, and bench paper.[3]

  • Empty Containers: Original vials that are now empty.

All waste must be collected in designated, clearly labeled, and leak-proof containers.[1][2] Never mix this compound waste with regular laboratory trash.[2][4]

III. Disposal Procedures for this compound Waste

The following table summarizes the recommended disposal pathways for different forms of this compound waste.

Waste TypePrimary Disposal MethodKey Considerations
Unused/Expired Solid Collect in a designated hazardous or chemical waste container for incineration.Do not dispose of in regular trash. The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the accumulation start date.
This compound Solutions Chemical inactivation followed by collection as hazardous waste. Drain disposal is not recommended unless explicitly approved by your institution's EHS after proper inactivation and neutralization.[1][3]The inactivation method must be effective for peptides. The resulting solution should be collected in a labeled hazardous waste container.
Contaminated Solid Waste Segregate into a designated, leak-proof hazardous waste container.[3] Sharps (e.g., needles) must be placed in a puncture-resistant sharps container.This waste stream should be incinerated. Do not place in regular trash or biohazard bags intended for autoclaving unless the material has been fully decontaminated.
Empty this compound Containers Triple-rinse with a suitable solvent (e.g., the solvent used for reconstitution). Collect the rinsate as hazardous waste. After rinsing, deface the label and dispose of the container according to institutional guidelines for clean lab glass or plastic.[1][5]If the container held an acutely toxic substance (as defined by the RCRA P-list), it must be managed as hazardous waste even after rinsing.[5] Always consult the SDS and EHS to confirm the hazardous classification of this compound.[6]

IV. Experimental Protocol for Chemical Inactivation of this compound Solutions

For liquid waste containing this compound, chemical inactivation is a crucial step to degrade the peptide before final disposal. The following protocol outlines a general procedure using sodium hypochlorite (B82951) (bleach), a strong oxidizing agent effective for peptide degradation.[1]

Materials:

  • This compound liquid waste

  • 10% Sodium Hypochlorite solution (household bleach)

  • Appropriate hazardous waste collection container

  • pH indicator strips

  • Sodium bicarbonate or a weak acid for neutralization

  • Personal Protective Equipment (PPE)

Procedure:

  • Work in a Fume Hood: Perform all steps within a certified chemical fume hood.

  • Prepare for Inactivation: Carefully transfer the this compound solution into a suitably sized, chemically compatible container for the inactivation reaction.

  • Add Inactivating Agent: Slowly add the 10% bleach solution to the this compound waste. A common ratio is 1 part waste to 10 parts inactivation solution to ensure an excess of the degrading agent.[1]

  • Allow for Sufficient Contact Time: Let the mixture stand for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[1][3]

  • Neutralization (if required): Check the pH of the resulting solution. If required by your local wastewater authority or EHS, neutralize the solution to a pH between 5.5 and 9.0.[3] For a basic solution resulting from bleach, slowly add a weak acid.

  • Final Collection: Transfer the inactivated and neutralized solution into a designated hazardous waste container, properly labeled with all components of the mixture.

  • Arrange for Disposal: Coordinate with your institution's EHS for the pickup and disposal of the hazardous waste container via a certified waste management vendor.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research laboratory.

Nisotirostide_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Unused/Expired) waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware (Vials, Tips, Gloves) waste_type->contaminated_labware Contaminated Labware empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid inactivate_liquid Chemical Inactivation (e.g., 10% Bleach) liquid_waste->inactivate_liquid collect_labware Segregate into Labeled Hazardous Waste Container contaminated_labware->collect_labware rinse_container Triple-Rinse with Appropriate Solvent empty_container->rinse_container final_disposal Arrange for Pickup by EHS for Incineration collect_solid->final_disposal collect_liquid Collect Inactivated Solution in Hazardous Waste Container inactivate_liquid->collect_liquid collect_liquid->final_disposal collect_labware->final_disposal collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container as Non-Hazardous Lab Glass/Plastic rinse_container->dispose_rinsed_container collect_rinsate->final_disposal

This compound Disposal Decision Workflow

Disclaimer: This guide provides general recommendations based on best practices for peptide disposal. It is not a substitute for a formal hazardous waste determination. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for definitive disposal instructions compliant with local, state, and federal regulations.[1]

References

Personal protective equipment for handling Nisotirostide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nisotirostide

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like this compound is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[1][2]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2][3][4] Fire-resistant coats are advised when working with flammable solvents.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[1][2][3][5] Consider double-gloving for added protection, especially when handling concentrated solutions.[2] Change gloves immediately if they become contaminated.[1]
Respiratory Protection Fume Hood or Biosafety CabinetNecessary when working with the lyophilized powder to avoid inhalation of fine particles.[1][2][3] The type of respirator should be selected based on a risk assessment.[2]
Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol outlines the step-by-step procedure for safely reconstituting lyophilized this compound powder.

Materials:

  • Lyophilized this compound vial

  • Appropriate sterile solvent (e.g., sterile bacteriostatic water, DMSO)[5]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer (optional)

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation:

    • Don all required PPE, including safety goggles, a lab coat, and nitrile gloves.[1][2][3][4][5]

    • Perform all work within a certified fume hood or biosafety cabinet to prevent inhalation of the lyophilized powder.[1][3]

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[2]

  • Reconstitution:

    • Carefully remove the cap from the vial.

    • Using a sterile, calibrated micropipette, slowly add the recommended volume of the appropriate solvent to the vial.[5]

    • For hydrophobic peptides, organic solvents like DMSO may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[2]

  • Mixing:

    • Gently swirl the vial to dissolve the peptide.[5] Avoid vigorous shaking, which can cause the peptide to denature.[5]

    • If necessary, gently vortex the solution for a few seconds to ensure complete dissolution.

  • Storage of Reconstituted Peptide:

    • For short-term storage, keep the reconstituted peptide solution at 2°C–8°C.[5]

    • For long-term storage, aliquot the solution into smaller, single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4][5]

    • Properly label all aliquots with the peptide name, concentration, and date of reconstitution.[4][5]

Operational and Disposal Plans

Handling and Storage:

  • Receiving: Upon receipt, visually inspect the container for any damage or compromised seals.[2]

  • Storage of Lyophilized Powder: Store lyophilized this compound at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[2][4][5][6][7]

  • Designated Work Area: Confine all handling of peptides to a designated and clean laboratory area.[1][4]

Emergency Procedures:

  • Spills: In case of a spill, use a chemical spill kit to contain and clean the area.[1][5]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[1]

  • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes and seek medical attention.[1]

  • Inhalation: Move to fresh air immediately and seek medical attention.[1]

Waste Disposal:

  • Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste and must be disposed of according to institutional and local regulations.[2][4]

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and vials, should be collected in a designated hazardous waste container.[2][3]

  • Sharps: Needles and syringes must be disposed of in a puncture-resistant sharps container.[3]

  • Do not dispose of peptide waste in the regular trash or down the drain.[3][4]

Visual Guidance

To further aid in the safe handling of this compound, the following diagrams illustrate key procedural workflows.

PPE_Selection_Workflow cluster_0 PPE Selection for Handling this compound start Start: Handling this compound is_powder Is the this compound in lyophilized powder form? start->is_powder ppe_powder Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Work in Fume Hood/Biosafety Cabinet is_powder->ppe_powder Yes is_solution Is there a high risk of splashing? is_powder->is_solution No (Solution) end_ppe Proceed with experiment ppe_powder->end_ppe ppe_solution_splash Recommended PPE: - Face Shield - Safety Goggles - Lab Coat - Nitrile Gloves is_solution->ppe_solution_splash Yes ppe_solution_no_splash Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves is_solution->ppe_solution_no_splash No ppe_solution_splash->end_ppe ppe_solution_no_splash->end_ppe

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Nisotirostide_Disposal_Workflow cluster_1 Waste Disposal Plan for this compound start_disposal Start: Waste Generation waste_type Identify Waste Type start_disposal->waste_type unused_peptide Unused/Expired this compound (Lyophilized or Solution) waste_type->unused_peptide Chemical contaminated_materials Contaminated Materials (Gloves, Pipette Tips, Vials) waste_type->contaminated_materials Solid Waste sharps Needles and Syringes waste_type->sharps Sharps chemical_waste Dispose as Chemical/Hazardous Waste (Follow Institutional Guidelines) unused_peptide->chemical_waste contaminated_materials->chemical_waste sharps_container Dispose in Puncture-Resistant Sharps Container sharps->sharps_container end_disposal End of Disposal Process chemical_waste->end_disposal sharps_container->end_disposal

Caption: Logical workflow for the safe disposal of this compound and related materials.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。